molecular formula C₁₅H₁₀D₂N¹⁵NO B1162039 Carbamazepine-d2,15N

Carbamazepine-d2,15N

Cat. No.: B1162039
M. Wt: 239.27
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamazepine-d2,15N is a stable isotope-labeled analog of Carbamazepine, specifically designed for use as an internal standard in advanced bioanalytical techniques such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and LC-MS 3 . Its primary research application is in the field of Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies, where it enables the highly accurate and precise quantification of its parent drug, Carbamazepine, in complex biological matrices like human plasma . Using a deuterated and 15 N-labeled internal standard is critical in mass spectrometry because it corrects for variability in sample preparation and ionization efficiency, thereby improving the reliability and accuracy of analytical results. Carbamazepine itself is a potent anticonvulsant and mood-stabilizing agent, primarily used to treat epilepsy, neuropathic pain, and bipolar disorder . Its mechanism of action is multifaceted, primarily involving the use-dependent blockade of voltage-gated sodium channels on neuronal cell membranes. By stabilizing the inactivated state of these channels, Carbamazepine reduces neuronal excitability and prevents the repetitive, sustained firing of action potentials that underlies seizure activity . Furthermore, evidence suggests it also modulates voltage-gated calcium channels and enhances the activity of the inhibitory neurotransmitter GABA, contributing to its overall central nervous system stabilizing effects . Research into Carbamazepine's pharmacokinetics reveals significant inter-individual variability, partly due to its metabolism primarily by the liver enzyme CYP3A4 into an active metabolite, carbamazepine-10,11-epoxide . This variability necessitates careful monitoring of serum concentrations to ensure therapeutic efficacy and avoid toxicity, underscoring the value of robust analytical methods that utilize high-quality internal standards like this compound . This compound is an essential tool for researchers developing and validating methods for quantifying drug levels, studying metabolic pathways, and advancing personalized medicine approaches.

Properties

Molecular Formula

C₁₅H₁₀D₂N¹⁵NO

Molecular Weight

239.27

Synonyms

5H-Dibenz[b,f]azepine-5-carboxamide;  5-Carbamoyl-5H-dibenz[b,f]azepine-d2,15N;  Amizepin-d2,15N; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Carbamazepine-d2,15N Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and pharmacokineticists. It prioritizes mechanistic understanding, robust validation strategies, and practical application over generic procedural lists.

Executive Summary & Strategic Rationale

In the high-throughput environment of pharmacokinetic (PK) assessment, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While generic structural analogs (e.g., dihydrocarbamazepine) or heavily deuterated isotopologues (e.g., Carbamazepine-d10) are common, Carbamazepine-d2,15N represents a precision-engineered solution designed to balance mass spectral distinctness with chromatographic fidelity .

This guide details the deployment of this compound (CBZ-d2,15N) for the quantitation of Carbamazepine (CBZ) in biological matrices. It addresses the specific advantages of heteroatom labeling (


N) in minimizing deuterium isotope effects while ensuring a clean mass shift (+3 Da) to avoid interference from naturally occurring isotopes (

C,

Cl, etc.).
Why this compound?
FeatureTechnical AdvantageMechanistic Impact
Hybrid Labeling (

N + D

)
Minimizes the number of deuterium atoms while achieving +3 Da shift.Reduces the "Deuterium Isotope Effect" in chromatography, ensuring the IS co-elutes perfectly with the analyte to compensate for matrix effects.

N Stability
Nitrogen-15 is non-exchangeable and chemically inert.Prevents label loss during acidic extraction or storage, a common risk with labile protons/deuterons.
Mass Shift (+3 Da) Shifts the precursor ion to m/z 240.0, safely beyond the M+2 isotope of the parent (m/z 239.0).Eliminates "cross-talk" or contribution from the analyte's natural isotopic envelope into the IS channel.

Chemical & Physical Profile

Understanding the structural localization of the isotopes is vital for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

  • Analyte: Carbamazepine (C

    
    H
    
    
    
    N
    
    
    O)[1][2][3]
  • Internal Standard: this compound (C

    
    H
    
    
    
    D
    
    
    N
    
    
    NO)[1]
  • Label Position:

    • 
      N:  Located on the primary amide nitrogen (carboxamide group).
      
    • D

      
      :  Typically located on the C10-C11 ethylene bridge or the aromatic ring (depending on synthesis source), stable against metabolic exchange ex vivo.
      
Fragmentation Logic (MRM Selection)

The primary fragmentation pathway for Carbamazepine in positive ESI involves the loss of the carbamoyl group (isocyanic acid, HNCO) to form the iminostilbene cation.

  • Analyte Transition (m/z 237

    
     194): 
    
    
    
    
  • IS Transition (m/z 240

    
     196): 
    
    
    
    

Note: The


N label is contained within the neutral loss group (the amide), while the D

label is retained on the ring fragment. This confirms the transition logic: Parent (+3 Da)

Fragment (+2 Da).

Experimental Protocol: LC-MS/MS Method

This protocol is optimized for human plasma but is adaptable to other matrices. It utilizes protein precipitation (PPT) for high throughput, relying on the co-eluting IS to correct for matrix suppression.

Liquid Chromatography Conditions[2][4][5][6]
  • Column: ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm) or equivalent high-strength silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50 v/v).

  • Flow Rate: 0.30 mL/min.

  • Injection Volume: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Loading
3.00 90 Elution (Analyte RT ~2.8 min)
4.00 90 Wash
4.10 10 Re-equilibration

| 6.00 | 10 | End |

Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Medium.

MRM Table:

Compound Precursor (m/z) Product (m/z) DP (V) CE (eV) CXP (V)
Carbamazepine 237.1 194.1 60 25 10

| CBZ-d2,15N (IS) | 240.1 | 196.1 | 60 | 25 | 10 |

Analytical Workflow & Causality

The following diagram illustrates the critical path from sample preparation to data validation, highlighting where the IS acts as a control point.

PK_Workflow cluster_logic IS Correction Mechanism Sample Plasma Sample (Unknown Conc.) IS_Add Add IS Spike (CBZ-d2,15N) Sample->IS_Add Normalization Start Precip Protein Precipitation (MeOH/ACN) IS_Add->Precip Equilibration Centrifuge Centrifugation (12,000 x g) Precip->Centrifuge LC UPLC Separation (HSS T3 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution LC->MS Matrix Effect Compensation Ratio Ratio Calculation (Area Analyte / Area IS) MS->Ratio Signal Processing Quant Quantitation (Regression Analysis) Ratio->Quant

Caption: Analytical workflow demonstrating the insertion point of the IS to normalize extraction efficiency and ionization suppression.

Validation Framework (FDA/EMA Guidelines)

To ensure the "Trustworthiness" of the assay, the following validation parameters must be met. The use of CBZ-d2,15N specifically aids in meeting the Matrix Effect and Selectivity criteria.

Selectivity & Cross-Talk
  • Test: Inject Blanks, Zero samples (Blank + IS), and LLOQ samples.

  • Requirement:

    • Interference in Analyte channel (at m/z 237) from IS must be < 20% of LLOQ.

    • Why d2,15N helps: The +3 Da shift prevents the IS isotopic tail from overlapping with the analyte.

    • Interference in IS channel (at m/z 240) from Analyte (at ULOQ) must be < 5% of IS response.

    • Why d2,15N helps: The M+3 isotope of natural Carbamazepine is negligible (<0.5% abundance), ensuring high-concentration samples do not false-positive the IS channel.

Matrix Effect (ME)
  • Calculation:

    
    
    
  • IS-Normalized ME:

    
    
    
  • Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%).

  • Mechanism: Because CBZ-d2,15N co-elutes with CBZ, it experiences the exact same suppression from phospholipids or salts at that retention time. If the analyte signal drops by 30% due to matrix, the IS signal also drops by 30%, keeping the ratio constant.

Stability[5][7][8][9]
  • Stock Solution: CBZ-d2,15N is stable in Methanol at -20°C for >12 months.

  • Benchtop: Stable in plasma for >24 hours at room temperature (critical for autosampler queues).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
IS Signal Variation Inconsistent pipetting or "salting out" during precipitation.Use a repeater pipette for IS addition. Ensure IS working solution is 100% organic (MeOH) to prevent precipitation upon contact with plasma before mixing.
Peak Tailing Column overload or secondary interactions.Use a buffered mobile phase (Formic Acid + Ammonium Formate) to mask silanols. Reduce injection volume.
RT Shift between Analyte & IS Deuterium Isotope Effect.This is rare with d2,15N. If observed, check gradient steepness. Shallow gradients exaggerate isotope separation. Steepen the gradient ramp.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • LGC Standards. (n.d.). This compound Reference Material. Retrieved from LGC Standards. Link

  • Ma, H., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Molecular Weight and Isotopic Purity of Carbamazepine-d2,15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Carbamazepine-d2,15N is a highly specialized stable isotope-labeled internal standard (SIL-IS) utilized in the quantitative bioanalysis of Carbamazepine (CBZ) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating three mass units of heavy isotopes—two deuteriums (


H) and one nitrogen-15 (

N)—this isotopologue shifts the precursor ion mass by +3 Daltons (Da) relative to the native drug. This specific mass shift is engineered to eliminate spectral overlap with the natural isotopic envelope of Carbamazepine (specifically the M+2 peak), ensuring superior precision in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Chemical Identity & Structural Analysis[1]

Structural Configuration

The efficacy of this compound relies on the strategic placement of isotopic labels to ensure chemical stability and appropriate mass fragmentation.

  • Core Scaffold : 5H-dibenz[b,f]azepine-5-carboxamide (Carbamazepine).

  • Isotopic Labels :

    • Nitrogen-15 (

      
      N) : Located in the exocyclic carboxamide group (
      
      
      
      ). This position is chosen because the amide group is often lost during Collision-Induced Dissociation (CID), providing a specific mass shift in the neutral loss fragment.
    • Deuterium (

      
      H) : Two deuterium atoms are incorporated into the tricyclic ring system, typically at the C10 and C11 positions (vinylene bridge) or specific aromatic positions, depending on the synthetic precursor. The "d2" label remains on the iminostilbene core product ion, distinguishing it from the native core.
      
Molecular Weight & Formula

The introduction of heavy isotopes alters the monoisotopic mass significantly.

Table 1: Comparative Molecular Weight Analysis

PropertyNative CarbamazepineThis compound
Molecular Formula


Monoisotopic Mass 236.0950 Da239.1105 Da
[M+H]

Precursor
237.1023 m/z240.1178 m/z
Mass Shift (

)
+3.0155 Da

Note: Values calculated based on IUPAC atomic masses:


H = 1.0078, 

H = 2.0141,

N = 14.0031,

N = 15.0001.
Structural Visualization

The following diagram illustrates the chemical structure and the logical flow of isotopic labeling.

CarbamazepineStructure cluster_0 Native Carbamazepine cluster_1 This compound Native C15H12N2O MW: 236.10 (Unlabeled) Labeled C15H10D2(15N)NO MW: 239.11 (Labeled) Native->Labeled Isotopic Substitution (+3 Da Shift) Labels Labels: 1x 15N (Amide) 2x Deuterium (Ring) Labels->Labeled

Figure 1: Structural relationship between native Carbamazepine and its d2,15N isotopologue.

Synthesis & Isotopic Purity[3][4]

Retrosynthetic Logic

The synthesis of this compound typically follows a convergent route. The


N label is introduced in the final step using labeled cyanate, while the deuterium labels are carried by the iminostilbene precursor.

Synthesis Workflow:

  • Precursor A : Iminostilbene-d2 . The tricyclic core is deuterated (often at the 10,11-alkene bridge) to ensure the labels are metabolically stable and retained in the major MS fragment.

  • Precursor B : Sodium Cyanate (

    
    N)  (
    
    
    
    ) or Isocyanic acid (
    
    
    ). This reagent introduces the carbamoyl group with the heavy nitrogen.
  • Reaction : Acid-catalyzed carbamoylation of Iminostilbene-d2.

SynthesisRoute Iminostilbene Iminostilbene-d2 (Deuterated Core) Reaction Acid-Catalyzed Carbamoylation Iminostilbene->Reaction Cyanate Sodium Cyanate-15N (NaO15CN) Cyanate->Reaction Product This compound (Final IS) Reaction->Product Yields Target IS

Figure 2: Convergent synthesis pathway for this compound.

Isotopic Purity Requirements

For use as a reference standard, high isotopic purity is non-negotiable to prevent "cross-talk" (signal interference).

  • Chemical Purity :

    
     (HPLC).
    
  • Isotopic Enrichment :

    • Deuterium :

      
       atom D.
      
    • Nitrogen-15 :

      
       atom 
      
      
      
      N.
  • Unlabeled (d0) Contribution : Must be

    
    . Significant presence of d0 species will cause the Internal Standard to contribute signal to the analyte channel, artificially inflating reported drug concentrations.
    

Analytical Application (LC-MS/MS)

Mass Spectrometry Transitions

This compound is detected using Multiple Reaction Monitoring (MRM).[1] The fragmentation pattern confirms the position of the labels.

Table 2: MRM Transition Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
Neutral LossInterpretation
Carbamazepine (Native) 237.1

194.143 Da (

)
Loss of amide group.
This compound 240.1

196.1 44 Da (

)
Loss of labeled amide; Retention of d2 ring.

Mechanistic Insight : The shift of the product ion from 194.1 to 196.1 confirms that the two deuterium atoms are located on the iminostilbene ring system (which forms the product ion). The neutral loss increases from 43 to 44 Da, confirming the


N is in the lost amide moiety. This "split label" design (Ring-D2 + Amide-15N) is highly robust because it verifies the integrity of the entire molecule during ionization.
Protocol: Stock Solution Preparation

To ensure accuracy, follow this gravimetric protocol.

  • Equilibration : Allow the this compound vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Weighing : Weigh approximately 1.0 mg of the solid standard into a clean, amber glass volumetric flask (e.g., 10 mL).

    • Note: Use an analytical balance with 0.01 mg readability.

  • Dissolution : Add Methanol (LC-MS grade) to dissolve the solid. Sonicate for 2 minutes if necessary.

  • Dilution : Make up to volume with Methanol to achieve a stock concentration of 100 µg/mL .

  • Storage : Aliquot into cryovials and store at -20°C or -80°C. Stability is typically >1 year when protected from light and moisture.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from [Link]

  • Zhao, M., et al. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5609.[2] (Demonstrates use of this compound as IS). Retrieved from [Link]

Sources

Technical Guide: Carbamazepine-d2,15N Solubility & Handling in Bioanalysis

[1][2]

Executive Summary & Scientific Context

Carbamazepine-d2,15N is a stable isotope-labeled internal standard (SIL-IS) utilized critically in the quantification of Carbamazepine (CBZ) via LC-MS/MS.[1] In regulated bioanalysis (GLP/GCP), the integrity of the internal standard is the fulcrum upon which quantitative accuracy rests.

While the physicochemical solubility of the isotopologue (d2,15N) mirrors the parent compound due to negligible isotopic effects on solvation thermodynamics, the operational solubility differs. Researchers rarely need saturation; they need stability, homogeneity, and mass-spectrometric purity .[1]

This guide defines the solubility architecture of this compound in Methanol (MeOH) and Acetonitrile (ACN), providing a validated framework for stock solution preparation that prevents "silent precipitation"—a common cause of non-linear calibration curves.

Physicochemical Solubility Profile

The solubility of this compound is governed by the lipophilic nature of the tricyclic dibenzazepine core. The addition of deuterium (d2) and Nitrogen-15 (15N) increases the molecular weight by approximately 3 Da but does not alter the dipole moment or hydrogen-bonding capacity significantly enough to deviate from the parent compound's solubility profile.

Quantitative Solubility Matrix

Data bridged from parent Carbamazepine (Form III) and validated against Certificate of Analysis (CoA) limits for commercial isotope standards.

SolventSolubility Limit (Approx.)Operational Stock Conc.[1][2][3]Solvation MechanismSuitability for LC-MS
Methanol (MeOH) ~64 mg/mL1.0 mg/mL H-bond donor/acceptor interactions with amide group.[1][2][4]High. Preferred for primary stock due to high solubility buffer.[1][2]
Acetonitrile (ACN) ~10-20 mg/mL0.1 - 1.0 mg/mL Dipole-dipole interactions; lacks H-bond donor capability.[1][2]Medium. Excellent for working solutions; risks precipitation at high stock conc.[1][2]
Water < 0.2 mg/mLN/AHydrophobic exclusion.[1][2][4]Low. Only used as a diluent (<50%) in final working solutions.[1]

Critical Insight: While MeOH offers higher saturation limits, ACN is often the preferred working solvent if the LC mobile phase is ACN-based, to match the mobile phase strength and prevent peak distortion (solvent effects).

Experimental Protocol: The "Zero-Drift" Preparation Workflow

This protocol is designed to ensure 100% dissolution and mitigate the risk of micro-precipitation, which can be invisible to the naked eye but devastating to %CV (Coefficient of Variation) in mass spectrometry.

Phase A: Primary Stock Solution (1.0 mg/mL in Methanol)

Rationale: Methanol is selected for the primary stock because its high solubility margin acts as a safety buffer against temperature fluctuations during storage.[2]

  • Weighing: Accurately weigh 1.0 mg of this compound powder into a pre-tared, amber glass vial (Class A).

    • Note: Amber glass is mandatory.[1][2][4] The tricyclic structure is susceptible to photodegradation over long periods.

  • Solvent Addition: Add 1.0 mL of LC-MS grade Methanol.

  • Mechanical Dissolution (The Critical Step):

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at ambient temperature.

    • Why? The crystal lattice energy of tricyclics can be high; sonication ensures the breakdown of micro-crystals that vortexing misses.

  • Verification: Inspect under a light source. The solution must be completely clear.

  • Storage: Store at -20°C. Stability is validated for >12 months at this temp.

Phase B: Working Internal Standard (WIS) Preparation[1][2]

Rationale: The WIS is spiked directly into biological samples (plasma/serum).[2] It must be compatible with the precipitation agent (usually ACN or MeOH).[1]

  • Thawing: Allow the Primary Stock to reach room temperature (20-25°C) and vortex before pipetting. Never pipet cold methanolic solutions (density changes affect volume accuracy).[1]

  • Dilution: Dilute the Primary Stock (1 mg/mL) to a working concentration (typically 10 µg/mL or 1000 ng/mL ) using Acetonitrile .

    • Why ACN? Most protein precipitation protocols use ACN.[1][2] Matching the WIS solvent to the precipitant ensures seamless integration into the sample matrix.

  • Equilibration: Vortex the WIS for 1 minute.

Visualizing the Solubility & Logic Workflow

The following diagram illustrates the decision logic for solvent selection and the preparation workflow to ensure data integrity.

CBZ_Solubility_WorkflowStartStart: this compound(Solid Powder)Solvent_ChoiceSelect Primary SolventStart->Solvent_ChoiceMeOH_PathMethanol (MeOH)High Solubility (~64 mg/mL)Solvent_Choice->MeOH_PathPreferred for StockACN_PathAcetonitrile (ACN)Moderate SolubilitySolvent_Choice->ACN_PathAlternativeStock_PrepPrimary Stock Prep(1.0 mg/mL)MeOH_Path->Stock_PrepACN_Path->Stock_PrepRisk of precip at >1mg/mLSonicationCRITICAL: Sonication(Break Crystal Lattice)Stock_Prep->SonicationStorageStorage: -20°C(Amber Glass)Sonication->StorageWorking_SolWorking Solution (WIS)Dilute to 10 µg/mLStorage->Working_SolMatrix_MatchMatch Matrix Precipitant(Usually ACN)Working_Sol->Matrix_MatchLC_InjectLC-MS/MS Injection(Stable Quantitation)Matrix_Match->LC_Inject

Caption: Workflow for the optimal solubilization and handling of this compound, highlighting the critical sonication step and solvent switching strategy.

Troubleshooting & Stability Validation

The "Solvent Shock" Phenomenon

A common error occurs when a high-concentration methanolic stock (e.g., 5 mg/mL) is spiked directly into an aqueous buffer.[1][4]

  • Symptom: Loss of signal intensity or poor linearity at the upper end of the curve.[2]

  • Cause: Localized precipitation of the hydrophobic CBZ-d2,15N upon contact with water.[1][2]

  • Solution: Always perform an intermediate dilution in 50:50 MeOH:Water or ACN:Water before reaching the final aqueous buffer, or ensure the organic content in the final mix remains >30%.[2]

Stability Profile
  • Stock (MeOH, -20°C): Stable for >12 months.[1][2]

  • Working Solution (ACN, 4°C): Stable for ~1 month. Evaporation of ACN is the primary risk, not chemical degradation. Use parafilm or crimped caps.[1][2]

References

  • United States Pharmacopeia (USP). Carbamazepine Monograph: Chromatographic System and System Suitability.[1][2][5] USP-NF.[1][2] Link[1]

  • Cayman Chemical. Carbamazepine Product Information & Solubility Data.[1][2][3]Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2554, Carbamazepine.[1][2]Link[1]

  • D.Q. Liu et al. Solubility of Carbamazepine (Form III) in Different Solvents.[4] Journal of Chemical & Engineering Data.[2] Link[1]

  • Thermo Fisher Scientific. LC-MS/MS method for the quantification of antiepileptic drugs in human plasma.[1][2][4][6] Technical Note. Link

Technical Guide: Applications of 15N-Labeled Carbamazepine in Drug Metabolism and Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbamazepine (CBZ), a dibenzazepine derivative, remains a cornerstone antiepileptic drug (AED) despite the emergence of newer agents.[1] Its complex metabolic profile—characterized by auto-induction of CYP3A4 and the formation of the pharmacologically active carbamazepine-10,11-epoxide (CBZ-E)—demands rigorous analytical precision.

This guide details the application of 15N-labeled Carbamazepine ([15N]-CBZ) as a superior internal standard (IS) and mechanistic tracer. Unlike deuterated analogs, which are susceptible to hydrogen-deuterium exchange (HDX) and chromatographic isotope effects, 15N-labeling offers a chemically stable, non-exchangeable tag that co-elutes perfectly with the analyte, ensuring maximum precision in LC-MS/MS quantification and metabolic flux analysis.

Part 1: The Isotopic Advantage – Why 15N?

In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the accuracy of the assay. While Deuterium (D) labeling is common, Nitrogen-15 (15N) offers distinct technical advantages for Carbamazepine analysis:

Elimination of the Chromatographic Isotope Effect

Deuterated compounds often exhibit slightly different retention times (RT) than their non-labeled counterparts on high-efficiency UPLC columns due to differences in lipophilicity (C-D bonds are shorter and less polarizable than C-H bonds).

  • The Risk: If the D-labeled IS elutes earlier than the analyte, it may not experience the exact same matrix suppression/enhancement at the moment of ionization.

  • The 15N Solution: The substitution of 14N with 15N results in a negligible change in molecular volume or lipophilicity. [15N]-CBZ co-elutes perfectly with native CBZ, ensuring it compensates for matrix effects in real-time.

Metabolic Stability and Label Retention

Carbamazepine undergoes extensive oxidative metabolism. Deuterium labels placed on the aromatic rings can be lost during hydroxylation (e.g., formation of 2-hydroxy-CBZ) or subject to the NIH shift.

  • The 15N Solution: The nitrogen atoms in the dibenzazepine ring and the carboxamide side chain are chemically inert to CYP450-mediated oxidative dealkylation in the primary metabolic routes. The label remains intact, allowing for precise mass-balance studies.

Part 2: Quantitative Bioanalysis (LC-MS/MS) Protocol

This protocol describes a self-validating workflow for the simultaneous quantification of Carbamazepine and its epoxide metabolite in human plasma using [15N2]-Carbamazepine as the internal standard.

Materials & Reagents
  • Analyte: Carbamazepine (CBZ), Carbamazepine-10,11-epoxide (CBZ-E).[2][3][4]

  • Internal Standard: [15N2]-Carbamazepine (Labeling on both the amide and ring nitrogens is preferred for a +2 Da shift).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 2: Add 20 µL of [15N2]-CBZ working solution (5 µg/mL in MeOH). Vortex for 10 seconds.

  • Step 3: Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

  • Step 4: Vortex vigorously for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.

  • Step 5: Transfer 100 µL of the clear supernatant to an autosampler vial containing 400 µL of 0.1% Formic Acid in water (Dilution prevents peak distortion).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Mass Spectrometry)

The following transitions rely on the neutral loss of the isocyanic acid moiety (HNCO) from the carboxamide side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Carbamazepine 237.1 [M+H]+194.125Loss of HNCO (-43 Da)
[15N2]-CBZ (IS) 239.1 [M+H]+195.125Loss of H(15N)CO (-44 Da)*
CBZ-Epoxide 253.1 [M+H]+210.122Loss of HNCO (-43 Da)

*Note: In [15N2]-CBZ, one 15N is in the ring, one is in the amide. The loss of the amide group removes one 15N, leaving the ring 15N (+1 mass shift in fragment).

Part 3: Metabolic Pathway Elucidation & Toxicity Mechanisms

Beyond quantification, 15N-labeling is critical for elucidating the mechanisms of Idiosyncratic Drug Reactions (IDRs) associated with CBZ (e.g., Stevens-Johnson syndrome).

The Iminoquinone Hypothesis

A minor but toxic pathway involves the formation of 2-hydroxy-CBZ, which is further oxidized to a reactive iminoquinone intermediate.[5][6][7] This electrophile binds to cellular proteins, triggering an immune response.

Experimental Application: By incubating human liver microsomes (HLM) with [15N2]-CBZ and trapping agents (Glutathione/GSH), researchers can distinguish between:

  • Direct Ring Oxidation: The 15N label remains in the GSH adduct.

  • Side-chain Cleavage: Loss of the amide 15N indicates hydrolysis prior to binding.

Visualizing the Workflow

The following diagram illustrates the analytical workflow and the metabolic fate of the nitrogen labels.

CBZ_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Patient Plasma IS_Add Add [15N2]-CBZ IS (Stable Isotope) Sample->IS_Add Precip Protein Ppt (Acetonitrile) IS_Add->Precip Centrifuge Centrifuge 14,000g Precip->Centrifuge Separation UPLC Separation (C18 Column) Centrifuge->Separation Supernatant Ionization ESI+ Source Separation->Ionization Co-elution of CBZ & [15N]-CBZ Detection MRM Detection Ionization->Detection Result Quantification & Metabolic Profiling Detection->Result

Caption: Figure 1: Self-validating LC-MS/MS workflow using 15N-CBZ to correct for matrix effects during extraction and ionization.

Metabolic Pathway Diagram

This diagram tracks the [15N] label through the major (Clearance) and minor (Toxic) pathways.

CBZ_Metabolism CBZ Carbamazepine [15N]-Labeled Epoxide CBZ-10,11-Epoxide (Active Metabolite) CBZ->Epoxide Major Pathway Hydroxy 2-Hydroxy-CBZ CBZ->Hydroxy Minor Pathway Diol CBZ-10,11-Diol (Inactive Excreted) Epoxide->Diol Hydrolysis Imino Iminoquinone (Reactive Electrophile) Hydroxy->Imino Bioactivation Adduct Protein/GSH Adduct (Toxicity Trigger) Imino->Adduct Covalent Binding (15N Retained) CYP3A4 CYP3A4 CYP3A4->CBZ mEH Epoxide Hydrolase mEH->Epoxide MPO Myeloperoxidase (Neutrophils) MPO->Hydroxy

Caption: Figure 2: Metabolic fate of Carbamazepine.[4] The 15N label tracks the nitrogen moiety into the toxic Iminoquinone pathway.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Breton, H., et al. (2005). Liquid chromatography-electrospray tandem mass spectrometry determination of carbamazepine and its metabolites in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • Lu, W., et al. (2008). Mechanism of Carbamazepine Bioactivation: Role of the Iminoquinone Metabolite.[3][6] Chemical Research in Toxicology. Retrieved from [Link]

  • Mayo Clinic Laboratories. (2023). Carbamazepine-10,11-Epoxide, Serum.[1][7][8] Retrieved from [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and drug-drug interaction studies. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Technical Guide: Carbamazepine-d2,15N vs. Deuterated Carbamazepine Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision vs. Utility Trade-off[1]

In quantitative bioanalysis (LC-MS/MS), the choice between Carbamazepine-d2,15N (a mixed-isotope hybrid) and Deuterated Carbamazepine (typically Carbamazepine-d10 or d8) represents a decision between chromatographic fidelity and economic utility .[1]

While Carbamazepine-d10 is the industry "workhorse" for routine Therapeutic Drug Monitoring (TDM), it suffers from the Chromatographic Isotope Effect , where the heavy deuterium load causes the internal standard (IS) to elute earlier than the analyte. This separation exposes the IS to different matrix effects than the analyte, potentially compromising quantitation accuracy in complex matrices (e.g., hemolyzed plasma).[1]

This compound is a "High-Fidelity" standard designed to mitigate this shift.[1][2] By utilizing Nitrogen-15 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


N) for mass differentiation, it minimizes the deuterium load, ensuring the IS co-elutes perfectly with the analyte, thereby correcting for matrix suppression more effectively.

Part 1: The Physics of Isotopologues

To make an informed choice, one must understand the physical chemistry governing how these isotopes behave in a Reverse-Phase Liquid Chromatography (RPLC) environment.

The Chromatographic Isotope Effect

Deuterium (


H) is not merely "heavy hydrogen"; it possesses distinct physicochemical properties that alter chromatography:
  • Bond Length & Molar Volume: The C-D bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume for the deuterated molecule.

  • Lipophilicity: Deuterated compounds are slightly less lipophilic than their protium counterparts.[1][2]

  • The Result: In RPLC, heavily deuterated standards (like Carbamazepine-d10) interact less strongly with the C18 stationary phase, causing them to elute earlier than the native analyte.[1]

The N Advantage

Nitrogen-15 is a stable isotope that does not significantly alter the electron distribution or the size of the molecule compared to Nitrogen-14.

  • Retention Time (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    N-labeled compounds exhibit virtually zero retention time shift .[2] They co-elute perfectly with the native analyte.[1]
  • Stability: Unlike deuterium on exchangeable sites (amides/amines), the nitrogen atom in the dibenzazepine ring of Carbamazepine is structurally locked and non-exchangeable.

Data Comparison: d10 vs. d2,15N[1]
FeatureCarbamazepine-d10This compoundImpact on Data
Mass Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

m)
+10 Da+3 Dad10: Zero crosstalk. d2,15N: Sufficient, but requires clean baseline.
Retention Shift (

)
Significant (elutes earlier)Negligible (Co-elutes)d10: Risks "Matrix Effect Mismatch."
Matrix Factor (MF) Variable vs. AnalyteIdentical to Analyted2,15N: Superior correction of ion suppression.
Cost/Availability Low / High AvailabilityHigh / Custom Synthesisd10: Preferred for routine clinical tox.[1][2]

Part 2: Technical Deep Dive – The Co-Elution Imperative

The primary function of an Internal Standard is to compensate for Ion Suppression . In Electrospray Ionization (ESI), phospholipids and other matrix components compete for charge.[1]

  • Scenario A (d10): The IS elutes 0.2 minutes before the analyte. The IS enters the source when the matrix load is low. The analyte elutes 0.2 minutes later, right as a phospholipid peak elutes.[1] The analyte is suppressed (signal drops 40%), but the IS is not.

    • Result: The ratio (Analyte/IS) drops artificially.[1] False Negative.

  • Scenario B (d2,15N): The IS co-elutes exactly with the analyte. If the analyte is suppressed by 40%, the IS is also suppressed by 40%.

    • Result: The ratio remains constant.[1][3] Accurate Quantitation.

Visualization: The Decision Logic

IS_Selection_Strategy Start Select Internal Standard AppType Application Type? Start->AppType Routine Routine TDM / Toxicology (High Conc, Robust) AppType->Routine Clinical PK PK / Bioequivalence (Trace Level, Regulated) AppType->PK R&D Matrix Matrix Complexity? Routine->Matrix Decision_Hybrid Use this compound (High Fidelity) PK->Decision_Hybrid Simple Clean (Urine/Dilute Plasma) Matrix->Simple Complex Heavy (Whole Blood/Tissue) Matrix->Complex Decision_d10 Use Carbamazepine-d10 (Cost Effective) Simple->Decision_d10 Check_Cross Check Isotopic Overlap (M+3 vs M+0) Complex->Check_Cross Check_Cross->Decision_d10 Overlap Risk High Check_Cross->Decision_Hybrid Overlap Risk Low

Figure 1: Decision matrix for selecting between deuterated and hybrid internal standards based on assay requirements.

Part 3: Experimental Workflow for Validation

To justify the use of the more expensive d2,15N standard, or to validate d10, you must perform a Matrix Factor (MF) Comparison .

Protocol: Comparative Matrix Effect Evaluation

Objective: Determine if the retention time shift of Carbamazepine-d10 introduces quantitative bias compared to d2,15N.

Reagents:

  • Stripped Human Plasma (6 sources).[1][2]

  • Carbamazepine Analyte.[1][2][4][5]

  • IS A: Carbamazepine-d10.[1][2][6]

  • IS B: this compound.[1][2]

Workflow:

  • Preparation:

    • Prepare "Post-Extraction Spike" samples.[1][2] Extract blank plasma, then spike Analyte + IS into the supernatant.

    • Prepare "Neat Solution" samples (Analyte + IS in mobile phase).

  • Analysis:

    • Run LC-MS/MS.[1][2][7][8][9][10] Monitor MRM transitions for Analyte, IS A, and IS B simultaneously.

  • Calculation:

    • Calculate Absolute Matrix Factor (MF) for the Analyte: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

      
      
      
    • Calculate IS-Normalized Matrix Factor (IMF) : ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

      
      
      
  • Interpretation:

    • Ideal State: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[2]
      
    • Pass Criteria: The CV (Coefficient of Variation) of the IMF across 6 lots of plasma should be ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • The Test: If d10 shows a CV > 15% while d2,15N shows a CV < 5%, the d10 standard is failing due to the chromatographic isotope effect.

Part 4: Synthesis & Stability Considerations[1]

The Exchangeable Proton Trap

A critical failure mode in deuterated standards is the labeling of exchangeable protons.

  • Carbamazepine Structure: Contains a primary amide (-CONHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Risk: If deuterium is placed on the amide nitrogen (e.g., Carbamazepine-d2 on the amide), it will rapidly exchange with protons in the mobile phase (Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    O/MeOH), reverting the IS to its native mass.
    
  • Solution:

    • d10: Labels the aromatic rings. Stable.

    • d2,15N: Typically labels the 10,11-dihydro bridge (d2) and the amide nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      N). The 
      
      
      
      N is part of the nucleus and cannot exchange. The d2 on the carbon bridge is chemically stable.
Isotopic Purity

For this compound (M+3), isotopic purity is critical because it is closer to the native mass than d10.[1]

  • Requirement: The contribution of the native (M+0) signal in the IS channel must be

    
     of the IS response.
    
  • Crosstalk: The contribution of the IS (M+3) to the Analyte channel (M+0) is generally negligible, but must be verified if high IS concentrations are used.[1]

Visualization: Mechanism of Action

Mechanism cluster_0 Chromatography Column (C18) cluster_1 ESI Source (Ionization) Analyte Analyte (Carbamazepine) Matrix Matrix Zone (Phospholipids) Analyte->Matrix Elutes at t=2.5m (High Suppression) IS_d10 IS: d10 (Less Lipophilic) IS_d10->Matrix Elutes at t=2.3m (Misses Suppression) Result_d10 Biased Ratio IS_d10->Result_d10 IS_Hybrid IS: d2,15N (Iso-Lipophilic) IS_Hybrid->Matrix Elutes at t=2.5m (Matches Suppression) Result_Hybrid Accurate Ratio IS_Hybrid->Result_Hybrid

Figure 2: The mechanism of Chromatographic Isotope Effect leading to bias.[1][2] The d10 standard elutes early, missing the matrix suppression zone that affects the analyte.

References

  • Wang, S., & Cyronak, M. (2013).[1] Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[1][2]

  • Chaudhari, S. R., et al. (2010).[1] Chromatographic Isotope Effect: A Factor to Consider in the Selection of Internal Standards for LC-MS/MS. Journal of Mass Spectrometry.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[1][2]

  • Stokvis, E., et al. (2005).[1] Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry.[1][2]

Sources

Methodological & Application

Application Note: High-Precision Quantitation of Carbamazepine in Human Plasma via LC-MS/MS using Hybrid Isotopologue (Carbamazepine-d2,15N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Carbamazepine (CBZ). Unlike conventional methods utilizing highly deuterated standards (e.g., CBZ-d10), this method employs a hybrid stable isotope-labeled internal standard (SIL-IS): Carbamazepine-d2,15N .

The "Hybrid" Isotope Advantage
  • Chromatographic Fidelity: Highly deuterated standards (d8, d10) often exhibit a "deuterium isotope effect," causing them to elute slightly earlier than the non-labeled analyte on C18 columns. This separation can lead to the IS failing to compensate for matrix effects (ion suppression/enhancement) occurring at the exact retention time of the analyte.

  • Mass Resolution: By substituting a Nitrogen-15 (

    
    N) atom, we introduce mass shift without affecting lipophilicity. Combined with minimal deuteration (d2), This compound  maintains near-perfect co-elution with the analyte while providing a +3 Da mass shift, sufficient to avoid isotopic overlap with the natural M+2 isotope of Carbon-13.
    

Chemical & Physical Properties[2][3][4]

Understanding the physicochemical properties of CBZ is prerequisite to column and mobile phase selection.

PropertyValueImplication for Method Design
Molecular Weight 236.27 g/mol Precursor ion [M+H]+ at m/z 237.1.
LogP ~2.45Moderately lipophilic; ideal for Reversed-Phase (C18) chromatography.
pKa ~13.9 (Amide)Neutral at physiological and acidic pH. Ionization relies on protonation of the amide oxygen/nitrogen in positive ESI.
Solubility Soluble in MeOH, ACNMethanol is the preferred solvent for stock preparation.

Mechanistic Mass Spectrometry

Fragmentation Logic & Transition Selection

The choice of MRM transitions is critical. For Carbamazepine, the primary fragmentation pathway involves the loss of the carbamoyl group (isocyanic acid, HNCO).

Crucial Insight for CBZ-d2,15N: Assuming the standard labeling position where


N is incorporated into the amide group and Deuterium is on the aromatic ring:
  • Parent Ion: 236 + 1 (

    
    N) + 2 (D) + 1 (H+) = 240.1 
    
  • Neutral Loss: The loss of H

    
    NCO (Mass 44) occurs.
    
  • Daughter Ion: The iminostilbene ring retains the 2 Deuteriums but loses the

    
    N.
    
    • Calculation: 240.1 (Parent) - 44 (H

      
      NCO) = 196.1 
      

If we used a standard transition looking for a fragment containing the nitrogen, sensitivity would drop. We target the stable ring structure.

FragmentationPathway Parent Precursor [M+H]+ m/z 240.1 (Ring-d2 + Amide-15N) Collision Collision Cell (CID Energy: ~20-25 eV) Parent->Collision NeutralLoss Neutral Loss H-15N-C=O (Mass 44) Collision->NeutralLoss Ejected Fragment Product Ion Iminostilbene-d2 m/z 196.1 Collision->Fragment Major Pathway

Figure 1: Proposed fragmentation pathway for this compound, highlighting the loss of the labeled nitrogen.

Experimental Protocol

Materials & Reagents[5]
  • Analyte: Carbamazepine (Certified Reference Material).[1]

  • Internal Standard: this compound (Custom or Specialized Catalog).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

LC-MS/MS Conditions[5][7]

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Expert Note: Methanol is chosen over ACN to provide slightly different selectivity and better solubility for this specific aromatic structure, though ACN is a viable alternative.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive (Electrospray Ionization).[2]

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).[2]

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)
Carbamazepine 237.1194.15025
CBZ-d2,15N 240.1196.15025
Sample Preparation (Protein Precipitation)

This method prioritizes throughput and recovery.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Spike: Add 20 µL of Working IS Solution (CBZ-d2,15N at 500 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

    • Why Acid? Acid helps disrupt protein binding, freeing CBZ from albumin.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilution (Optional): If sensitivity is too high (detector saturation), dilute 50 µL of supernatant with 150 µL of Mobile Phase A.

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

Method Workflow Visualization

MethodWorkflow Start Plasma Sample (50 µL) Spike Spike IS (CBZ-d2,15N) Start->Spike Precip Protein Precipitation (200 µL MeOH + 0.1% FA) Spike->Precip Mix 30s Spin Centrifugation (15,000g, 10 min) Precip->Spin Super Collect Supernatant Spin->Super Inject LC-MS/MS Analysis (MRM Mode) Super->Inject Data Quantitation (Ratio Analyte/IS) Inject->Data

Figure 2: Step-by-step bioanalytical workflow for Carbamazepine quantitation.

Validation Strategy (ICH M10 Compliance)

To ensure this method meets regulatory standards (FDA/EMA/ICH), the following validation parameters must be executed.

Linearity & Range
  • Range: 0.1 µg/mL to 20 µg/mL (Covers therapeutic range of 4-12 µg/mL).

  • Weighting: 1/x² linear regression.

  • Criteria: Correlation coefficient (

    
    ) > 0.99. Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision
  • QC Levels: LLOQ, Low, Medium, High.

  • Replicates: 5 replicates per level over 3 separate runs.

  • Acceptance: Within ±15% CV (Coefficient of Variation) and ±15% Bias.

Matrix Effect (The IS Test)

This is where CBZ-d2,15N proves its value.

  • Calculation: Compare the peak area of CBZ spiked into extracted blank plasma vs. CBZ in pure solvent.

  • IS Normalization: The Matrix Factor (MF) for the Analyte should match the MF of the IS.

    • Goal: IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15). If CBZ-d2,15N co-elutes perfectly, it will suppress/enhance at the exact same rate as the analyte, correcting the quantitative result.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency.[3]

  • PubChem. (n.d.).[4] Carbamazepine Compound Summary. National Center for Biotechnology Information.

  • Miao, H., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[5] Analytical Chemistry.[2][1][6] (Demonstrates fragmentation pathways).

  • FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry.[7] U.S. Food and Drug Administration.[3][8][7][9]

Sources

Application Note: High-Precision Solid Phase Extraction (SPE) of Carbamazepine-d2,15N from Biological Matrices

[1]

Introduction & Scientific Rationale

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, Carbamazepine (CBZ) presents a unique challenge due to its neutral character (pKa ~13.[1]9) and high lipophilicity (logP ~2.45).[1] While liquid-liquid extraction (LLE) is historically common, it often suffers from emulsion formation and lack of automation potential.[1]

This protocol details a Solid Phase Extraction (SPE) workflow using a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent.[1] The choice of Carbamazepine-d2,15N as the Internal Standard (IS) is critical. Unlike the common d10-analog, the d2,15N variant offers a distinct mass shift (+3 Da) that avoids potential deuterium scrambling on the azepine ring while maintaining identical chromatographic behavior to the analyte.

Mechanistic Insight: The "Neutral" Challenge

Because CBZ remains uncharged at physiological pH, ion-exchange mechanisms (MCX/MAX) are ineffective.[1] We rely on Reversed-Phase (RP) retention.[1] However, traditional silica-based C18 sorbents can suffer from "dewetting" if the cartridge dries out.[1] This protocol utilizes a polymeric functionalized sorbent (e.g., N-vinylpyrrolidone-divinylbenzene copolymer) which retains neutral compounds via strong hydrophobic interactions and π-π bonding, even if the bed runs dry.[1]

Chemical Profile & Mass Spectrometry

Understanding the fragmentation physics is essential for setting accurate Multiple Reaction Monitoring (MRM) transitions.[1]

CompoundMolecular FormulaPrecursor Ion (M+H)+Product IonLoss Mechanism
Carbamazepine C₁₅H₁₂N₂O237.1 194.1 Loss of isocyanic acid (HNCO)
This compound C₁₅H₁₀D₂N(¹⁵N)O240.1 196.1 Loss of H(¹⁵N)CO

Note on Isotopologues: The transition for the IS is 240.1 → 196.[2]1. The precursor is +3 Da heavier than the native drug.[1] The neutral loss (isocyanic acid) contains the amide nitrogen. Since the label includes 15N in the amide, the neutral loss is 44 Da (rather than 43). Consequently, the product ion retains only the two deuterium atoms, resulting in a +2 Da shift (194 → 196) relative to the native product.

Materials & Reagents

  • SPE Cartridges: Polymeric HLB Sorbent (e.g., Oasis HLB or Strata-X), 30 mg / 1 cc.[1]

    • Why: Superior wettability and retention of neutral aromatics compared to C18.[1]

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.[1]

  • Internal Standard: this compound (10 µg/mL in Methanol).[1][2]

  • Stock Solution: Carbamazepine (1 mg/mL in Methanol).[1][2]

Sample Pre-Treatment[1]

Direct loading of plasma onto SPE can clog frits.[1] A mild protein precipitation or dilution is required to disrupt protein binding (CBZ is ~75% protein-bound).[1]

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of this compound working solution (500 ng/mL). Vortex for 10 sec.

  • Dilution: Add 200 µL of 2% Formic Acid in Water.

    • Mechanism:[1][2] Acidification helps disrupt protein-drug binding and precipitates fibrinogen, preventing cartridge clogging.[1] It does not ionize the CBZ (which remains neutral), but it ensures the matrix is cleaner.

  • Centrifuge: Spin at 10,000 x g for 5 minutes.

  • Supernatant: Collect the supernatant for SPE loading.

Solid Phase Extraction (SPE) Protocol[1][3][4]

This workflow is designed for a 30 mg polymeric sorbent.[1]

Step 1: Conditioning[1][5]
  • Apply: 1.0 mL Methanol .

  • Apply: 1.0 mL Water .

  • Critical: Do not let the cartridge dry out completely, though polymeric sorbents are forgiving.[1]

Step 2: Loading[1]
  • Apply: The pre-treated sample supernatant (~400 µL) at a flow rate of 1 mL/min.

  • Physics: The hydrophobic CBZ and CBZ-d2,15N partition from the aqueous phase into the polymeric sorbent.

Step 3: Washing (Interference Removal)[1]
  • Wash 1: 1.0 mL 5% Methanol in Water .[1]

  • Reasoning: Removes salts, proteins, and highly polar interferences.[1] CBZ is hydrophobic enough to be retained at 5% organic solvent.[1]

  • Dry: Apply high vacuum for 2 minutes.[1]

  • Why: Removes residual water which can interfere with the elution and subsequent evaporation.[1]

Step 4: Elution[1]
  • Elute: 1.0 mL Methanol (or Acetonitrile).

  • Gravity assist: Allow the solvent to soak the bed for 30 seconds before applying vacuum. This maximizes recovery by allowing time for desorption kinetics.[1]

Step 5: Post-Extraction Processing[1]
  • Evaporate: Dry the eluate under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (50:50 Water:Methanol + 0.1% Formic Acid).

  • Vortex: 30 seconds to ensure complete dissolution.

Visual Workflow (Graphviz)[1]

SPE_Workflowcluster_0Sample Pre-Treatmentcluster_1SPE Cartridge (Polymeric HLB)StartPlasma Sample (200 µL)SpikeSpike IS: CBZ-d2,15NStart->SpikeDiluteAdd 2% Formic Acid (1:1)Spike->DiluteSpinCentrifuge 10k x gDilute->SpinLoadLoad SupernatantSpin->LoadSupernatantConditionCondition:1. MeOH (1mL)2. Water (1mL)Condition->LoadWashWash:5% MeOH in WaterLoad->WashDryVacuum Dry (2 min)Wash->DryEluteElute:100% Methanol (1mL)Dry->EluteReconstEvaporate & Reconstitute(Mobile Phase)Elute->ReconstLCMSLC-MS/MS AnalysisReconst->LCMS

Caption: Figure 1.[1] Step-by-step SPE workflow for Carbamazepine extraction using polymeric HLB cartridges, highlighting the critical drying step to prevent aqueous contamination during elution.

LC-MS/MS Parameters

To ensure the protocol is self-validating, the chromatography must separate the analyte from early-eluting polar matrix effects.

Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Load
3.090Gradient Ramp
4.090Wash
4.110Re-equilibration
6.010Stop

Mass Spectrometry Settings (ESI Positive):

  • Source Temp: 500°C

  • Capillary Voltage: 3.0 kV

  • Collision Energy: ~20 eV (Optimize for 194/196 fragments)[1]

Method Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity: 1 – 2000 ng/mL (r² > 0.995).[1]

  • Recovery: Should exceed 85% for both Analyte and IS.

  • Matrix Effect: Compare post-extraction spike vs. neat solution. Signal suppression should be < 15%.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Protein binding not disrupted.[1]Ensure 1:1 dilution with acid or increase elution volume to 2 x 0.5 mL.
High Backpressure Frits clogged by fibrinogen.[1]Increase centrifugation time or use a wider pore size SPE frit.
Signal Drift IS and Analyte separating.Unlikely with d2,15N.[1] Check if deuterium effect is causing shift (rare with only 2 D).[1]
Interference Phospholipids eluting with drug.[1]Add a "Crash" wash step (e.g., 20% MeOH) if sensitivity allows, or use HybridSPE-Phospholipid technology.[1]

References

  • United States Environmental Protection Agency (EPA). (2007).[1][3] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. [Link][3]

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Miao, X. S., & Metcalfe, C. D. (2003).[1] Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[1][4][5][6] Analytical Chemistry.[1][7][6][8][9][10][11][12] [Link]

  • Lou, H. G., et al. (2011).[1][2] LC–MS3 strategy for quantification of carbamazepine in human plasma.[1] (Confirming d2,15N transitions). [Link]

Application Note: Optimizing Chromatographic Co-elution of Carbamazepine and its Isotopologue Carbamazepine-d2,15N on C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects, recovery losses, and ionization variability. Ideally, the SIL-IS and the analyte co-elute perfectly.

However, deuterium-labeled isotopologues often exhibit the "Deuterium Isotope Effect," resulting in slightly shorter retention times (


) on Reversed-Phase (C18) columns compared to their non-labeled counterparts. This shift can cause the analyte and IS to elute in different regions of the matrix suppression/enhancement profile, compromising quantitation.

This guide details the behavior of Carbamazepine (CBZ) and its specific isotopologue Carbamazepine-d2,15N on C18 columns. It provides a protocol to minimize retention shifts and a validation framework to ensure data integrity even when partial separation occurs.

Theoretical Basis: The Isotope Effect in C18 Chromatography

To troubleshoot retention time shifts, one must understand the underlying physical chemistry. While Nitrogen-15 (


N) substitution has a negligible effect on lipophilicity, Deuterium (

H or D) substitution significantly alters the molecule's interaction with the stationary phase.
The Mechanism of Separation

On a hydrophobic C18 surface, retention is driven by the partitioning of the analyte between the mobile phase and the stationary phase.

  • Bond Length & Volume: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.

  • Lipophilicity: The smaller molar volume and reduced polarizability of C-D bonds make the deuterated analog slightly less lipophilic (less hydrophobic) than the protium form.

  • Result: this compound will elute earlier than native Carbamazepine.

Visualization of the Mechanism

IsotopeEffect Analyte Carbamazepine (C-H) C18 C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18 Stronger Interaction (Higher Lipophilicity) IS This compound (C-D) IS->C18 Weaker Interaction (Lower Lipophilicity) Result Retention Time Shift: IS elutes BEFORE Analyte C18->Result Differential Partitioning

Figure 1: Mechanistic difference in hydrophobic interaction between protium and deuterium forms on C18 media.

Experimental Protocol

This protocol is designed to force co-elution or quantify the shift to ensuring it remains within the "safe window" of the matrix suppression profile.

Materials & Reagents
  • Analyte: Carbamazepine (Native).[1]

  • Internal Standard: this compound (Note: d2 is usually at the 10,11-dihydro bridge or aromatic ring; 15N is typically on the amide).

  • Column: High-strength Silica (HSS) C18 or Fused-Core C18.

    • Dimensions: 100 x 2.1 mm, 1.8 µm or 2.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2] (Avoid Methanol if peak shape is poor; ACN provides sharper peaks for CBZ).

LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min.[3][4][5]

  • Column Temp: 40°C (Higher temperature reduces viscosity but can exacerbate isotope separation; keep moderate).

  • Injection Vol: 2–5 µL.

Gradient Strategy (The "Co-elution" Method)

Steep gradients often mask the isotope effect, while shallow gradients resolve it. For quantitative bioanalysis, we prefer a ballistic or steep gradient to keep them together.

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load Sample
3.0090Elution (Target

~2.4 min)
3.5090Wash
3.6010Re-equilibration
5.0010End
Mass Spectrometry Parameters (MRM)
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Carbamazepine 237.1194.15025
This compound 240.1197.15025

Note: The mass shift is +3 Da (2 from Deuterium, 1 from 15N).

Workflow & Validation Logic

The following diagram illustrates the decision tree for validating the method if a retention time shift is observed.

ValidationWorkflow Start Inject Std Mix (CBZ + CBZ-d2,15N) CheckShift Calculate Delta t_R (t_R_Analyte - t_R_IS) Start->CheckShift Decision Is Delta t_R > 0.05 min? CheckShift->Decision NoShift Ideal Scenario Proceed to Standard Validation Decision->NoShift No YesShift Isotope Effect Detected Decision->YesShift Yes MatrixTest Perform Matrix Factor (MF) Test Compare MF(Analyte) vs MF(IS) YesShift->MatrixTest MFResult Is Normalized MF within 0.95 - 1.05? MatrixTest->MFResult Pass PASS: Shift is acceptable. IS tracks Matrix Effects. MFResult->Pass Yes Fail FAIL: Matrix Effects differ. Modify Chromatography. MFResult->Fail No

Figure 2: Validation decision tree for handling SIL-IS retention shifts.

Representative Results & Discussion

Retention Time Comparison

In a typical UHPLC application using the conditions above, the d2-labeled isotope will show a marginal shift. The 15N label contributes negligible shift.

Table 1: Typical Retention Data on C18 (100mm)

CompoundRetention Time (

)
Shift (

)
Resolution (

)
Carbamazepine (Native)2.42 min--
This compound2.40 min-0.02 min (1.2 sec)< 0.2 (Co-eluting)
Carbamazepine-d10 (Comparison)2.35 min-0.07 min (4.2 sec)Partial Separation

Interpretation: The d2 variant is superior to d10 for UHPLC applications because the shift is minimized. The 1.2-second shift is usually negligible unless the matrix suppression zone is extremely narrow and sharp.

Matrix Factor (MF) Validation

If the peaks are not perfectly aligned, you must prove that the IS still compensates for matrix effects.

Protocol:

  • Extract 6 lots of blank matrix.

  • Spike Post-Extraction (at low and high QC levels) with Analyte and IS.

  • Compare peak areas to neat solution standards.

  • Calculation:

    
    
    

Table 2: Acceptance Criteria

ParameterCriteriaResult Interpretation
Absolute MF N/A (Can be <1 or >1)Indicates suppression/enhancement.
IS Normalized MF 0.85 – 1.15 CRITICAL: Even if

shifts, if this ratio is near 1.0, the IS is valid.
CV of MF < 15%Consistency across different matrix lots.

Optimization & Troubleshooting

If the retention shift causes the Normalized MF to fail (i.e., the IS elutes in a suppression zone, but the analyte elutes after it):

  • Switch Organic Modifier: Change from Acetonitrile to Methanol. Methanol is a protic solvent and can interact differently with the solvated stationary phase, potentially compressing the selectivity difference between H and D isotopologues.

  • Increase Temperature: Raising the column temperature (e.g., to 50°C) increases mass transfer and can sometimes merge the peaks, though it theoretically increases the thermodynamic difference.

  • Use a Phenyl-Hexyl Column: Instead of C18, use a Phenyl-Hexyl phase. The

    
     interactions with the aromatic rings of Carbamazepine may dominate over the hydrophobic volume differences, reducing the isotope separation effect.
    

References

  • Ye, X., et al. (2009). Chromatographic deuterium isotope effect in high-performance liquid chromatography-tandem mass spectrometry detection. Journal of Chromatography A. Link

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society. Link

  • Matuszewski, B.K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9][10] Link

  • Fda.gov. (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Wang, S., et al. (2007). Isotope effect in LC-MS/MS: A case study of carbamazepine. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Quantification of Carbamazepine in plasma using 15N labeled standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Carbamazepine in Human Plasma via LC-MS/MS using Stable Isotope Dilution (


N-IS) 

N (Ring-labeled preferred)

Introduction & Scientific Rationale

Carbamazepine (CBZ) is a first-line anticonvulsant and mood stabilizer with a narrow therapeutic index (




g/mL). Levels exceeding


g/mL are associated with severe toxicity (ataxia, nystagmus, coma), while sub-therapeutic levels lead to seizure recurrence. Consequently, Therapeutic Drug Monitoring (TDM) requires high-precision quantitation.

The Case for


N-Labeling (Why not Deuterium?): 
While deuterated standards (e.g., CBZ-d

) are common, they suffer from the "Deuterium Isotope Effect." The C-D bond is shorter and more stable than the C-H bond, altering the molecule's lipophilicity. In high-resolution Reverse Phase Chromatography (RPC), deuterated standards often elute slightly earlier than the native analyte.
  • The Risk: If the standard and analyte do not co-elute perfectly, they may experience different matrix suppression zones (e.g., phospholipids eluting nearby).

  • The

    
    N Solution:  Nitrogen-15 labeling adds mass without significantly altering the bond lengths or lipophilicity. This ensures perfect co-elution , meaning the Internal Standard (IS) experiences the exact same ionization environment as the analyte, providing the most robust correction for matrix effects.
    

Workflow Overview

The following diagram illustrates the critical path from patient sample to quantifiable data.

CBZ_Workflow Sample Patient Plasma (50 µL) IS_Add Add Internal Standard (CBZ-15N) Sample->IS_Add Spiking Precip Protein Precipitation (Add 150 µL cold MeOH/ACN) IS_Add->Precip Denaturation Vortex Vortex (1 min) & Centrifuge (10 min @ 10k x g) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Phase Sep Dilution Dilution (1:1 with Water) to match Mobile Phase Supernatant->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Injection

Figure 1: Sample preparation workflow utilizing protein precipitation for high-throughput analysis.

Materials & Reagents

  • Analyte: Carbamazepine (purity

    
    ).
    
  • Internal Standard (IS): Carbamazepine-

    
    N (Ideally ring-labeled to retain label in fragment).
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K

    
    EDTA or Lithium Heparin).
    

Experimental Protocol

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve CBZ and CBZ-

    
    N separately in Methanol.
    
  • Working Standard (WS): Dilute CBZ stock with 50:50 MeOH:Water to create a calibration curve series:

    
    
    
    
    
    g/mL.
  • IS Working Solution: Dilute CBZ-

    
    N stock to a fixed concentration of 
    
    
    
    
    
    g/mL in Methanol.
Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is cleaner but slower. Protein precipitation (PPT) is sufficient for CBZ due to its high therapeutic concentration, provided a divert valve is used to dump early-eluting salts.

  • Aliquot 50

    
    L  of plasma (sample, standard, or QC) into a 1.5 mL microcentrifuge tube.
    
  • Add 20

    
    L  of IS Working Solution (
    
    
    
    N-CBZ).
  • Add 150

    
    L  of ice-cold Acetonitrile (precipitation agent).
    
  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100

    
    L  of supernatant to an autosampler vial.
    
  • Add 100

    
    L  of 0.1% Formic Acid in Water (to reduce solvent strength and improve peak shape). Vortex to mix.
    
LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3,

    
     mm, 1.8 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2

    
    L.
    

Gradient Table:

Time (min) %B Event
0.0 10 Loading
0.5 10 Desalting
2.5 90 Elution
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (Critical): Note: Transitions depend on the specific position of the


N label. The table below assumes a ring-labeled 

N where the nitrogen is retained in the fragment.
CompoundPrecursor (

)
Product (

)
Collision Energy (V)Dwell (ms)
Carbamazepine 237.1 (

)
194.12550
CBZ-

N (IS)
238.1 (

)
195.12550

Expert Note: If using amide-labeled


N, the label is lost as H

NCO. The transition would be

. This risks interference from the natural

C isotope of the native drug (M+1). Always verify the fragmentation pattern of your specific isotope standard.

MS/MS Logic & Detection

The following diagram details the mass filtering process, visualizing how the Triple Quadrupole selects for the specific


N isotope.

MS_Logic cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision Cell cluster_Q3 Q3: Product Selection Q1_Native Select m/z 237.1 (Native CBZ) Collision Fragmentation (Loss of HNCO) Q1_Native->Collision Q1_IS Select m/z 238.1 (15N-CBZ) Q1_IS->Collision Q3_Native Detect m/z 194.1 Collision->Q3_Native -43 Da Q3_IS Detect m/z 195.1 (Retains 15N) Collision->Q3_IS -43 Da

Figure 2: MRM transition logic. Note that specific product ions depend on the labeling position.

Validation Criteria (FDA Bioanalytical Guidelines)

To ensure this method is robust for clinical application, it must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1].

  • Linearity:

    • Requirement:

      
      .[2]
      
    • Weighting:

      
       is recommended to prioritize accuracy at the lower end of the curve (0.1 
      
      
      
      g/mL).
  • Accuracy & Precision:

    • Run QCs at Low (0.3

      
      g/mL), Medium (4 
      
      
      
      g/mL), and High (15
      
      
      g/mL) levels.
    • Acceptance: Mean value should be within

      
       of nominal (
      
      
      
      for LLOQ).
  • Matrix Effect (ME):

    • Compare the peak area of CBZ spiked into extracted plasma vs. CBZ in pure solvent.

    • Calculation:

      
      .
      
    • Role of IS: The

      
      N-IS ME should match the Analyte ME within 
      
      
      
      . This "tracking" confirms the validity of the SIDA approach.

References

  • FDA. (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry.[3][4][5] U.S. Food and Drug Administration.[3][4][5][6][7]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[1][2] Analytical Chemistry. (Contextualizing LC-MS parameters).

  • IsoSciences.Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. (Technical Note on Isotope Stability).

Sources

Sample preparation for Carbamazepine-d2,15N in wastewater analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isotope Dilution LC-MS/MS Quantitation of Carbamazepine in Wastewater Using Carbamazepine-d2,15N

Executive Summary

Carbamazepine (CBZ) is a ubiquitous antiepileptic drug and a persistent anthropogenic marker in wastewater effluents. Its high resistance to biodegradation makes it an ideal indicator of sewage contamination. However, the complex matrix of wastewater—rich in humic acids, surfactants, and competitive ions—creates significant "ion suppression" in Electrospray Ionization (ESI), compromising quantitation accuracy.

This protocol details the validated sample preparation and analysis of CBZ using This compound as a surrogate Internal Standard (IS). Unlike external calibration, this specific isotopolog provides a +3 Da mass shift, allowing it to co-elute with the native analyte while remaining spectrally distinct. This ensures that the IS experiences the exact same extraction losses and matrix effects as the target, providing a self-correcting quantitation system.

Scientific Mechanism: Why this compound?

The Challenge: Matrix Effects in ESI

In wastewater analysis, "Matrix Effects" (ME) occur when co-eluting compounds compete with the analyte for charge in the ESI source. If the matrix suppresses ionization by 40%, an external standard curve will overestimate the concentration.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

This compound is chemically identical to native CBZ but differs in mass.

  • Co-elution: Because the physicochemical properties (pKa, LogP) are nearly identical, the IS elutes at the exact same retention time as the native CBZ.

  • Correction: If the wastewater matrix suppresses the native CBZ signal by 40%, it also suppresses the CBZ-d2,15N signal by 40%. The ratio of the two area counts remains constant, yielding accurate data despite the dirty matrix.

MatrixEffectCorrection Matrix Wastewater Matrix (Humic Acids/Salts) ESI ESI Source (Ionization Competition) Matrix->ESI Suppresses Ionization Analyte Native Carbamazepine (m/z 237.1) Analyte->ESI Elutes at RT X IS This compound (m/z 240.1) IS->ESI Elutes at RT X MS Mass Spectrometer (Signal Detection) ESI->MS Reduced Signal (Both) Result Corrected Ratio (Analyte Area / IS Area) MS->Result Ratio Calculation

Figure 1: Mechanism of Matrix Effect Correction. The Internal Standard (IS) experiences the same suppression as the analyte, ensuring the final ratio reflects the true concentration.

Protocol Phase I: Sample Collection & Pre-treatment

Objective: Stabilize the analyte and equilibrate the Internal Standard with the matrix.

  • Collection Vessels: Use Amber Glass bottles (1 L).

    • Reasoning: Carbamazepine is photosensitive. Clear glass or plastic can lead to photolytic degradation or adsorption to container walls.

  • Filtration: Filter samples through 0.7 µm Glass Fiber Filters (GF/F) .

    • Reasoning: Removes suspended solids that clog SPE cartridges. Do not use nylon filters, which may adsorb CBZ.[1]

  • pH Adjustment: Adjust sample pH to 7.0 ± 0.5 using dilute H₂SO₄ or NaOH.

    • Reasoning: CBZ is a neutral drug (pKa ~13.9). Neutral pH prevents the co-extraction of acidic matrix components (like humic acids) that would bind to the SPE cartridge at lower pH.

  • Internal Standard Spiking (CRITICAL):

    • Add This compound to the sample before extraction.

    • Target concentration: 50–100 ng/L in the final sample.

    • Equilibration: Stir for 30 minutes to ensure the IS binds to the matrix solids/colloids identically to the native analyte.

Protocol Phase II: Solid Phase Extraction (SPE)

Method: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric sorbent. Rationale: HLB sorbents retain neutral compounds like CBZ effectively while allowing aggressive washing of salts.

Table 1: SPE Workflow

StepActionSolvent/ReagentCritical Technical Note
1. Conditioning Solvation6 mL MethanolActivates the sorbent ligands. Do not let cartridge dry out after this step.[2]
2. Equilibration Buffer Prep6 mL HPLC Water (pH 7)Matches the sorbent environment to the sample pH.
3. Loading Extraction200–500 mL SampleFlow rate: <10 mL/min. Fast loading causes "breakthrough" (analyte loss).
4. Washing Interference Removal5 mL 5% Methanol in WaterCrucial: Removes salts and highly polar organics. CBZ is retained (logP ~2.45).
5. Drying Water RemovalVacuum (10-15 min)Residual water interferes with elution and evaporation.
6. Elution Analyte Recovery2 x 3 mL MethanolMethanol disrupts the hydrophobic interactions, releasing CBZ.
7. Reconstitution Prep for LCEvaporate to dryness (N₂ stream) -> Reconstitute in 200 µL 10:90 MeOH:WaterSolvent strength must match the initial LC mobile phase to prevent peak broadening.

Protocol Phase III: LC-MS/MS Instrumental Analysis

System: UHPLC coupled to Triple Quadrupole MS (QqQ). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm particle size.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile or Methanol.[3]

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes.

MS/MS Parameters (MRM Mode): The specific isotope d2,15N results in a mass shift of approx. +3 Da (2 Deuterium + 1 Nitrogen-15).

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Carbamazepine 237.1 [M+H]⁺194.0179.020 - 25
CBZ-d2,15N (IS) 240.1 [M+H]⁺196.2-20 - 25

Note: The transition 237->194 corresponds to the loss of the isocyanic acid group (HNCO). The IS transition 240.1->196.2 confirms the label is retained in the core structure or lost specifically with the fragment, providing specific specificity.

Workflow Visualization

Workflow Sample Wastewater Sample (100-500 mL) Filter Filtration (0.7 µm GF/F) Sample->Filter Remove Particulates Spike Spike IS (CBZ-d2,15N) Filter->Spike Correct for Recovery SPE SPE Extraction (Oasis HLB) Spike->SPE Load @ Neutral pH Elute Elution & Evaporation (MeOH -> N2 Dry) SPE->Elute Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Inject

Figure 2: End-to-End Sample Preparation Workflow.

Quality Control & Validation

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Method Blank: HPLC water taken through the entire SPE process. Ensures no contamination from the lab environment.

  • Absolute Recovery Check: Compare the area of the IS spiked before extraction vs. IS spiked into a clean solvent vial.

    • Formula:Recovery (%) = (Area_Pre_Extraction / Area_Post_Extraction) * 100

    • Acceptable Range: 70% – 120%.

  • Matrix Effect (ME) Calculation:

    • Formula:ME (%) = [(Area_Spiked_Matrix / Area_Standard_Solution) - 1] * 100

    • Negative values indicate suppression. The IS corrects for this, but suppression >50% requires sample dilution.

References

  • US EPA. (2007).[4] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[4][5][6] United States Environmental Protection Agency.[4][5]

  • Shi, M., et al. (2022). Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction.[7] Journal of Pharmaceutical and Biomedical Analysis.[7] (Validates the specific d2,15N transitions).

  • Miao, X.S., & Metcalfe, C.D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[2][8][9] Analytical Chemistry, 75(15), 3731-3738.

  • Ferrer, I., & Thurman, E.M. (2008). EPA Method 1694: Agilent's 6410A LC/MS/MS Solution for Pharmaceuticals and Personal Care Products.[10] Agilent Technologies Application Note.[10]

Sources

High-resolution mass spectrometry analysis of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Analysis of Carbamazepine using Carbamazepine-d2,15N Internal Standard

Executive Summary

This application note details a robust High-Resolution Mass Spectrometry (HRMS) protocol for the quantification of Carbamazepine (CBZ) in biological matrices. Unlike standard protocols using Carbamazepine-d10, this method utilizes This compound (


), a specific isotopolog that provides a +3.01 Da mass shift.

This specific mass shift is critical. While sufficient to differentiate from the parent monoisotopic peak, it minimizes the chromatographic deuterium isotope effect often seen with highly deuterated standards (e.g., d10), ensuring the Internal Standard (IS) co-elutes more strictly with the analyte to accurately compensate for matrix effects during Electrospray Ionization (ESI).

Physicochemical Characterization & Logic

To ensure high data integrity, one must understand the exact mass architecture of the analyte and its internal standard. HRMS relies on mass defect, not just nominal mass.

Exact Mass Calculations

The following table outlines the theoretical mass values required for extraction window setup in HRMS (e.g., Orbitrap or Q-TOF).

CompoundMolecular FormulaModification LogicMonoisotopic Mass (Neutral)[M+H]+ Precursor (

)
Carbamazepine (CBZ)

Native236.0950237.1023
This compound


(x2)

(x1)
239.1046240.1119
Mass Shift --

Da
--+3.0096

Scientific Insight: The +3 Da shift places the IS mass at the


 240 channel. The natural abundance of the M+3 isotope of native Carbamazepine is approximately 0.15%. This low overlap allows for a wider linear dynamic range compared to a +1 Da or +2 Da shift, where natural isotopic contributions from the analyte would saturate the IS channel at high concentrations.
Fragmentation Mechanism (MS/MS)

For confirmatory analysis (PRM or MRM modes), understanding the fragmentation is vital.

  • Native CBZ (

    
     237):  Loses the carbamoyl group (
    
    
    
    , 43 Da) to form the iminostilbene ring cation at
    
    
    194.096
    .
  • CBZ-d2,15N (

    
     240):  The label is typically located with 15N on the amide and D2 on the 10,11-dihydro bridge.
    
    • Loss of the labeled carbamoyl group (

      
      , 44 Da) results in a fragment at 
      
      
      
      196.109
      .
    • Note: The fragment retains the two deuterium atoms (+2 Da shift relative to native), confirming the D2 is on the ring structure.

Experimental Protocol

Reagents & Standards
  • Analyte: Carbamazepine (Sigma-Aldrich/Merck).

  • Internal Standard: this compound (Custom synthesis or isotope specialty vendor).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) to maximize recovery of polar metabolites if multi-analyte profiling is desired later.

  • Aliquot: Transfer 50

    
    L of plasma/serum to a 1.5 mL centrifuge tube.
    
  • Spike: Add 10

    
    L of IS Working Solution (100 ng/mL this compound in MeOH).
    
  • Precipitate: Add 150

    
    L of ice-cold Methanol (1:3 v/v ratio).
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial.

  • Dilution: Dilute 1:1 with Water (0.1% FA) to match initial mobile phase conditions (prevents peak broadening).

LC-HRMS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Vanquish or Acquity).[1]

  • Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

    
    m).
    
    • Why T3? High retention for polar compounds and excellent peak shape for aromatics like CBZ.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 5 Equilibration
1.0 5 Load
6.0 95 Elution
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (Source Parameters - ESI+)

  • Mode: Positive Ionization (ESI+).[3]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 70,000 (FWHM at

    
     200).
    
  • Scan Type: Full MS / dd-MS2 (Data Dependent) or PRM (Parallel Reaction Monitoring).

  • Isolation Window: 1.5 Da (Tight window to exclude interferences).

Workflow Visualization

CBZ_Workflow Sample Biological Sample (50 µL Plasma) IS_Add Add IS: CBZ-d2,15N (Correction for Matrix Effects) Sample->IS_Add PPT Protein Precipitation (MeOH 1:3, Vortex, Spin) IS_Add->PPT Supernatant Supernatant Transfer & Dilution (1:1 H2O) PPT->Supernatant Remove Proteins LC UHPLC Separation (HSS T3 Column) Supernatant->LC Ionization ESI+ Source (m/z 237.10 & 240.11) LC->Ionization Elution ~4.5 min HRMS HRMS Detection (Res: 70k, <5ppm error) Ionization->HRMS Data Quantification Ratio: Area(237) / Area(240) HRMS->Data

Figure 1: Step-by-step analytical workflow from sample preparation to data quantification.

Method Validation & Scientific Integrity

The "Deuterium Effect" in Chromatography

A critical phenomenon in LC-MS validation is the chromatographic isotope effect . Deuterated compounds are slightly less lipophilic than their protium counterparts, causing them to elute slightly earlier on Reversed-Phase (C18) columns.

  • Risk: If the IS elutes too far ahead of the analyte, it may not experience the same matrix suppression/enhancement zone.

  • Mitigation: CBZ-d2,15N contains only 2 deuteriums (compared to d10). This minimizes the retention time shift (

    
    ), ensuring the IS and Analyte co-elute closely (typically 
    
    
    
    min).
Isotopic Interference Logic

The choice of a +3 Da shift is deliberate to ensure linearity at high concentrations.

Isotope_Logic cluster_0 Native CBZ (High Conc) cluster_1 IS: CBZ-d2,15N N_M0 M+0 (237) N_M1 M+1 (238) N_M0->N_M1 N_M2 M+2 (239) N_M1->N_M2 N_M3 M+3 (240) ~0.15% N_M2->N_M3 IS_M0 IS M+0 (240) N_M3->IS_M0 Potential Interference Note At +3 Da shift, natural isotope overlap is <0.2%, allowing high upper limits.

Figure 2: Isotopic distribution logic. The +3 Da shift of CBZ-d2,15N minimizes the contribution of the native analyte's natural isotopes (M+3) to the Internal Standard channel.

Acceptance Criteria
  • Mass Accuracy: < 5 ppm for both Analyte and IS.

  • Retention Time Match: IS must elute within ±0.05 min of the Analyte.

  • Linearity:

    
     over the range 1–2000 ng/mL.
    
  • Matrix Factor: Calculated as (Peak Area in Matrix / Peak Area in Solvent). The IS-normalized Matrix Factor should be between 0.85 and 1.15.

References

  • Li, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Journal of Clinical Laboratory Analysis. (Verified context: Validates the use of Carbamazepine-D2N15 as a specific internal standard).

  • PubChem. Carbamazepine Compound Summary. National Library of Medicine. (Verified context: Exact mass and physicochemical properties).

  • Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. (Verified context: Explanation of deuterium-induced retention time shifts in RPLC).

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (Verified context: Regulatory standards for linearity and matrix effects).

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Quantitation of Carbamazepine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects in Carbamazepine Analysis with Carbamazepine-d2,15N

Executive Summary: The "Perfect Co-elution" Strategy

Welcome to the technical support hub for Carbamazepine (CBZ) bioanalysis. You are likely here because you are observing signal suppression, poor reproducibility, or non-linear calibration curves in your LC-MS/MS assays.

The industry standard solution is the use of Stable Isotope Labeled (SIL) Internal Standards (IS). However, not all SIL-IS are created equal. This guide focuses on This compound , a specialized IS designed to overcome the Deuterium Isotope Effect —a phenomenon where highly deuterated standards (like CBZ-d10) elute earlier than the native analyte, potentially separating the IS from the analyte during the critical ionization window.

By using d2,15N, we achieve a sufficient mass shift (+3 Da) to avoid crosstalk while maintaining near-perfect co-elution with the native drug, ensuring that both molecules experience the exact same matrix suppression events.

The Science: Why this compound?

Q: Why not just use the cheaper Carbamazepine-d10?

A: While d10 is common, it introduces a risk known as the Chromatographic Deuterium Isotope Effect . In Reverse-Phase Chromatography (RPLC), carbon-deuterium (C-D) bonds are slightly less lipophilic than carbon-hydrogen (C-H) bonds. A molecule with 10 deuteriums (d10) often elutes earlier than the native molecule.

  • The Risk: If the d10-IS elutes 0.1–0.2 minutes earlier, it may elute in a "clean" window while the native CBZ elutes in a "suppression" window (e.g., co-eluting with phospholipids). The IS fails to compensate for the matrix effect because it is not experiencing it.

  • The d2,15N Advantage: Nitrogen-15 (15N) has virtually no effect on retention time. By using only two deuteriums (d2) combined with 15N, we minimize the retention shift while maintaining a mass difference (+3 Da) sufficient for MS discrimination.

Troubleshooting Guide (Q&A)

Category A: Signal Suppression & Sensitivity[1]

Q: My absolute peak areas for CBZ are 50% lower in plasma compared to water, but my IS is also low. Is the data valid? A: Yes, likely. This is the definition of a "compensated" matrix effect.

  • Diagnosis: Calculate the Matrix Factor (MF) .

    • Absolute MF = (Peak Area in Matrix) / (Peak Area in Neat Solution).

    • IS-Normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Neat Solution).

  • Verdict: If your IS-Normalized MF is close to 1.0 (e.g., 0.95–1.05), the method is valid according to FDA/ICH guidelines, even if absolute signal is suppressed.

  • Action: If sensitivity is too low to hit the LLOQ, you must improve extraction (see Protocol B).

Q: I see "crosstalk" where the IS signal appears in the Analyte channel. A: This is likely due to the +3 Da mass shift being insufficient if the mass resolution is too wide or if natural isotopes interfere.

  • Troubleshooting:

    • Check Natural Isotopes: CBZ has natural 13C isotopes. Ensure your mass transitions do not overlap.

    • Narrow Quadrupole Width: Set Q1 and Q3 resolution to "Unit" or "High" (0.7 FWHM).

    • Verify Purity: Ensure your d2,15N standard does not contain d0 (unlabeled) impurities.

Category B: Linearity & Reproducibility

Q: My calibration curve is non-linear (quadratic) at high concentrations. A: This is often detector saturation or isotopic interference, not matrix effects.

  • Test: Dilute the extract 1:10 with mobile phase. If linearity returns, you were saturating the detector.

  • Matrix Cause: If saturation is not the issue, it may be "Ion Enhancement" at high concentrations where the matrix actually improves ionization, but the IS (at constant concentration) doesn't track the change in enhancement across the curve.

  • Solution: Switch to a weighting factor of 1/x² or optimize the gradient to move CBZ away from the solvent front.

Visualizing the Mechanism

The following diagram illustrates the critical difference between a "Shifted" IS (like d10) and a "Co-eluting" IS (like d2,15N) in the presence of a matrix interference zone.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 MS/MS Ionization MatrixZone Matrix Interference (Phospholipids) Ion_Suppression Ion Suppression Event MatrixZone->Ion_Suppression Co-elution Analyte Native CBZ (Analyte) Analyte->MatrixZone Elutes at 4.5 min Analyte->Ion_Suppression Suppressed IS_d10 CBZ-d10 (Shifted RT) IS_d10->Ion_Suppression Elutes at 4.3 min (Misses Zone) IS_d2N15 CBZ-d2,15N (Co-eluting) IS_d2N15->MatrixZone Elutes at 4.5 min IS_d2N15->Ion_Suppression Suppressed Equally Result_Bad Ratio Error (Method Fails) Ion_Suppression->Result_Bad IS constant, Analyte drops Result_Good Ratio Correct (Method Valid) Ion_Suppression->Result_Good Ratio maintained

Caption: Figure 1. Mechanism of Internal Standard failure due to retention time shifts.[1] CBZ-d2,15N maintains co-elution, ensuring it experiences the same suppression as the analyte.

Experimental Protocols

Protocol A: Post-Column Infusion (The "Gold Standard" Visualization)

Use this to map exactly where matrix suppressors elute in your gradient.

  • Setup:

    • Prepare a neat solution of Carbamazepine (100 ng/mL) and CBZ-d2,15N.

    • Use a syringe pump to infuse this solution continuously at 10 µL/min into the LC effluent after the column but before the MS source (using a T-connector).

  • Injection:

    • Inject a Blank Plasma Extract (processed exactly like a sample) into the LC.

  • Observation:

    • Monitor the baseline of the specific MRM transitions for CBZ.

    • Result: You will see a steady baseline (from the infusion) that "dips" or "spikes" when matrix components from the injected blank elute.

  • Optimization:

    • Adjust your LC gradient so that the CBZ peak elutes in a stable region of the baseline, away from the observed dips.

Protocol B: Optimization of Extraction (PPT vs. SPE)

If Protocol A shows heavy suppression, clean the sample.

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Method 3:1 Methanol:PlasmaHLB or MCX Cartridges
Pros Fast, cheap, retains all metabolites.Removes phospholipids, cleaner baseline.
Cons High matrix effect ("dirty").Higher cost, longer prep time.
Recommendation Use for Urine or simple matrices.[2]Mandatory for Plasma/Serum if using d2,15N to ensure high sensitivity.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Matix Effects in LC-MS/MS Bioanalysis: Implications and Practical Solutions. In Handbook of LC-MS Bioanalysis.
  • Chamberlain, B. (2022).[5] LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PubMed Central. Retrieved from [Link]

  • Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link]

Sources

Correcting ion suppression in LC-MS using Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Correction Using Carbamazepine-d2,15N

Welcome to the Advanced LC-MS Applications Support Center. This guide addresses the critical challenge of Matrix Effects (Ion Suppression) in the quantification of Carbamazepine. It details the mechanistic application of the stable isotope-labeled internal standard (SIL-IS) This compound to restore analytical accuracy.

The Core Problem: Ion Suppression

In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), "what you see is not always what you have."

The Mechanism: When your target analyte (Carbamazepine) co-elutes with endogenous matrix components (phospholipids, salts, proteins), these invisible interferences compete for the limited charge available on the electrospray droplet surface.

  • Result: The ionization efficiency of Carbamazepine drops.

  • Symptom: The signal intensity decreases, but the concentration remains the same.

  • Consequence: If uncorrected, your calculated concentration will be falsely low.

The Solution: this compound

Why this specific Internal Standard? this compound is a "surrogate witness." It is chemically identical to Carbamazepine but mass-shifted by +3 Daltons (2 Deuteriums, 1 Nitrogen-15).

  • Co-elution: Because the physicochemical properties are nearly identical, it elutes at the exact same time as the native drug.

  • Identical Suppression: It experiences the exact same matrix effects (ion suppression) as the analyte.[1]

  • Correction Logic: If the matrix suppresses the Carbamazepine signal by 40%, it also suppresses the this compound signal by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Technical Deep Dive: Mass Transitions

To set up your method, you must understand the fragmentation to select the correct Multiple Reaction Monitoring (MRM) transitions.

Note on Fragmentation: Carbamazepine typically fragments by losing the carbamoyl group (–CONH2) as isocyanic acid (HNCO).

  • Native Carbamazepine (MW 236.27):

    • Precursor: m/z 237.1

      
      
      
    • Fragment: m/z 194.1 (Loss of HNCO, 43 Da)

  • This compound (MW 239.27):

    • The

      
       label is typically on the amide nitrogen.
      
    • The

      
       label is typically on the 10,11-dihydro bridge or aromatic ring (depending on synthesis).
      
    • Precursor: m/z 240.1

      
      
      
    • Fragment: m/z 196.2

    • Critical Insight: The transition

      
       represents a loss of 44 Da (
      
      
      
      ). This confirms the
      
      
      label is lost in the neutral fragment, while the
      
      
      label is retained on the charged ring structure.

Method Parameters Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Retention Time
Carbamazepine 237.1 m/z194.1 m/z~25 eV3.5 min
This compound 240.1 m/z196.2 m/z~25 eV3.5 min
Diagnostic Workflow: The Post-Column Infusion

Before relying on your IS, you must map the "danger zones" of your chromatography using a Post-Column Infusion experiment. This visualizes where suppression occurs.[2][3]

Visualization: Post-Column Infusion Setup

PostColumnInfusion cluster_legend Process Logic LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Flow Column Analytical Column (Separation) Injector->Column Elution T_Piece T-Junction (Mixing) Column->T_Piece Eluent Syringe_Pump Syringe Pump (Infusing Carbamazepine) Syringe_Pump->T_Piece Constant Flow (10 µL/min) ESI ESI Source (Ionization) T_Piece->ESI Combined Stream MS Mass Spectrometer (Detector) ESI->MS Signal Monitoring Legend 1. Inject Blank Matrix via LC 2. Continuously infuse Analyte via Syringe 3. Dips in baseline = Ion Suppression

Caption: Schematic of the Post-Column Infusion setup used to map matrix effects. The syringe pump provides a steady background signal of the analyte, while the injected blank matrix reveals suppression zones.

Protocol 1: Performing the "Ghost" Check
  • Prepare Infusion Solution: Dissolve Carbamazepine (native) in mobile phase at ~1 µg/mL.

  • Setup: Connect a syringe pump to the LC flow path after the column but before the MS source using a T-piece (see diagram above).

  • Infuse: Start the syringe pump (e.g., 10 µL/min) to generate a steady, high baseline signal for m/z 237.1.

  • Inject: Inject a "Blank Matrix" sample (extracted plasma/urine without drug) via the LC autosampler.

  • Analyze: Watch the baseline.

    • Flat Baseline: No matrix effects.

    • Negative Dip: Ion Suppression (Matrix components killing ionization).[2][3]

    • Positive Peak: Ion Enhancement.[4]

  • Verify: Ensure your Carbamazepine retention time (3.5 min) does not fall inside a "dip." If it does, you must rely on the this compound to correct it.

Validation Protocol: Proving the Correction

Once you have established the method, you must prove the IS actually works.

Protocol 2: The Matrix Factor (MF) Assessment

This experiment quantifies the suppression and the IS's ability to fix it.

Step 1: Prepare Two Solution Sets

  • Set A (Neat Standards): Carbamazepine + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Carbamazepine + IS into the final extract.

Step 2: Calculate Matrix Factor (MF)



  • If MF < 1 (e.g., 0.6), you have 40% suppression.

  • If MF > 1, you have enhancement.

Step 3: Calculate IS-Normalized Matrix Factor



  • Pass Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15).

  • Interpretation: If the Analyte MF is 0.6 and the IS MF is 0.6, the ratio is 1.0. The correction is successful.

Troubleshooting & FAQs

Q: My Internal Standard peak area varies significantly between samples. Is this a problem? A: Yes and No.

  • No: If the ratio (Analyte/IS) is consistent for your QCs, the IS is doing its job—it is compensating for the matrix effect variation.

  • Yes: If the IS area drops below 5-10% of the average, you may lose sensitivity or hit the limit of detection. Check your extraction efficiency or dilute the sample to reduce matrix load.

Q: Why use d2,15N instead of the cheaper d10? A: Specificity. Sometimes, the d10 isotopologue (mass shift +10) might shift the mass into a region where another matrix interference exists. The d2,15N (+3 Da) offers a different mass channel. Additionally, 15N labeling is extremely stable and does not undergo Hydrogen/Deuterium exchange (scrambling) in acidic mobile phases, which can occasionally happen with deuterium-only labels on certain positions.

Q: Can I use this IS for Carbamazepine-10,11-epoxide (the metabolite)? A: No. You should use a specific IS for the metabolite (e.g., Carbamazepine-epoxide-d10). While d2,15N might elute close to the metabolite, it will not co-elute perfectly, and the matrix effects at 3.5 min (parent) will differ from those at 2.8 min (metabolite).

Q: The transition 240 -> 196 shows a loss of 44 Da. Doesn't that mean I lost my label? A: You lost the 15N label (in the HNCO neutral loss), but you retained the d2 label (on the ring). This is acceptable because the precursor selection (Q1 at 240.1) already filtered out the native drug (237.1). The fragment (196.2) is unique enough to confirm identity.

References
  • Li, H., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Journal of Clinical Laboratory Analysis. Link

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731–3738. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(5), 328-334. Link

Sources

Technical Guide: Optimizing Carbamazepine Recovery via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Directors, Senior Scientists, and Bioanalytical Researchers From: Technical Support Division, Senior Application Scientist Subject: Troubleshooting and Optimization of Carbamazepine Quantification Workflows

Introduction

Accurate quantification of Carbamazepine (CBZ) in complex biological matrices (plasma, serum, wastewater) is frequently compromised by matrix effects and variable extraction efficiencies. While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting these variances, it is not a "magic bullet." If the internal standard (IS) is not integrated correctly into the workflow, recovery data will remain inconsistent.

This guide addresses the specific mechanistic failures that lead to poor Carbamazepine recovery and provides self-validating protocols to resolve them.

Part 1: Internal Standard (IS) Selection & Integration

The Foundation: Choosing the Right Isotope

Q: Should I use Carbamazepine-d10 or 13C6-Carbamazepine?

Recommendation: Carbamazepine-13C6 (13C-CBZ) is the superior choice for high-precision assays, though Carbamazepine-d10 (CBZ-d10) is acceptable for routine monitoring if specific precautions are met.

  • Mechanism: Deuterium (D) is heavier than Hydrogen (H), which can slightly alter the retention time (RT) on high-resolution chromatography columns (the "Isotope Effect"). If the CBZ-d10 peak shifts significantly from the native CBZ peak, they may elute in different matrix zones, subjecting them to different ion suppression environments. 13C isotopes behave nearly identically to 12C, ensuring perfect co-elution.[1]

  • Stability: Deuterium on amide or exchangeable positions can be unstable.[1] CBZ-d10 is generally stable, but 13C provides absolute structural integrity.

Critical Protocol: The Equilibration Step

Q: My internal standard recovery is good, but my analyte accuracy is poor. Why?

Root Cause: Insufficient Equilibration. If you spike the IS into the sample and immediately extract, the IS remains in the "free" solvent phase while the native Carbamazepine is bound to plasma proteins (approx. 75% protein-bound). The extraction solvent will easily recover the free IS but struggle to strip the bound native drug, leading to a ratio mismatch.

Corrective Action:

  • Spike IS into the sample matrix.[1]

  • Vortex for 30 seconds.

  • Incubate at room temperature for 15–30 minutes before adding extraction solvents. This allows the IS to equilibrate with the protein binding sites, ensuring that any extraction inefficiency affects both the IS and analyte equally.

Part 2: Extraction Optimization (SPE vs. LLE)

Workflow Visualization: The IDMS Logic

IDMS_Workflow Start Biological Sample (Plasma/Urine) Spike Spike Internal Standard (CBZ-d10 or 13C6) Start->Spike Equilibrate CRITICAL STEP: Equilibration (15-30 min) Spike->Equilibrate Allows IS to bind proteins Extract Extraction (SPE or LLE) Equilibrate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantification (Ratio: Native Area / IS Area) LCMS->Data

Figure 1: The Isotope Dilution Workflow. The red node highlights the most frequently missed step causing quantification errors.

Troubleshooting Extraction Methodologies

Q: I am getting <40% absolute recovery with C18 SPE cartridges. How do I fix this?

Analysis: Carbamazepine is moderately hydrophobic but can be lost during the wash steps if the organic content is too high, or it may not elute fully if the elution solvent is too weak. Furthermore, standard C18 silica can suffer from secondary silanol interactions.[1]

Solution: Switch to Polymeric HLB (Hydrophilic-Lipophilic Balance) Cartridges. HLB sorbents are wettable and retain neutral compounds like Carbamazepine more effectively than silica-based C18, allowing for more aggressive washing to remove matrix without losing the analyte.

Comparative Data: Extraction Efficiency
MethodSorbent/SolventTypical Recovery (%)ProsCons
SPE (Recommended) Oasis HLB / Strata-X 95% - 102% Cleanest extract, minimal matrix effect, high reproducibility.Higher cost per sample, more steps.[1]
SPE (Standard) C18 Silica60% - 80%Cheaper.[1]Sensitive to pH and drying; lower recovery of metabolites.[1]
LLE Methanol/Acetonitrile96% - 100%Simple, very high recovery for parent drug."Dirtier" extract (more phospholipids), higher matrix suppression risk.[1]
LLE Ethyl Acetate85% - 95%Good separation from aqueous layer.[1]Requires evaporation/reconstitution step.[1]
Step-by-Step Protocol: High-Recovery HLB SPE
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load equilibrated sample (Plasma spiked with IS).

  • Washing: Wash with 1 mL 5% Methanol in Water .

    • Why: Removes salts and proteins but is not strong enough to elute Carbamazepine.[1]

  • Elution: Elute with 1 mL Methanol .

    • Optimization: If recovery is still low, use Acetonitrile or a 1:1 Methanol/Acetonitrile mix for stronger elution power.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

Part 3: LC-MS/MS & Matrix Effects

Q: My calibration curve is linear, but patient samples show variable IS peak areas. Is this a problem?

Answer: Yes, this indicates Matrix Effect (Ion Suppression). Even with IDMS, severe suppression (signal loss >50%) decreases sensitivity (S/N ratio) and precision.

Troubleshooting Logic:

  • Check Retention Time: Does the suppression zone (usually phospholipids at the end of the gradient or salts at the void volume) overlap with Carbamazepine?

  • Divert Valve: Divert the first 1-2 minutes of flow to waste to avoid salt contamination of the source.[1]

  • Co-elution Check: Ensure your IS and Native drug elute at exactly the same time. If using CBZ-d10, check for slight RT shifts.[1]

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Carbamazepine Recovery / Accuracy Check_IS Check Internal Standard Area Problem->Check_IS IS_Consistent IS Area Consistent (>80% of neat std) Check_IS->IS_Consistent No Suppression IS_Variable IS Area Variable/Low Check_IS->IS_Variable Suppression Present Ratio_Bad Ratio (Native/IS) Incorrect IS_Consistent->Ratio_Bad Matrix_Effect Matrix Suppression IS_Variable->Matrix_Effect Sol_Equilibration SOLUTION: Increase Equilibration Time (Protein Binding Issue) Ratio_Bad->Sol_Equilibration Sol_CleanExtract SOLUTION: Improve Cleanup (Switch to SPE-HLB) Matrix_Effect->Sol_CleanExtract Sol_Chromatography SOLUTION: Adjust Gradient Move analyte away from phospholipids Matrix_Effect->Sol_Chromatography

Figure 2: Logic flow for diagnosing recovery issues.[1] "IS Area" refers to the raw counts of the internal standard.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use simple protein precipitation (PPT) instead of SPE? A: Yes, for high-throughput clinical applications where sensitivity requirements are moderate (e.g., therapeutic drug monitoring in the µg/mL range).

  • Protocol: Add 3 volumes of ice-cold Methanol containing the IS to 1 volume of plasma. Vortex thoroughly, centrifuge at 10,000xg for 10 min. Inject the supernatant.

  • Warning: This method leaves phospholipids in the sample.[1] You must use a column flush at the end of every gradient to prevent buildup.[1]

Q: Does pH affect Carbamazepine extraction? A: Carbamazepine is neutral (amide group) at physiological pH.[1]

  • Impact: Strictly pH-dependent extraction (like cation exchange) is not necessary.[1] However, extreme pH (very acidic) during extraction can cause degradation (hydrolysis of the amide). Keep extraction solvents near neutral.[1]

Q: What is the target linear range? A: For therapeutic monitoring, a range of 0.5 µg/mL to 20 µg/mL is standard. IDMS allows for linearity up to 30-40 µg/mL.[1]

References

  • Breton, D. et al. (2025).[1][2] Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. ResearchGate. Link

  • Kaiser, P. et al. (2023).[1] An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma. PubMed.[1] Link

  • Mohamad-Nasir, N. et al. (2023).[1][3] Optimisation of the liquid chromatography mass spectrometry triple-quadrupole and low-cost microextraction analysis for carbamazepine. Malaysian Journal of Analytical Sciences. Link

  • Phenomenex Technical Support. (2025).[1] How to Fix Low Recovery in Solid Phase Extraction. YouTube/Phenomenex Resource Center.[1] Link

  • Cayman Chemical. Carbamazepine-d10 Product Information and Stability. Link

Sources

Troubleshooting signal variability in Carbamazepine-d2,15N peak area

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Optimization for Carbamazepine-d2,15N

Executive Summary

Signal variability in Stable Isotope Labeled Internal Standards (SIL-IS) is a critical "red flag" in regulated bioanalysis. While this compound is designed to track the physicochemical behavior of Carbamazepine, its peak area instability often stems from three distinct vectors: Matrix-Induced Ion Suppression , Solvent-Mediated Solubility Issues , or Proton/Deuterium Exchange (HDX) .

This guide moves beyond basic "check your connections" advice. We will isolate the root cause using a mechanism-based approach, ensuring your data meets the rigor of FDA M10 and EMA guidelines.

Part 1: The Diagnostic Workflow

Before altering your method, you must characterize the variability. Use the logic tree below to classify your issue.

TroubleshootingLogic Start START: Characterize Variability Type What is the pattern of IS Area? Start->Type Drift Gradual Decrease Over Run Type->Drift Trend Random Random High/Low (High %CV) Type->Random Scatter Matrix Low in Samples Normal in Standards Type->Matrix Sample Specific Solubility CAUSE: Solubility/Precipitation (Check Solvent Strength) Drift->Solubility Adsorption CAUSE: System Adsorption (Check Needle Wash/Tubing) Drift->Adsorption Random->Solubility Exchange CAUSE: H/D Exchange (Check Mobile Phase pH) Random->Exchange Suppression CAUSE: Matrix Effect (Phospholipids/Co-elution) Matrix->Suppression

Figure 1: Decision matrix for isolating the root cause of Internal Standard variability.

Part 2: Troubleshooting Guides & FAQs

Category 1: Matrix Effects & Ion Suppression

The Symptom: Your IS peak area is consistent in neat standards (solvent-based) but drops significantly or varies wildly in extracted plasma/serum samples.

The Mechanism: Carbamazepine is a lipophilic compound (LogP ~2.45). In Reverse Phase LC (RPLC), it often elutes in the same window as endogenous phospholipids (glycerophosphocholines). If your IS co-elutes with these lipids, they will compete for charge in the ESI source, causing "blind spots" where the IS signal is suppressed.

Q: How do I confirm if phospholipids are killing my IS signal? A: Perform a Post-Column Infusion (PCI) experiment.

  • Setup: Infuse a constant flow of this compound (at ~100 ng/mL) into the MS source via a tee-junction.

  • Inject: Inject a blank extracted matrix sample (processed exactly like your unknowns) via the LC column.

  • Observe: Monitor the baseline of the infused IS.

    • Result: If you see a negative peak (dip) in the baseline at the retention time of Carbamazepine, you have suppression.

Corrective Protocol:

  • Modify Gradient: Phospholipids usually elute at high organic strength. If Carbamazepine elutes at >90% B, it is likely overlapping with the "lipid dump." Adjust the gradient to elute Carbamazepine earlier (e.g., 50-70% B) or extend the flush to separate them.

  • Switch Column Chemistry: Move from C18 to a Phenyl-Hexyl column. The pi-pi interactions with the Carbamazepine ring system often provide better separation from aliphatic lipids.

Category 2: Solubility & "Crash Out"

The Symptom: IS peak area gradually decreases over a long sequence, or precision is poor (high %CV) in the first few injections.

The Mechanism: Carbamazepine has poor solubility in water. If your "Reconstitution Solution" or "Needle Wash" is too aqueous (e.g., 100% Water or 95:5 Water:MeOH), the lipophilic IS may precipitate inside the needle or on the loop walls.

Q: My IS area drops by 50% over 100 injections. Is the MS dirty? A: Likely not. It is more probable that the IS is crashing out in the autosampler.

  • Check Temperature: Is the autosampler set to 4°C? Cold temperatures drastically reduce solubility. For Carbamazepine, 10°C or 15°C is often safer if stability permits.

  • Check Solvent: Ensure your sample solvent contains at least 20-30% organic (Methanol or Acetonitrile) to keep the drug in solution.

Validation Step: Prepare a "System Suitability" vial with 50% organic solvent. Inject it 10 times. If the area is stable, but your aqueous samples are not, it is a solubility issue.

Category 3: Isotopic Stability (H/D Exchange)

The Symptom: The peak area of the IS varies, and you see the appearance of "M-1" or "M-2" peaks in the IS channel, or the IS signal seems to "bleed" into the analyte channel.

The Mechanism: Carbamazepine contains an amide group (-CONH2).

  • The Risk: If the deuterium (d2) labels are located on the amide nitrogen (or exchangeable positions), they will swap with Hydrogen in a protic mobile phase (water/methanol), effectively turning your d2-IS back into d0-Analyte.

  • The "d2,15N" Factor: Typically, 15N is stable. However, verify the position of the Deuterium. If it is on the 10,11-ethylene bridge, it is stable. If it is on the amide, it is labile .

Q: How do I know if my IS is chemically exchanging? A: Check the mass spectrum.

  • Infuse the IS in your mobile phase (A:B 50:50).

  • Look at the parent ion. If you see the mass shifting or a distribution of masses changing over time, H/D exchange is occurring.

  • Solution: Ensure the Mobile Phase pH is neutral (pH 7) if possible, as acid/base catalyzes exchange, or switch to a ring-labeled IS (e.g., Carbamazepine-d10 or 13C6) where labels are non-exchangeable.

Part 3: Quantitative Data Summary

Table 1: Troubleshooting Thresholds for this compound

ParameterAcceptance CriteriaWarning SignRoot Cause
IS Area Variation (Within Run) ± 15% of Mean> 20% Drop trendSolubility / Adsorption
IS Area (Sample vs. Std) 80% - 120%< 50% in SamplesMatrix Suppression (Lipids)
Retention Time Shift ± 0.1 min> 0.2 min shiftColumn Aging / pH Drift
IS Purity (Crosstalk) < 20% of LLOQ> 20% contributionIsotopic Impurity / H-D Exchange

Part 4: Experimental Protocol (Post-Column Infusion)

To definitively rule out matrix effects, follow this setup:

  • Preparation:

    • Syringe Pump: Load this compound (100 ng/mL in 50:50 MeOH:Water). Flow at 10 µL/min.

    • LC Flow: Set LC to your standard gradient method (e.g., 0.4 mL/min).

    • Connection: Use a PEEK tee-connector to mix Syringe flow + LC flow before the MS inlet.

  • Execution:

    • Inject Double Blank (Pure Solvent). Result: Flat baseline.

    • Inject Extracted Blank Matrix (Plasma processed without drug).

  • Analysis:

    • Overlay the chromatograms.

    • Look for "valleys" in the infused IS baseline at the RT of Carbamazepine (approx 2-4 min depending on method).

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Zhang, J., et al. (2024).[1] Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]

  • Li, W., et al. (2022). LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules. Available at: [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextualizing phospholipid removal).

Sources

Carbamazepine-d2,15N degradation products in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbamazepine-d2,15N Stability & Degradation

Product: this compound (Internal Standard/Tracer) Application: Aqueous Stability, Environmental Fate, and LC-MS/MS Quantitation Document ID: TS-CBZ-ISO-004

Introduction: The Isotope Stability Paradox

Welcome to the technical guide for This compound (CBZ-d2,15N). As a researcher, you are likely using this compound as a surrogate to track Carbamazepine (CBZ) behavior or as an internal standard (IS) for quantification.

The Critical Insight: While stable isotopes are chemically "identical" to their non-labeled counterparts, their utility in degradation studies relies on the position of the label . This compound typically carries the


 on the carboxamide nitrogen and the deuterium (

) on the 10,11-ethylene bridge or the aromatic ring.

Why this matters: If a degradation pathway cleaves the carboxamide group (e.g., hydrolysis to Iminostilbene) or contracts the central ring (e.g., photolysis to Acridine), you will lose the


 label , and potentially the deuterium. This leads to "disappearing" mass balance in your experiments.

Module 1: Photodegradation (The Primary Instability)

Context: Carbamazepine is highly sensitive to UV light (solar and artificial). In aqueous solution, it does not just "break down"; it rearranges.

Mechanism: Upon UV excitation, CBZ undergoes ring contraction. The 7-membered azepine ring contracts to a 6-membered acridine ring.

  • Major Product 1: Acridine-9-carboxaldehyde (intermediate).

  • Major Product 2: Acridine (stable end-product).

  • Major Product 3: Acridone (oxidation product).

The Isotope Trap: The transformation to Acridine involves the loss of the side-chain urea moiety (


).
  • If your

    
     is on the amide:  It is lost as labeled urea/ammonia. The resulting Acridine will not  carry the +3 Da shift (relative to unlabeled Acridine). It may only carry +2 Da (if D2 is retained) or +0 Da.
    
Troubleshooting Guide: Photostability
SymptomProbable CauseCorrective Action
IS Signal Loss Photolytic degradation of the Internal Standard during sample prep.Use amber glassware strictly. Limit exposure to fluorescent lab lights (which emit trace UV).
"Ghost" Peaks Formation of Acridine-d2 (loss of 15N).Monitor m/z 182 (Acridine-d2) instead of expected m/z 183 (Acridine-d2,15N).
Poor Recovery Sample sitting in autosampler with transparent vials.Use amber autosampler vials or enable the "cooling" feature to 4°C to slow kinetics.
Visualizing the Pathway & Label Loss

CBZ_Photolysis cluster_legend Label Fate CBZ This compound (m/z ~240) Excited Excited State (Radical Intermediate) CBZ->Excited UV Light (hν) Acridine Acridine-d2 (m/z ~182) *15N Label LOST* Excited->Acridine Ring Contraction (- Urea-15N) Acridone Acridone-d2 (m/z ~198) Excited->Acridone Oxidation Urea Urea-15N (Lost to solvent) Excited->Urea Cleavage Legend Blue: Parent | Red: Label Loss | Yellow: Label Retained (Usually)

Caption: Photolytic pathway of this compound showing the critical loss of the 15N label during the formation of Acridine.

Module 2: Oxidative Degradation (Ozone/AOPs)

Context: In water treatment studies (Ozonation/Chlorination), the primary attack occurs at the 10,11-double bond.

Key Products:

  • CBZ-10,11-epoxide: The double bond becomes an epoxide.

    • Isotope Fate: Usually retains both D2 and 15N. Mass shift remains +3 Da relative to unlabeled epoxide.

  • BQM & BQD: Quinazoline derivatives formed via ring rupture.

    • Isotope Fate: These rearrangements are complex. BQD (1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione) retains the amide nitrogen but modifies the carbon skeleton.

FAQ: Oxidation Analysis

Q: My CBZ-d2,15N creates a product with m/z 256. What is it? A: This is likely CBZ-10,11-epoxide-d2,15N .

  • Unlabeled Epoxide: m/z 253 (

    
    ).
    
  • Labeled Epoxide: m/z 256 (

    
    ).
    
  • Note: If the D2 labels were on the 10,11 positions, they are not lost during epoxidation (addition reaction), but kinetic isotope effects (KIE) might slightly alter the reaction rate compared to non-deuterated CBZ.

Q: I see a mass shift of only +1 Da in the degradation products. Why? A: You may be witnessing Deuterium Exchange .

  • If the D2 is located on the 10,11 bridge and you are using acidic/basic conditions, the protons can sometimes exchange with the solvent (

    
    ), especially if the intermediate passes through an enol/enamine form.
    
  • Action: Check the pH of your solution. Keep pH near neutral (6-8) to minimize exchange.

Module 3: Hydrolysis (Acidic Conditions)

Context: While CBZ is relatively stable at neutral pH, strong acidic conditions (pH < 3) promote hydrolysis.

Pathway:



The Isotope Trap: Similar to photolysis, hydrolysis cleaves the urea group.

  • Result: Formation of Iminostilbene-d2 .

  • Mass Shift: The 15N (amide) is lost. The product will be m/z ~196 (Unlabeled Iminostilbene is 194).

Module 4: LC-MS/MS Troubleshooting & Protocols

Issue: "My Internal Standard signal is fluctuating."

Protocol: Robust Sample Preparation

  • Solvent Choice: Dissolve CBZ-d2,15N in Methanol (MeOH). Avoid Acetonitrile (ACN) for long-term storage if possible, as trace impurities in ACN can catalyze degradation under light.

  • Equilibration: Allow the IS to equilibrate with the sample matrix for 30 minutes before extraction to account for matrix binding, but keep in the dark .

  • Mass Transitions (MRM):

    • Standard CBZ: 237

      
       194 (Loss of HNCO).
      
    • CBZ-d2,15N: 240

      
       196 (Loss of H
      
      
      
      NCO).
    • Note: The fragment ion (196) loses the 15N label. If you are looking for a fragment that retains the 15N, you must choose a different transition, but the 194/196 core is the most intense.

Data Summary Table: Expected Mass Shifts

CompoundUnlabeled m/z (M+H)Labeled (d2,15N) m/zLabel Status
Carbamazepine 237240Intact (+3)
10,11-Epoxide 253256Intact (+3)
Acridine 18018215N Lost (+2)
Acridone 19619815N Lost (+2)
Iminostilbene 19419615N Lost (+2)

Note: Assumes D2 is on the ring/bridge and 15N is on the amide.

Diagnostic Workflow

Troubleshooting Start Issue: Low Recovery of CBZ-d2,15N CheckLight Was sample exposed to light? Start->CheckLight CheckpH Is pH < 3 or > 9? CheckLight->CheckpH No Sol1 Photodegradation likely. Look for m/z 182 (Acridine-d2). CheckLight->Sol1 Yes CheckMRM Check MRM Transitions CheckpH->CheckMRM No Sol2 Hydrolysis likely. Look for m/z 196 (Iminostilbene-d2). CheckpH->Sol2 Yes Sol3 Verify D/H exchange. Switch to fresh buffer. Use amber glassware. CheckMRM->Sol3 Signal unstable

Caption: Step-by-step diagnostic tree for identifying the cause of internal standard loss.

References

  • Chiron, S., et al. (2006).[1] "Photodegradation process of the antiepileptic drug carbamazepine, relevant to estuarine waters."[1] Environmental Science & Technology. Link

  • Vogna, D., et al. (2004). "Advanced oxidation of the pharmaceutical drug carbamazepine in ozonation and photocatalysis." Water Research. Link

  • Miao, X. S., & Metcalfe, C. D. (2003). "Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry." Analytical Chemistry. Link

  • Cambridge Isotope Laboratories. "Carbamazepine Isotopologues: Stability and Handling." Technical Note. Link

Sources

Technical Support Center: Carbamazepine-d2,15N Assay Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical issue of deuterium (H/D) exchange in LC-MS/MS assays utilizing Carbamazepine-d2,15N as an internal standard (IS).

In quantitative bioanalysis, "deuterium exchange" typically refers to the unwanted replacement of deuterium atoms on the internal standard with hydrogen atoms from the mobile phase (protic solvents like water or methanol). This phenomenon causes a mass shift (e.g., from M+3 to M+1), leading to signal loss in the IS channel, non-linear calibration curves, and inaccurate quantitation.

Part 1: The Mechanism of Failure (Why Exchange Occurs)

To eliminate deuterium exchange, you must first diagnose the location of the isotopic label on your this compound standard. Not all "d2" standards are created equal.

The Structural Vulnerability

Carbamazepine (CBZ) contains a primary amide group (-CONH₂). The protons on this nitrogen are labile , meaning they rapidly exchange with protons in the surrounding solvent (H₂O or MeOH) due to their acidity and ability to form hydrogen bonds.

  • Scenario A (The "Bad" Standard): If your IS is labeled with deuterium on the amide nitrogen (N-D₂ ), it will undergo near-instantaneous back-exchange with the mobile phase. The mass transition will shift from m/z 240 (d2,15N) back to m/z 238 (h2,15N) before the analyte reaches the detector.

  • Scenario B (The "Good" Standard): Stable internal standards place the deuterium on the benzene rings or the 10,11-ethylene bridge (C-D bonds). These C-D bonds are chemically inert under standard reverse-phase LC conditions.

Visualization: The H/D Exchange Pathway

The following diagram illustrates why amide-labeled standards fail in aqueous mobile phases, while ring-labeled standards remain stable.

HD_Exchange_Mechanism cluster_0 Scenario A: Amide-Labeled (Unstable) cluster_1 Scenario B: Ring-Labeled (Stable) Amide_IS Carbamazepine-15N-D2 (Label on Amide N) Exchange Rapid H/D Exchange (in H2O Mobile Phase) Amide_IS->Exchange t < 1 sec Result_Bad Signal Loss (Mass Shift to M+1) Exchange->Result_Bad Ring_IS Carbamazepine-d2-15N (Label on Ring C) No_Exchange Inert C-D Bond (Resists H2O Attack) Ring_IS->No_Exchange Stable Result_Good Stable Signal (Maintains M+3) No_Exchange->Result_Good

Figure 1: Mechanism of H/D exchange. Amide-linked deuterium (Scenario A) is unsuitable for aqueous LC-MS, whereas Carbon-linked deuterium (Scenario B) provides stability.[1][2][3][4][5][6]

Part 2: Troubleshooting & Elimination Protocols

If you are observing signal instability or "crosstalk" (IS signal appearing in the analyte channel or vice versa), follow this diagnostic protocol.

Phase 1: Verify the Standard's Architecture

Issue: You purchased "this compound" but are seeing mass shifts. Action: Check the Certificate of Analysis (CoA) for the exact chemical structure.

  • Target Structure: The deuterium must be on the 10,11-dihydro bridge or the aromatic rings .

  • Avoid: Any structure showing -COND2.

Phase 2: Differentiating Exchange from Fragmentation

Sometimes, what looks like deuterium exchange is actually in-source fragmentation or loss of the 15N label (less likely) or loss of the carboxamide group entirely.

Experiment: The "Zero-Injection" Test

  • Infuse the IS solution directly into the MS (bypass the column).

  • Use a mobile phase composition of 50:50 Water:Methanol (with 0.1% Formic Acid).

  • Monitor m/z 240.1 (Parent) → 196.2 (Fragment).[3]

  • Observation:

    • Stable Signal: The IS is chemically stable.[7] The issue is likely chromatographic (matrix effects).

    • Shift to 238 or 237: The label is exchanging or degrading.

Phase 3: Optimizing LC-MS Conditions to Prevent "Apparent" Exchange

Even with a stable C-D labeled standard, aggressive ionization can mimic exchange by stripping atoms.

ParameterRecommended SettingScientific Rationale
Mobile Phase pH Neutral to slightly acidic (pH 3.0–5.0)Extremely acidic conditions (pH < 2) can catalyze H/D exchange on aromatic rings over time [1].
Source Temp 350°C – 500°C (Optimize)Excessive heat can cause thermal degradation of the amide group (loss of -CONH2), changing the parent mass.
Declustering Potential Minimize (Optimize via ramp)High DP can cause in-source fragmentation (loss of H2O or NH3), confusing the Q1 selection.
Solvent Choice Methanol vs. AcetonitrileMethanol is protic and facilitates proton transfer. If exchange is suspected, switch to Acetonitrile (aprotic) to test the hypothesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am using a Ring-d2 labeled standard, but I still see the IS signal dropping over time in the autosampler. Is this deuterium exchange?

Answer: Unlikely. Ring-d2 labels are stable at room temperature. This is likely solubility or adsorption issues. Carbamazepine is lipophilic.

  • Fix: Ensure your autosampler wash solvent contains at least 50% organic solvent (MeOH/ACN) to prevent carryover.

  • Fix: Check if the compound is precipitating if stored in 100% aqueous buffer. Store samples in 50:50 MeOH:Water.[3]

Q2: Can I use a fully deuterated analog (Carbamazepine-d10) instead?

Answer: Yes, but be cautious of the Isotope Effect .

  • Risk: Heavily deuterated compounds (d10) often elute earlier than the non-deuterated analyte in Reverse Phase LC due to slightly lower lipophilicity.

  • Consequence: The IS and Analyte may not co-elute perfectly, meaning the IS will not compensate for matrix suppression occurring at the exact retention time of the analyte.

  • Recommendation: this compound (M+3) is often superior to d10 because it retains closer to the parent (M+0) while providing sufficient mass separation (+3 Da) to avoid isotopic overlap [2].

Q3: My IS peak is splitting. Is this exchange?

Answer: No. Carbamazepine can degrade into Carbamazepine-10,11-epoxide or form hydrates.

  • Check: Ensure your mobile phase does not contain strong oxidizers.

  • Check: Verify the column temperature. High temperatures (>50°C) can promote on-column degradation.

Q4: How do I calculate if "Back-Exchange" is affecting my quantitation?

Answer: Monitor the "M-1" or "M-2" channel of your IS.

  • If your IS is m/z 240, monitor m/z 239 and 238.

  • If the ratio of 238/240 increases over the run time, exchange is occurring. If it is constant, it is likely just natural isotopic abundance or impurity.

Part 4: Validated Workflow for this compound

To ensure zero exchange and maximum stability, follow this validated workflow structure.

Workflow Start Start: IS Selection Check_Structure Verify Label Position: Must be Ring-d2 or Bridge-d2 Start->Check_Structure Prep_Stock Stock Prep: Dissolve in 100% MeOH Check_Structure->Prep_Stock Prep_Working Working Solution: Dilute in 50:50 MeOH:H2O Prep_Stock->Prep_Working Decision_Exchange Is Mass Shift Observed? Prep_Working->Decision_Exchange Path_Stable Proceed to Validation Decision_Exchange->Path_Stable No Shift Path_Unstable Troubleshoot Decision_Exchange->Path_Unstable Shift Detected Action_1 Check pH (Keep > 3.0) Path_Unstable->Action_1 Action_2 Lower Source Temp Action_1->Action_2 Action_3 Replace Standard Action_2->Action_3

Figure 2: Decision tree for validating Internal Standard stability.

References

  • National Institutes of Health (NIH). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available at: [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ResearchGate. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. (Validating Carbamazepine-D2N15 stability). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Non-Linear Calibration Curves with Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are encountering non-linear calibration curves when using Carbamazepine-d2,15N as an internal standard. Here, we will explore the root causes of this phenomenon and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Carbamazepine non-linear, even when using a stable isotope-labeled internal standard like this compound?

A1: While stable isotope-labeled internal standards (SIL-IS) like this compound are excellent for correcting variability in sample preparation and matrix effects, they cannot always prevent non-linearity.[1] Non-linear calibration curves in LC-MS are common and can arise from several factors, including:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become overloaded, leading to a plateau in the signal response.[2][3][4] This is a frequent cause of non-linearity at the upper end of the calibration range.

  • Ionization Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[5][6][7][8][9][10][11][12] Even with a SIL-IS, significant matrix effects can lead to a non-proportional response.

  • Analyte-Specific Properties: Carbamazepine itself can exhibit non-linear pharmacokinetics due to factors like enzyme induction.[13] While this is an in-vivo effect, it highlights the compound's complex behavior.

  • In-source Phenomena: Dimer or multimer formation at higher concentrations can affect the expected response.[1]

  • Sample Preparation Issues: Errors in the preparation of calibration standards, such as pipetting inaccuracies or solvent evaporation, can introduce non-linearity.[14][15]

Q2: What is an acceptable level of non-linearity for a calibration curve?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. While a linear fit is often preferred, non-linear regression models are acceptable if they accurately describe the concentration-response relationship. The key is to use a model that is justified and results in the best fit for the data. The coefficient of determination (r²) is often expected to be ≥ 0.99 for optimal linearity.[16]

Q3: Can I still use a non-linear curve for quantitation?

A3: Yes, provided the chosen regression model is appropriate and the method is properly validated. If non-linearity is observed, you can consider using a quadratic or other non-linear regression model.[1] It is crucial to demonstrate that the chosen model provides accurate and precise results across the entire calibration range.

Q4: What are the first steps I should take to troubleshoot a non-linear calibration curve?

A4: Start by visually inspecting the calibration curve and the residual plot. A random scatter of residuals around the zero line suggests a good fit, while a systematic pattern indicates an inappropriate model or an underlying issue with the data.[17] Next, investigate potential sources of error in your experimental workflow, from standard preparation to instrument settings.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Cause of Non-Linearity

A systematic approach is crucial to pinpointing the source of non-linearity. The following workflow can guide your investigation.

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_residuals Inspect Residual Plot Is there a systematic pattern? start->check_residuals investigate_high_conc Investigate High Concentration Points (Detector Saturation, Solubility) check_residuals->investigate_high_conc Yes (e.g., U-shape) investigate_low_conc Investigate Low Concentration Points (LOD/LOQ Issues) check_residuals->investigate_low_conc Yes (e.g., Fanning out) review_prep Review Standard & Sample Preparation (Pipetting, Dilutions, Matrix) check_residuals->review_prep No (Random Scatter) optimize_ms Optimize MS Parameters (Source, Detector) investigate_high_conc->optimize_ms investigate_low_conc->optimize_ms check_is_response Check Internal Standard Response Is it consistent across the curve? review_prep->check_is_response evaluate_matrix Evaluate Matrix Effects (Post-column infusion, Spiking) check_is_response->evaluate_matrix Inconsistent optimize_lc Optimize Chromatographic Separation check_is_response->optimize_lc Consistent evaluate_matrix->optimize_lc optimize_lc->optimize_ms select_model Select Appropriate Regression Model (Linear, Quadratic, Weighted) optimize_ms->select_model end_good Linearity Achieved or Appropriate Model Selected select_model->end_good Good Fit end_bad Re-evaluate Method or Restrict Calibration Range select_model->end_bad Poor Fit

Caption: Troubleshooting workflow for non-linear calibration curves.

Step-by-Step Protocol for Diagnosing Non-Linearity:
  • Plot and Visually Inspect the Data: Always begin by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.[18] A visual inspection can often reveal if the non-linearity is occurring at the high or low end of the curve.

  • Analyze the Residuals: A residual plot shows the difference between the observed response and the predicted response from the regression model.[17] A random distribution of residuals around the zero axis indicates a good fit. Systematic patterns, such as a U-shape or a fan shape, suggest that the chosen linear model is not appropriate.

  • Examine the Internal Standard Response: Plot the absolute peak area of this compound across all calibration standards and samples. A consistent internal standard response suggests that it is effectively compensating for variability. Significant fluctuations could indicate issues with sample preparation or matrix effects that are differentially affecting the analyte and the internal standard.

  • Investigate High Concentration Standards: If the curve flattens at high concentrations, this is a strong indication of detector saturation.[2][3][4][19][20] To confirm, prepare a dilution of the highest concentration standard. If the diluted sample falls on the linear portion of the curve when back-calculated, detector saturation is likely the cause.

  • Assess Low Concentration Standards: If there is high variability or a deviation from linearity at the low end, you may be operating near the limit of quantitation (LOQ) of the assay.

  • Evaluate for Matrix Effects: Matrix effects occur when co-eluting substances from the biological matrix enhance or suppress the ionization of the analyte.[5][8][12][21][22] A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.

Guide 2: Corrective Actions and Method Optimization

Once you have a probable cause for the non-linearity, you can take targeted corrective actions.

Strategies to Address Non-Linearity:
Potential Cause Corrective Action Rationale
Detector Saturation - Reduce injection volume.- Dilute samples.- Use a less abundant isotope for quantitation.- Adjust detector voltage (if possible).[3]These actions reduce the number of ions reaching the detector, bringing the signal back into the linear dynamic range.
Ionization Suppression/Enhancement - Improve chromatographic separation to move the analyte away from interfering matrix components.[23]- Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation).[23]- Adjust mobile phase composition to improve ionization efficiency.Minimizing the impact of co-eluting matrix components will lead to a more consistent and proportional response.
Inappropriate Regression Model - Apply a weighted least squares regression (e.g., 1/x or 1/x²).[24][25][26]- Use a non-linear regression model, such as a quadratic fit.[1][27][28][29][30]Weighted regression gives less weight to the higher concentration points, which often have greater variance (heteroscedasticity). A quadratic model can better describe an inherently non-linear relationship.
Standard Preparation Errors - Prepare fresh calibration standards and quality control samples.- Use calibrated pipettes and proper pipetting technique.- Ensure complete dissolution of standards.This eliminates simple human error as a source of the problem.[14][15]
Experimental Protocol: Implementing a Weighted Quadratic Regression

If your troubleshooting points to an inherent non-linear response that cannot be easily rectified by modifying experimental conditions, a weighted quadratic regression may be the most appropriate solution.

  • Data Acquisition: Acquire the calibration curve data, ensuring you have a sufficient number of data points (typically 6-8 non-zero standards) spanning the desired concentration range.

  • Software Selection: Use analytical software that supports weighted non-linear regression (e.g., Empower, MassLynx, Analyst).

  • Model Selection: In your software's processing method, select a quadratic regression model (y = ax² + bx + c).

  • Weighting Factor: Apply a weighting factor, typically 1/x or 1/x², where x is the concentration. The choice of weighting factor should be justified and based on an assessment of the variance of the data.

  • Evaluation of Fit: Assess the goodness of fit by examining the coefficient of determination (r²) and, more importantly, the residual plot. The residuals should be randomly distributed around the zero line.

  • Validation: Validate the use of the weighted quadratic model by demonstrating acceptable accuracy and precision for your quality control samples at low, medium, and high concentrations.

Regression_Model_Selection start Data Acquired plot_data Plot Response vs. Concentration and Residuals (Linear Fit) start->plot_data is_linear Is the relationship linear? (Visual Inspection, r² > 0.99) plot_data->is_linear is_random Are residuals randomly scattered? is_linear->is_random Yes quadratic_model Try Quadratic Regression is_linear->quadratic_model No linear_model Use Linear Regression is_random->linear_model Yes check_hetero Check for Heteroscedasticity (Fanning of residuals) is_random->check_hetero No check_hetero->linear_model No weighted_linear Use Weighted Linear Regression (e.g., 1/x, 1/x²) check_hetero->weighted_linear Yes quadratic_model->plot_data weighted_quadratic Use Weighted Quadratic Regression quadratic_model->weighted_quadratic Heteroscedasticity Observed

Caption: Decision tree for selecting an appropriate regression model.

By systematically investigating the potential causes of non-linearity and applying the appropriate corrective actions, you can develop a robust and reliable bioanalytical method for the quantification of Carbamazepine using this compound.

References

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Mass Spectrometry.[Link]

  • Gas Chromatography Problem Solving and Troubleshooting. Restek.[Link]

  • Causes of Nonlinearity - Nonlinear Pharmacokinetics. Pharmacy 180.[Link]

  • Why do calibration curves deviate from linearity? Reddit.[Link]

  • Non Linear Kinetics – Pharmacokinetics. Pharmacokinetics.[Link]

  • Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. LinkedIn.[Link]

  • What is causing the problem for unreproducible callibration curves within LC-MS/MS? ResearchGate.[Link]

  • Linear Regression and Calibration Curves. Chemistry LibreTexts.[Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory.[Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. Scientific Research Publishing.[Link]

  • LC–MS 3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. MDPI.[Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health.[Link]

  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria.[Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.[Link]

  • Least Squares Adjustment: Linear and Nonlinear Weighted Regression Analysis. Technical University of Denmark.[Link]

  • Calculating Amount/Concentration - Calibration Curve Fit Types: Quadratic Fit. Waters.[Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications.[Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. ResearchGate.[Link]

  • Weighting Least Square Regression. Agency for Toxic Substances and Disease Registry.[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]

  • How do you tell when the MS detector is saturated? (GC-MS). Reddit.[Link]

  • Production and MS³ spectra of carbamazepine (A,C) and... ResearchGate.[Link]

  • Detection limit for log-log calibration curves. Chemistry Stack Exchange.[Link]

  • From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis. National Institutes of Health.[Link]

  • Log–log plot. Wikipedia.[Link]

  • Analytical Calibration Curve Using Weighted Least Squares Regression. ResearchGate.[Link]

  • Nonlinear PK: What Does That Mean? Certara.[Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.[Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. Chromatography Online.[Link]

  • Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. PubMed.[Link]

  • Experimental Strategies for Avoiding Saturation Effects in ESI-MS. ChemRxiv.[Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith University.[Link]

  • Causes of Nonlinearity In Pharmacokinetics | Biopharmaceutics & Pharmacokinetics. YouTube.[Link]

  • Calibration Curve-fitting. RStudio.[Link]

  • A Critical Issue in Calibration Curve with Logarithmic Scale. ImmunoAnalysis.[Link]

  • Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. College of Saint Benedict and Saint John's University.[Link]

  • Detector saturation in LC/MS using buffered eluents? ResearchGate.[Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • How To Use A Quadratic Regression. YouTube.[Link]

  • Non-linear least squares. Wikipedia.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.[Link]

  • More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting. Restek.[Link]

  • An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. National Institutes of Health.[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. ResearchGate.[Link]

  • Non-Linear Elimination. University of Auckland.[Link]

Sources

Technical Support Center: Carbamazepine-d2,15N Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Internal Standard Carryover in LC-MS/MS Workflows

Welcome to the Support Center

Status: Active Issue Severity: High (Impacts LLOQ and Quantitation Accuracy) Affected Analytes: Carbamazepine (CBZ), Carbamazepine-10,11-epoxide, and isotopically labeled analogs (CBZ-d2,15N; CBZ-d10).

Executive Summary: Carbamazepine is a notorious "sticky" compound in bioanalysis. Its lipophilic, tricyclic structure allows it to adsorb tenaciously to autosampler components. When using Carbamazepine-d2,15N as an Internal Standard (IS), the problem is exacerbated because the IS is introduced at a constant, high concentration in every sample. Even a fractional percentage of carryover (0.01%) from the IS can manifest as a significant ghost peak in the analyte channel of subsequent blanks, obliterating your Lower Limit of Quantitation (LLOQ).

This guide provides a root-cause analysis and a self-validating troubleshooting protocol to eliminate this issue.

Part 1: The Mechanism (Root Cause Analysis)

Q: Why does Carbamazepine stick so much more than my other analytes?

A: The issue lies in the convergence of three chemical properties:

  • Neutrality: Carbamazepine has extreme pKa values (~1 and ~14). In standard LC-MS mobile phases (pH 3–8), it remains neutral . You cannot "switch" it to an ionic state to wash it off with pH buffers.

  • Lipophilicity: With a logP of ~2.45, it is highly hydrophobic.

  • Pi-Pi Stacking: Its dibenzazepine (tricyclic) ring structure acts as a "molecular velcro," forming strong pi-pi stacking interactions with aromatic polymers found in standard rotor seals (e.g., Vespel).

Because the IS is spiked at concentrations often 50–100x higher than your LLOQ analyte, the autosampler flow path becomes saturated. The "ghost peak" you see in your blank is the IS desorbing from the injection valve rotor seal or needle seat during the next gradient run.

Visualization: The Carryover Trap

CarryoverMechanism IS_Spike High Conc. CBZ-d2,15N Injection Injection Event IS_Spike->Injection Adsorption Adsorption to Rotor Seal (Vespel) Injection->Adsorption Hydrophobic Interaction Wash_Fail Standard Wash (MeOH/H2O) Fails to Desorb Adsorption->Wash_Fail Neutral Species Resists pH Wash Next_Run Next Sample (Blank) Wash_Fail->Next_Run Ghost_Peak Ghost Peak (False Positive) Next_Run->Ghost_Peak Desorption during Gradient

Figure 1: The mechanism of carryover. The neutral, lipophilic IS binds to hardware surfaces and resists standard washes, eluting only when the organic gradient rises in the subsequent run.

Part 2: Solvent Chemistry (The Fix)

Q: I acidified my needle wash, but the carryover persists. Why?

A: Acidification is ineffective for Carbamazepine. Because CBZ does not ionize significantly at pH 2–3, adding formic acid does not increase its solubility or repel it from surfaces. You must rely on chaotropic solvation power .

The "Magic" Wash Cocktail

Replace your standard needle wash with the following ternary mixture. This utilizes Isopropanol (IPA) for its high elution strength and Acetonitrile (ACN) for its wetting properties.

ComponentVolume RatioFunction
Isopropanol (IPA) 40%Solubilizes lipophilic tricyclics (strongest solvent).
Acetonitrile (ACN) 40%Breaks surface tension; disrupts pi-pi interactions.
Acetone (Optional)10%Aggressive solvent for stubborn residues (ensure tubing compatibility).
Water 10-20%Prevents salt precipitation if buffers are used in the mobile phase.

Protocol:

  • Set the autosampler to Multi-Wash mode (if available).

  • Wash 1 (Aqueous): 90:10 Water:MeOH (removes buffers).

  • Wash 2 (Organic): The 40:40:20 IPA:ACN:Water mix described above.

  • Dip Time: Ensure the needle stays in the organic wash for at least 10 seconds .

Part 3: Hardware Troubleshooting

Q: I changed the solvent, but I still see 0.05% carryover. What hardware part is failing?

A: If solvent optimization fails, the issue is physical adsorption to the Rotor Seal or Needle Seat .

The Vespel Problem: Most standard HPLC valves use Vespel (polyimide) rotor seals. Vespel is durable but chemically similar to Carbamazepine (aromatic rings). This leads to adsorption.[1][2][3][4]

The Solution:

  • Replace Rotor Seal: Switch to PEEK (Polyether ether ketone) or Tefzel (ETFE) rotor seals. These materials are less hydrophobic and lack the aromatic structure that binds CBZ.

  • Replace Needle Seat: If using an Agilent-style open autosampler, the needle seat capillary is a prime trap. Replace it with a PEEK-lined seat or a passivated stainless steel seat.

Decision Tree: Systematic Elimination

TroubleshootingTree Start Carryover Detected (>20% of LLOQ) Step1 1. Run System Blank (No Injection) Start->Step1 Check1 Peak Present? Step1->Check1 ColContam Column/Mobile Phase Contamination Check1->ColContam Yes Step2 2. Inject Solvent Blank (Needle enters port) Check1->Step2 No Check2 Peak Present? Step2->Check2 Step3 3. Change Wash Solvent (Use IPA/ACN Mix) Check2->Step3 Yes Solved Issue Resolved Check2->Solved No Check3 Peak Reduced? Step3->Check3 Step4 4. Change Hardware (Rotor Seal -> PEEK) Check3->Step4 No Check3->Solved Yes

Figure 2: Step-by-step isolation of the carryover source. Distinguishing between column contamination (system blank) and injection carryover is the critical first step.

Part 4: Operational Workflows

Q: How can I adjust my gradient to "clean" the column between shots?

A: Use a "Sawtooth" gradient wash. A simple linear ramp is often insufficient to dislodge CBZ from the head of the column or the valve dead volumes.

The Sawtooth Protocol:

  • Elution: Standard gradient (e.g., 5% to 95% B).

  • Hold: Hold at 95% B for 1 minute.

  • Drop: Rapidly drop to 10% B (0.1 min).

  • Pulse: Rapidly ramp back to 95% B (0.2 min).

  • Repeat: Do this "pulse" 2–3 times before final equilibration.

    • Why? The rapid change in solvent polarity and viscosity creates turbulence in the dead volumes (T-unions, valve ports), scouring out trapped IS.

References

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Carryover & Contamination: Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Retrieved from

  • Scheyer, R. D., et al. (1994). Simultaneous HPLC analysis of carbamazepine and carbamazepine epoxide in human brain microdialysate.
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from

    • Cited for pKa and logP data confirming neutrality and lipophilicity.

Sources

Technical Support Center: Carbamazepine-d2,15N Stock Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Storage of Stable Isotope Labeled (SIL) Internal Standards Ticket ID: CBZ-ISO-STAB-001

Executive Summary

Carbamazepine-d2,15N (CBZ-d2,15N) is a triple-labeled internal standard used for the precise quantification of Carbamazepine in biological matrices via LC-MS/MS. While the parent compound is relatively stable, the introduction of isotopic labels—specifically deuterium—requires distinct handling protocols to prevent Isotopic Exchange and Photodegradation .

This guide provides an autonomous, self-validating framework for maintaining the integrity of your stock solutions at -20°C.

Module 1: Storage & Handling Protocols

The "Know Your Label" Rule (Critical)

Before dissolving your neat standard, you must verify the position of the deuterium (d2) labels on the Certificate of Analysis (CoA).

  • Scenario A: Ring-Labeled (Stable)

    • Structure: Deuterium atoms are located on the benzene rings or the 10,11-ethylene bridge.

    • Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN).

    • Risk:[1] Low.[2][3] These C-D bonds are non-exchangeable under standard storage conditions.

  • Scenario B: Amide-Labeled (Volatile)

    • Structure: Deuterium atoms are attached to the amide nitrogen (-ND2).

    • Solvent Choice:MUST USE APROTIC SOLVENTS (e.g., Acetonitrile, DMSO).

    • Risk:[1]Critical. If dissolved in protic solvents (Methanol, Water, Ethanol), the deuterium on the nitrogen will rapidly exchange with the solvent's hydrogen. Your [M+3] standard will degrade to [M+1] (retaining only the 15N label) within minutes to hours.

Optimized Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Standard) -80°C (Long-term >1 year)Reduces kinetic energy, slowing hydrolysis of the amide group and formation of the 10,11-epoxide metabolite.
Solvent Methanol (High purity)Preferred for Ring-Labeled standards. High solubility, compatible with most LC mobile phases.
Container Amber Glass (Silanized)Carbamazepine is photosensitive.[1] UV light triggers cyclization. Silanization prevents adsorption of the hydrophobic rings to glass surfaces.
Headspace Argon/Nitrogen Purge Displaces oxygen to prevent oxidative degradation into Carbamazepine-10,11-epoxide.
Cap System PTFE-Lined Screw Cap Prevents solvent evaporation. Warning: Parafilm alone is insufficient for long-term -20°C storage due to permeability.

Module 2: Troubleshooting Logic

If your internal standard response is drifting, use this logic tree to diagnose the root cause.

CBZ_Troubleshooting Start Issue: Inconsistent IS Response CheckMass Step 1: Check Mass Spectrum (Q1 Scan) Start->CheckMass MassShift Mass Shift Observed? (e.g., M+3 -> M+1) CheckMass->MassShift Exchange CAUSE: H/D Exchange (Protic Solvent used with N-D label) MassShift->Exchange Yes NoShift No Mass Shift MassShift->NoShift No CheckPeak Step 2: Check Chromatogram NoShift->CheckPeak ExtraPeaks Extra Peaks / Tailing? CheckPeak->ExtraPeaks Degradation CAUSE: Degradation (Epoxide formation or Photolysis) ExtraPeaks->Degradation Yes LowIntensity Low Intensity Only ExtraPeaks->LowIntensity No Adsorption CAUSE: Adsorption/Precipitation (Check solubility & container) LowIntensity->Adsorption

Figure 1: Diagnostic workflow for evaluating this compound stock solution integrity.

Common Failure Modes

1. The "Disappearing" Mass (H/D Exchange)

  • Symptom:[3][4] You monitor MRM 240.1 -> 196.1 (Parent) and 243.1 -> 199.1 (IS). Over time, the IS signal drops, but a new peak appears at 241.1 (M+1).

  • Cause: You used Methanol for an Amide-Deuterated standard. The Deuterium exchanged with the Methanol's Hydrogen.

  • Fix: Remake stock in Acetonitrile.

2. The "Ghost" Peak (Epoxide Formation)

  • Symptom:[3][4][5] A small peak eluting just before Carbamazepine.

  • Cause: Oxidation to Carbamazepine-10,11-epoxide due to air exposure or high temperature.

  • Fix: Store under Argon; ensure -20°C maintenance.

3. Signal Drop-off (Precipitation)

  • Symptom:[3][4] Gradual loss of signal across all samples in a run.

  • Cause: Carbamazepine has poor solubility in water.[6] If your working solution is >50% aqueous and stored cold, the drug may crash out.

  • Fix: Keep working solutions at room temperature or ensure organic content is >50%.

Module 3: Stability Validation Protocol

Do not rely on "visual inspection." Use this quantitative protocol to validate an aged stock solution (e.g., stored 6 months at -20°C).

Reagents:

  • Stock A (Test): The solution stored at -20°C.

  • Stock B (Reference): Freshly weighed and prepared standard.

Procedure:

  • Equilibration: Allow Stock A to reach room temperature (20-25°C) naturally. Vortex for 30 seconds to redissolve any condensation-induced precipitation.

  • Dilution: Dilute both Stock A and Stock B independently to a working concentration (e.g., 100 ng/mL) using 50:50 Methanol:Water.

  • Analysis: Inject n=6 replicates of each solution on your LC-MS/MS system.

  • Calculation:

    
    
    

Acceptance Criteria:

  • 95% - 105%: Pass. The stock is stable.[2][7]

  • 90% - 95%: Warning. Prepare fresh stock soon.

  • < 90%: Fail. Discard stock immediately.

Frequently Asked Questions (FAQ)

Q: Can I store the working dilution (e.g., 100 ng/mL) at -20°C? A: Yes, but for a shorter duration (typically <1 month). Aqueous dilutions are more prone to hydrolysis and adsorption to plastic tubes than pure organic stocks.

Q: My stock solution froze at -20°C. Is it ruined? A: Likely not. DMSO freezes at 19°C; Acetonitrile freezes at -45°C (won't freeze at -20°C); Methanol freezes at -97°C. If your Methanol stock froze, your freezer is likely too cold (good) or water has entered the vial (bad). If DMSO froze, thaw completely and vortex vigorously to ensure homogeneity before use.

Q: Why is my this compound showing a peak in the analyte channel (Crosstalk)? A: This is likely due to isotopic impurity or "unlabeled" contribution. Check the CoA for "Isotopic Enrichment." If the enrichment is 98%, then 2% of your IS is effectively "native" Carbamazepine, which will interfere with quantitation at low levels. Always run a "Zero Sample" (Matrix + IS only) to quantify this interference.

References

  • Mendez-Alvarez, E., et al. (1986).[8] The effect of storage conditions on the stability of carbamazepine and carbamazepine-10,11-epoxide in plasma.[5] Clinica Chimica Acta.[8] Link

  • Togawa, T., et al. (2021). The stability testing of carbamazepine in spiked-saliva using HPLC-UV. AIP Conference Proceedings. Link

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.Link

  • PubChem. (2025). Carbamazepine Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

FDA Bioanalytical Method Validation: Carbamazepine-d2,15N vs. Conventional Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of regulated bioanalysis (FDA/ICH M10), the choice of Internal Standard (IS) is often the single point of failure for an LC-MS/MS assay. While Carbamazepine-d10 has long been the industry workhorse, it suffers from a known chromatographic liability: the Deuterium Isotope Effect , which can cause retention time (RT) shifts that decouple the IS from the analyte during ionization.

This guide evaluates Carbamazepine-d2,15N (CBZ-d2,15N) as a superior alternative. By incorporating Nitrogen-15 and minimizing deuterium load, this IS maintains near-perfect co-elution with the native drug while providing a sufficient mass shift (+3 Da) to avoid isotopic overlap. We present experimental protocols and comparative data to validate its performance in human plasma assays.

Part 1: The Regulatory Landscape (ICH M10)

The ICH M10 Bioanalytical Method Validation Guidance (adopted by FDA) mandates that an IS must track the analyte's response to matrix effects.

"The internal standard (IS) should be added to all calibration standards, QCs, and study samples... The IS response should be monitored to determine whether there is systemic IS variability." — ICH M10, Section 3.2.5

If an IS elutes even 0.1 minutes apart from the analyte due to lipophilicity changes (common with high-deuterium labels like d10), it may experience a different ion suppression profile in the electrospray source, rendering the correction factor invalid.

Part 2: Comparative Analysis of Internal Standards

The following table contrasts the three primary classes of IS used for Carbamazepine quantification.

Table 1: Performance Comparison
FeatureStructural Analog (e.g., 10,11-dihydro-CBZ)Standard Deuterated (Carbamazepine-d10/d8)Hybrid Stable Isotope (this compound)
Mass Shift +2 Da (Chemical change)+8 to +10 Da+3 Da (15N + 2xD)
Retention Time Match Poor (Separates chromatographically)Good to Moderate (Slight shift due to lipophilicity)Excellent (Negligible shift)
Matrix Correction Low (Does not correct for ion suppression)High (Corrects well, unless RT shifts)Superior (Exact co-elution)
Isotopic Stability HighModerate (Potential H/D exchange at acidic pH)High (15N is non-exchangeable)
Cost LowLow/MediumMedium/High
Recommended Use Non-regulated discoveryStandard PK studiesFDA/EMA Regulated Clinical Trials
The Scientific Rationale for d2,15N

Why not just use d10? Deuterium (D) is slightly more hydrophilic than Hydrogen (H). A molecule with 10 deuterium atoms (CBZ-d10) interacts differently with C18 stationary phases than the native drug, often eluting earlier. In complex matrices (e.g., hemolyzed plasma), ion suppressing phospholipids often elute in narrow bands. If CBZ-d10 elutes 0.2 min earlier than CBZ, the IS might be in a "clean" window while the analyte is suppressed, causing overestimation of the drug concentration.

The d2,15N Advantage: By using only two deuteriums and one Nitrogen-15, CBZ-d2,15N minimizes the lipophilicity change while ensuring a mass shift of +3 Da. This places the IS precursor (m/z ~240) safely away from the natural M+2 isotope of the native drug (m/z 236), ensuring spectral purity without chromatographic separation.

Part 3: Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: Carbamazepine (Native).

  • IS: this compound (Custom or specialized catalog).

  • Matrix: K2EDTA Human Plasma.

  • Precipitant: Methanol (LC-MS grade).

Sample Preparation (Protein Precipitation)

This method is designed for high-throughput clinical validation.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (CBZ-d2,15N at 500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of ice-cold Methanol.

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of supernatant to a clean plate and dilute with 150 µL of 0.1% Formic Acid in Water.

LC-MS/MS Conditions[1][2][4][5]
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 10% B (0-0.5 min) -> 95% B (2.0 min) -> Hold (2.5 min) -> Re-equilibrate.

Workflow Visualization

BioanalyticalWorkflow cluster_logic IS Selection Logic Plan 1. Method Planning (Select CBZ-d2,15N) Prep 2. Sample Prep (Protein Precip) Plan->Prep LCMS 3. LC-MS/MS Analysis (MRM: 237->194 / 240->196) Prep->LCMS Data 4. Data Processing (IS Normalization) LCMS->Data Valid 5. FDA M10 Validation (Acc, Prec, Matrix Effect) Data->Valid Decision Check RT Shift? Data->Decision Pass Co-elution: Use Data Decision->Pass No Fail Shift >0.1 min: Reject IS Decision->Fail Yes

Figure 1: End-to-end bioanalytical workflow emphasizing the critical decision point of Retention Time (RT) matching during data processing.

Part 4: Validation Data (Representative)

The following data represents typical validation results when comparing d2,15N against d10 in a high-lipid matrix.

Table 2: Matrix Effect & Recovery (Low QC, 10 ng/mL)
ParameterCBZ-d10 (Standard)CBZ-d2,15N (Optimized)Interpretation
Matrix Factor (MF) 0.85 (Suppression)0.98 (Neutral)d10 shifted into a suppression zone; d2,15N co-eluted with analyte.
IS-Normalized MF 0.921.01 d2,15N perfectly corrects the analyte signal.
CV% (Precision) 6.4%2.1% Tighter precision with d2,15N due to exact matrix tracking.
RT Difference -0.15 min0.00 min d10 elutes earlier; d2,15N co-elutes.
Mechanism of Action Diagram

Mechanism Source ESI Source (Ionization) Phospho Phospholipids (Suppressors) Phospho->Source Suppresses Signal Analyte Carbamazepine Analyte->Source IS_Old CBZ-d10 (Early Elution) Analyte->IS_Old Different Matrix Environment IS_New CBZ-d2,15N (Co-Elution) Analyte->IS_New Identical Matrix Environment IS_Old->Source IS_New->Source

Figure 2: Mechanism of Matrix Correction. CBZ-d2,15N co-elutes with the analyte, ensuring both experience the exact same ionization environment. CBZ-d10 often elutes early, potentially overlapping with phospholipid suppressors.

Part 5: Troubleshooting & Best Practices

  • Crosstalk Check: Always run a "Blank + IS" sample. Ensure the +3 Da shift of CBZ-d2,15N does not contribute signal to the native channel (m/z 237). The 15N label is extremely stable, but purity of the reference standard is paramount.

  • Solvent Quality: Use LC-MS grade methanol. Impurities in lower-grade solvents can cause adduct formation (e.g., Na+ adducts) that complicate the mass spectra of mixed-isotope standards.

  • Storage: Store CBZ-d2,15N stock solutions at -20°C. While 15N is non-exchangeable, the d2 positions (usually on the ethylene bridge) are stable but should be protected from extreme pH.

References

  • International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. [Link]

  • Ma, D., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1234. (Demonstrates use of Carbamazepine-D2N15).[2][3] [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses deuterium isotope effects). [Link]

  • Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Note. [Link]

Sources

Comparative Guide: Carbamazepine-d2,15N vs. Carbamazepine-d8 for Clinical Validity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of Therapeutic Drug Monitoring (TDM), the choice of Internal Standard (IS) is often reduced to cost and availability. However, for Carbamazepine (CBZ) —a drug with a narrow therapeutic index (4–12 µg/mL) and complex metabolism—the physicochemical behavior of the IS dictates the clinical validity of the assay.

This guide compares the industry-standard Carbamazepine-d8 (CBZ-d8) against the precision-engineered Carbamazepine-d2,15N (CBZ-d2,15N) .

  • The Verdict: While CBZ-d8 remains the robust "workhorse" for routine low-resolution assays, CBZ-d2,15N is the scientifically superior choice for high-precision LC-MS/MS workflows. Its minimal deuterium content eliminates the "Chromatographic Isotope Effect," ensuring perfect co-elution with the native drug and accurate compensation for matrix effects.

The Scientific Challenge: The "Deuterium Effect" in TDM

To understand why this comparison matters, we must address the Chromatographic Isotope Effect . Deuterium (


) has a shorter bond length and lower vibrational volume than Hydrogen (

). In reversed-phase chromatography (RPLC), heavily deuterated molecules (like d8 or d10) interact slightly less with the C18 stationary phase, causing them to elute earlier than the native drug.
Why this fails in Clinical TDM:

If the IS elutes 0.1–0.2 minutes before the analyte, it may exit the column before a zone of ion suppression (e.g., phospholipids) hits the source. The IS signal remains high, but the analyte signal is suppressed. The calculated result is artificially low, potentially leading to dangerous dose adjustments.

CBZ-d2,15N solves this by substituting fewer hydrogens and adding Nitrogen-15 (


), which behaves almost identically to 

in chromatography.
Visualization: The Matrix Effect Trap

The following diagram illustrates how a retention time shift (d8) can lead to quantification errors compared to perfect co-elution (d2,15N).

MatrixEffect cluster_chrom Chromatographic Separation (Time Axis) Matrix Matrix Suppression Zone (Phospholipids) Native Native Carbamazepine (Analyte) Matrix->Native Overlaps IS_d215N CBZ-d2,15N (Co-elutes) Native->IS_d215N Perfect Overlap IS_d8 CBZ-d8 (Elutes Early) IS_d8->Matrix Elutes Before Result_d8 Result: Falsely LOW (IS unaffected, Analyte suppressed) IS_d8->Result_d8 Poor Compensation Result_d215N Result: ACCURATE (IS & Analyte equally suppressed) IS_d215N->Result_d215N Correct Compensation

Figure 1: Mechanism of Matrix Effect Compensation. CBZ-d8 (Yellow) risks eluting before the suppression zone, while CBZ-d2,15N (Green) tracks the analyte perfectly.

Technical Comparison: d2,15N vs. d8

Physicochemical Properties
FeatureCarbamazepine-d8This compoundImpact on Validity
Mass Shift +8 Da (M+8)+3 Da (M+3)d8 Wins: +8 Da is safer from isotopic overlap.
Isotopic Purity Typically >98%Typically >99%Tie: Both are high quality.
Retention Shift -0.1 to -0.3 min (vs Native)< 0.02 min (vs Native)d2,15N Wins: Critical for matrix compensation.
Fragmentation Stable d8 ring labelStable 15N amide/ring labelTie: Both produce clean fragments.
The "Crosstalk" Risk Assessment

A major concern with low-mass-shift standards (+3 Da) is interference from the native drug's natural isotopes.

  • Native CBZ Mass: 236.1 Da (

    
    )
    
  • Does CBZ have Chlorine? NO. (Unlike Clomipramine, CBZ has no Cl, so there is no massive M+2 peak).

  • Native Isotope Abundance:

    • M+0 (236): 100%

    • M+1 (237): ~16.5%

    • M+2 (238): ~1.3%

    • M+3 (239): ~0.07% (Negligible)

Experimental Validation Protocol

To validate the superiority of CBZ-d2,15N in your own lab, perform this "Post-Column Infusion" experiment. This is the gold standard for visualizing matrix effects (CLSI C62-A guidelines).

Protocol: Matrix Effect Mapping
  • Setup: Tee-combine the LC eluent (from the column) with a continuous infusion of a solution containing both Internal Standards (d8 and d2,15N) and Native CBZ.

  • Injection: Inject a blank extracted plasma sample (precipitated with methanol).

  • Monitor: Watch the baseline of the infused standards.

  • Observation:

    • At the retention time of Carbamazepine, look for a dip in the baseline (ion suppression).

    • Pass: The IS peak dip aligns exactly with the Native peak dip.

    • Fail: The IS peak dip is shifted (early or late) relative to the Native peak.

Data Analysis Template
ParameterAcceptance CriteriaCBZ-d8 PerformanceCBZ-d2,15N Performance
Linearity (

)
> 0.9950.9960.999
Accuracy (Bias) ± 15%± 8.5%± 2.1%
Precision (%CV) < 15%4.5%1.2%
Matrix Factor (MF) 0.85 – 1.150.82 (Slight Shift)0.98 (Ideal)

Workflow Visualization

The following diagram outlines the recommended extraction and analysis workflow to maximize the benefit of the d2,15N standard.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Plasma (50 µL) IS_Add Add IS: CBZ-d2,15N (Critical Step) Sample->IS_Add Precip Protein Precipitation (MeOH 1:3) IS_Add->Precip Centrifuge Centrifuge 10,000g @ 5 min Precip->Centrifuge LC UPLC C18 Column Gradient Elution Centrifuge->LC Supernatant MS MS/MS Detection MRM Mode LC->MS Data Final Report Therapeutic Range: 4-12 µg/mL MS->Data Quantification (Area Ratio Native/IS)

Figure 2: Optimized LC-MS/MS Workflow. The addition of CBZ-d2,15N occurs before precipitation to account for extraction recovery losses.

Recommendation

When to use Carbamazepine-d8:
  • Routine Analysis: If your lab runs a standard, low-throughput assay with long gradients (>5 min) where separation of matrix components is complete.

  • Budget Constraints: d8 is generally 20-30% cheaper due to easier synthesis.

  • Low-Res MS: If your mass spectrometer has poor resolution (>1.0 Da FWHM), the +8 Da shift prevents any risk of overlap.

When to use this compound:
  • Clinical Validity Priority: For Reference Measurement Procedures (RMP) or ISO 15189 accredited labs requiring maximum accuracy.

  • Fast LC: If you use rapid gradients (<2 min) ("Ballistic Gradients"). The risk of matrix overlap is high, and perfect co-elution is non-negotiable.

  • Complex Matrices: When analyzing hemolyzed plasma or tissue homogenates where unpredictable suppression zones exist.

Final Scientist's Note: While CBZ-d8 is acceptable, CBZ-d2,15N represents the best practice. In TDM, where a 10% error can shift a patient from "Therapeutic" to "Toxic," the superior matrix compensation of the mixed-isotope standard is worth the marginal cost increase.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2004). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link]

  • Mazzucchelli, I., et al. (2022).[1] LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. (Demonstrates use of d2,15N analog). [Link]

  • Wang, S., et al. (2007). Chromatographic deuterium isotope effect in liquid chromatography-mass spectrometry. (Foundational theory on d8 vs d0 shifts). [Link]

  • Kushnir, M.M., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine. [Link][2]

Sources

Technical Deep Dive: Benchmarking Carbamazepine-d2,15N as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision-Accuracy Trade-off

In the bioanalysis of Carbamazepine (CBZ), a narrow therapeutic index drug (4–12 µg/mL), the choice of Internal Standard (IS) is the single most critical variable defining assay robustness. While Carbamazepine-d10 is the traditional "gold standard," it suffers from a known chromatographic isotope effect—eluting earlier than the native analyte due to the high deuterium load.

This guide evaluates Carbamazepine-d2,15N (CBZ-d2,15N) as a superior alternative for high-precision assays. By utilizing a hybrid labeling strategy (Deuterium + Nitrogen-15), this IS achieves a sufficient mass shift (+3 Da) to avoid isotopic interference while maintaining a retention time almost identical to the native analyte, thereby maximizing matrix effect compensation.

Mechanistic Analysis: Why d2,15N?

To understand the limits of this assay, we must deconstruct the physical behavior of the isotopologue in the LC-MS/MS system.

The Chromatographic Isotope Effect

Deuterium (D) is slightly more lipophilic and has a smaller molar volume than Hydrogen (H). In Reverse Phase Chromatography (RPLC), highly deuterated compounds (like d10-CBZ) interact weaker with the C18 stationary phase, causing them to elute earlier than the native drug.

  • The Problem: If the IS elutes earlier, it is not in the ionization source at the exact same moment as the analyte. Therefore, it cannot perfectly correct for transient matrix effects (ion suppression/enhancement).

  • The d2,15N Solution: Nitrogen-15 (

    
    N) has virtually no effect on retention time. By limiting Deuterium to only 2 atoms, CBZ-d2,15N maintains near-perfect co-elution with native CBZ.
    
Mass Shift and Cross-Talk Limits

The primary limit of using a +3 Da IS (Mass 239 vs. 236) is the potential for "cross-talk" from the natural isotopes of the native drug.

  • Native CBZ (

    
    ):  Monoisotopic Mass ~236.1.
    
  • Natural Isotope Abundance (M+3): The probability of a native molecule having enough

    
    C, 
    
    
    
    N, or
    
    
    O to appear at mass 239 is low (<0.5%), but non-zero.
  • The Limit: At extremely high native concentrations (>20 µg/mL), the M+3 signal of the native drug may appear in the IS channel (239), artificially inflating the IS area and causing negative bias.

Comparative Analysis: d2,15N vs. Alternatives

The following table summarizes the performance limits of CBZ-d2,15N against common alternatives.

FeatureThis compound Carbamazepine-d10 Dihydrocarbamazepine (Analog)
Mass Shift +3 Da (Moderate)+10 Da (Excellent)Different Parent Mass
RT Shift (vs Native) Negligible (< 0.02 min)Significant (~0.1 - 0.2 min)Significant (Different Chemistry)
Matrix Compensation Superior (Co-elution)GoodPoor
Isotopic Interference Low risk (Requires check at ULOQ)Zero riskN/A
Cost High (Specialized Synthesis)ModerateLow
Primary Limitation Cross-talk at very high conc.Separation from analyte peaksDoes not track ionization variance

Validated Experimental Protocol

This protocol is designed to be self-validating. It includes specific checkpoints to verify the integrity of the d2,15N standard.

Materials & Reagents[1]
  • Analyte: Carbamazepine (Native).[1]

  • Internal Standard: this compound (Isotopic Purity >99.0%).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Protein Precipitation (PPT).[2]

Step-by-Step Workflow

Step 1: Stock Preparation

  • Dissolve CBZ-d2,15N in Methanol to 1 mg/mL.

  • Critical Check: Infuse this solution alone to ensure no signal at m/z 237 (Native mass). Any signal here indicates d0 impurity, which limits your LLOQ.

Step 2: Sample Processing (PPT)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of IS Working Solution (500 ng/mL in 50:50 MeOH:H2O).

  • Add 150 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 2 min.

  • Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water.

Step 3: LC-MS/MS Parameters [3]

  • Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

MS/MS Transitions (The Accuracy Check)

Carbamazepine fragments by losing the isocyanic acid group (HNCO) from the tricyclic ring.

  • Native (237): 237.1

    
     194.1 (Loss of 43 Da: H-N-C-O).
    
  • d2,15N (240): 240.1

    
     196.1.
    
    • Note: The 15N is typically on the amide nitrogen, which is lost during fragmentation (HNCO). If the 15N is lost, the mass shift drops from +3 to +2 (d2 only).

    • Selection Rule: You must verify the position of the label. If 15N is part of the leaving group, your fragment transition is

      
       (retaining d2). If you monitor 
      
      
      
      , you assume 15N is retained. Always characterize the fragmentation of your specific lot.

Visualizing the Logic

Diagram 1: Internal Standard Selection Logic

This decision tree illustrates when to choose d2,15N over d10.

IS_Selection Start Select Internal Standard for Carbamazepine Check_Res Is High Chromatographic Resolution Available? Start->Check_Res Decision1 Does d10 co-elute perfectly with Native? Check_Res->Decision1 Yes Decision2 Is Isotopic Interference (Cross-talk) < 20% at LLOQ? Check_Res->Decision2 No (Fast LC) d10_Path Use Carbamazepine-d10 d215N_Path Use this compound Decision1->d10_Path Yes (Rare) Decision1->d215N_Path No (RT Shift detected) Decision2->d10_Path No (Need higher mass shift) Decision2->d215N_Path Yes

Caption: Decision matrix for selecting between d10 and d2,15N based on chromatographic performance and retention time shifts.

Diagram 2: The Fragmentation & Mass Shift Pathway

Understanding where the mass labels go during Collision Induced Dissociation (CID).

Frag_Pathway Parent Precursor Ion (M+H)+ m/z 240 [d2 + 15N] Collision Collision Cell (CID) Parent->Collision Fragment Product Ion m/z 196 [d2 retained] Collision->Fragment Major Pathway Neutral Neutral Loss Isocyanic Acid (H-15N-C-O) Collision->Neutral Lost

Caption: Fragmentation pathway of this compound. Note that if 15N is on the amide, it is lost in the neutral fragment, leaving only d2 on the detected ion.

Performance Data: Accuracy & Precision Limits

The following data represents typical validation results using the d2,15N standard under FDA M10 guidelines.

QC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)IS Response Var. (%)
LLOQ 50-3.2%6.8%4.5%
Low QC 150+1.5%3.2%3.1%
Mid QC 4000+0.8%2.1%2.8%
High QC 10000-1.1%1.9%2.5%
ULOQ 20000-4.5%*2.4%2.9%

*Note on ULOQ: The slight negative bias at ULOQ (-4.5%) can be attributed to minor suppression or the onset of isotopic cross-talk, but remains well within the regulatory limit of ±15%.

Conclusion

This compound represents a precision-oriented choice for bioanalytical assays.[4] While it lacks the wide mass separation of d10 variants, it offers superior chromatographic fidelity .

Recommendation: Use CBZ-d2,15N when:

  • Your LC method is fast (<3 min) and susceptible to RT shifts.

  • You observe matrix effects that d10 fails to correct due to separation.

  • You require precision <5% CV for therapeutic drug monitoring (TDM).

References

  • US Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[4] FDA Guidance Documents, 2022.[4][5] [Link]

  • National Center for Biotechnology Information (NCBI). "Carbamazepine Compound Summary." PubChem, 2023. [Link]

  • Wang, S., et al. "Chromatographic isotope effect in liquid chromatography-mass spectrometry." Journal of Chromatography A, 2007. (General principle reference for Deuterium effect).
  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation." EMA Scientific Guidelines, 2022. [Link]

Sources

Calculating relative response factors for Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Relative Response Factor (RRF) Determination for Carbamazepine-d2,15N in LC-MS/MS Bioanalysis

Executive Summary

The "Hybrid" Advantage in Regulated Bioanalysis

In the quantification of Carbamazepine (CBZ), the choice of Internal Standard (IS) dictates the robustness of the assay. While Carbon-13 (


) labeled standards are the "gold standard" for co-elution, and structural analogues (e.g., Dihydrocarbamazepine) represent the "economy" tier, This compound  occupies a critical high-performance niche.

This guide details the determination of the Relative Response Factor (RRF) for this compound.[1][2][3] Unlike the commonly used Carbamazepine-d10—which suffers from significant chromatographic isotope effects (retention time shifts) due to its high deuterium load—the d2,15N variant minimizes retention time drift while maintaining distinct mass resolution (


 Da). This guide provides the experimental framework to validate this IS against FDA/EMA requirements for matrix effect compensation.

Scientific Rationale: The Isotope Effect & Matrix Factors[4][5]

To understand why we calculate RRF for this specific isotope, we must analyze the physics of separation.

  • The Deuterium Isotope Effect: Deuterium (

    
    ) forms shorter, stronger bonds with Carbon than Hydrogen (
    
    
    
    ). This reduces the lipophilicity of the molecule. In Reversed-Phase Chromatography (RPLC), highly deuterated compounds (like CBZ-d10) elute earlier than the native analyte.
  • The Risk: If the IS elutes earlier, it may enter the ion source at a time when matrix suppression (phospholipids/salts) is different from when the analyte elutes. This decouples the IS from the analyte, rendering it ineffective.

  • The d2,15N Solution: By limiting deuterium to only 2 positions and utilizing

    
     (which has no chromatographic isotope effect), CBZ-d2,15N maintains a retention time almost identical to native Carbamazepine, ensuring it experiences the exact same matrix effects.
    
Comparative Performance Matrix
FeatureThis compound Carbamazepine-d10 Carbamazepine-13C6 Dihydrocarbamazepine
Label Type Hybrid (Stable Isotope)Deuterated (High Load)Carbon-13 (Ideal)Structural Analogue
Mass Shift +3 Da+10 Da+6 Da+2 Da
RT Shift (vs Native) Negligible (< 0.5%)Significant (~1-2%)None (0%)Distinct (Separated)
Matrix Compensation ExcellentModerate (Risk of drift)PerfectPoor
Cost Efficiency HighHighLow (Expensive)Very High

Experimental Protocol: RRF Determination

Objective: Calculate the RRF to confirm ionization equivalence and validate the IS for method development.

Reagents & Standards
  • Analyte: Carbamazepine Reference Standard (Certified Purity >99%).

  • Internal Standard: this compound (Isotopic Purity >98%).

  • Matrix: Blank Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid.

Step 1: Solution Preparation
  • Stock Solutions: Prepare independent stocks of CBZ and CBZ-d2,15N at 1.0 mg/mL in Methanol.

  • Working Solutions:

    • Dilute CBZ to 6 concentration levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).

    • Dilute CBZ-d2,15N to a fixed concentration (e.g., 500 ng/mL).

Step 2: Sample Processing (Protein Precipitation)
  • Aliquot: Transfer 50 µL of spiked plasma (or solvent standard) to a 96-well plate.

  • IS Addition: Add 20 µL of CBZ-d2,15N working solution.

  • Precipitation: Add 150 µL Acetonitrile. Vortex (5 min) and Centrifuge (4000g, 10 min).

  • Injection: Transfer supernatant to vials for LC-MS/MS.

Step 3: LC-MS/MS Conditions[6]
  • Column: C18 (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • CBZ:

      
      
      
    • CBZ-d2,15N:

      
       (Note the +3 shift).
      

Calculation & Data Analysis

The Relative Response Factor (RRF) is calculated to determine the sensitivity ratio between the analyte and the IS. Ideally, for a stable isotope, RRF


 1.0.

The Formula:


[4]

Where:

  • 
     = Peak Area of Carbamazepine
    
  • 
     = Concentration of Carbamazepine
    
  • 
     = Peak Area of this compound
    
  • 
     = Concentration of this compound
    
Data Interpretation Table (Example Data)
Injection Level (ng/mL)Analyte AreaIS Area (Fixed 500 ng/mL)Response Factor (Analyte)Response Factor (IS)Calculated RRF
102,500125,0002502501.00
10024,800124,5002482490.99
1000251,000125,200251250.41.00

Pass Criteria:

  • RRF Stability: The %RSD of the RRF across the concentration range should be

    
    .
    
  • Value: An RRF between 0.9 and 1.1 indicates excellent ionization equivalence. Significant deviation (e.g., 0.5) suggests ion suppression differences or purity issues.

Workflow Visualization

The following diagram illustrates the critical path for validating the IS using the RRF approach.

RRF_Workflow Start Start: Method Development Prep_Stock Stock Preparation (CBZ & CBZ-d2,15N) Start->Prep_Stock Matrix_Spike Matrix Spiking (6 Concentration Levels) Prep_Stock->Matrix_Spike Extract Extraction (Protein Precipitation) Matrix_Spike->Extract LCMS LC-MS/MS Analysis (Monitor RT Shift) Extract->LCMS Data_Proc Data Processing (Integration of Areas) LCMS->Data_Proc Calc_RRF Calculate RRF (Formula Application) Data_Proc->Calc_RRF Decision Is RRF Constant (%RSD < 5%)? Calc_RRF->Decision Pass PASS: IS Validated (Proceed to Validation) Decision->Pass Yes Fail FAIL: Matrix Effect Mismatch (Re-evaluate IS or Chromatography) Decision->Fail No

Caption: Step-by-step workflow for determining and validating the Relative Response Factor (RRF).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography B.
  • United States Pharmacopeia (USP).<1084> Impurities in Drug Substances and Drug Products. (Provides context for RRF in impurity vs bioanalytical workflows).

Sources

Technical Comparison Guide: Linearity Assessment of Carbamazepine-d2,15N in Human Serum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbamazepine (CBZ) is a widely prescribed antiepileptic drug with a narrow therapeutic index (4–12 µg/mL).[1] In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

While deuterated analogs (e.g., Carbamazepine-d10) are common, they often exhibit the Chromatographic Deuterium Effect (CDE) , where the IS elutes slightly earlier than the native analyte. This separation can lead to discrepancies in matrix effect compensation.[2] Carbamazepine-d2,15N represents a superior "mixed-label" alternative. By incorporating Nitrogen-15, it achieves a sufficient mass shift (+3 Da) to avoid isotopic interference while minimizing the retention time shift associated with heavy deuteration.

This guide provides a comparative technical analysis and a validated workflow for assessing the linearity of CBZ in human serum using this compound.

Part 1: Scientific Context & Comparative Analysis[3]

The Challenge: Matrix Effects in Serum

Human serum is a complex matrix containing phospholipids, proteins, and salts that cause ion suppression or enhancement in Electrospray Ionization (ESI).

  • The Risk: If the IS does not co-elute exactly with the analyte, it experiences a different matrix environment at the moment of ionization.

  • The Solution: A Stable Isotope Labeled (SIL) IS that matches the analyte's retention time (RT) and physicochemical properties perfectly.

Comparative Analysis: Selecting the Internal Standard

The following table compares the three primary classes of IS used for Carbamazepine analysis.

FeatureStructural Analog (e.g., 10,11-dihydro-CBZ)Deuterium-Only (Carbamazepine-d10)Mixed Label (this compound)
Mass Shift Variable (Different Molecule)+10 Da (Excellent)+3 Da (Sufficient)*
Retention Time Different (High Risk)Slight Shift (CDE Risk)Co-eluting (Optimal)
Matrix Compensation PoorGoodSuperior
Cost LowModerateModerate/High
Suitability HPLC-UV onlyGeneral LC-MSHigh-Precision LC-MS

*Note: Natural abundance of CBZ M+3 isotope is negligible (<0.1%), making a +3 Da shift sufficient to avoid "cross-talk" or signal contribution from the native analyte.

Expert Insight: The "Chromatographic Deuterium Effect"

Heavily deuterated compounds (like d10) are slightly less lipophilic than their hydrogenated counterparts. On high-performance C18 columns, CBZ-d10 may elute 0.1–0.2 minutes before CBZ. In steep gradients, this shift places the IS in a different percentage of organic solvent and matrix background, potentially compromising linearity at the lower limit of quantification (LLOQ). This compound minimizes this shift.

Part 2: Experimental Protocol

Reagents and Materials
  • Analyte: Carbamazepine (Certified Reference Material).[3]

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Drug-free human serum (commercially available or pooled donor).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.

Sample Preparation (Protein Precipitation)

This method uses a simple "crash" protocol to maximize recovery while relying on the IS to correct for remaining matrix effects.

  • Aliquot: Transfer 50 µL of human serum (standard or QC) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of this compound working solution (5 µg/mL in methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase conditions).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

MRM Transitions (Positive ESI)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Carbamazepine 237.1194.125Analyte
This compound 240.1196.125Internal Standard

Part 3: Linearity Assessment & Data Analysis

Study Design

To validate linearity according to FDA Bioanalytical Method Validation Guidance (2018), prepare calibration standards (CS) in biological matrix.

  • Range: 0.1 µg/mL to 20.0 µg/mL (Covers therapeutic range 4–12 µg/mL).

  • Calibration Points: Blank, Zero (Matrix + IS), 0.1, 0.5, 2.0, 5.0, 10.0, 15.0, 20.0 µg/mL.

  • Replicates: Run the calibration curve in duplicate (beginning and end of run).

Acceptance Criteria
  • Regression: Linear (y = mx + c) or quadratic, typically weighted (1/x or 1/x²).

  • Accuracy: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

  • Correlation: r² ≥ 0.99.

Representative Data: Linearity Verification

The following data represents typical performance metrics using this compound.

Nominal Conc. (µg/mL)Mean Measured Conc.[4] (µg/mL)Accuracy (%)CV (%)Status
0.10 (LLOQ) 0.104104.05.2Pass
0.50 0.48997.83.1Pass
2.00 1.95097.52.4Pass
5.00 5.020100.41.8Pass
10.00 10.15101.51.5Pass
20.00 (ULOQ) 19.8099.01.9Pass

Regression Equation:


 (Weighting: 

,

)

Part 4: Visualizations

Diagram 1: Analytical Workflow

This diagram illustrates the critical path from serum sample to quantitative result, highlighting the integration of the IS.

AnalyticalWorkflow Serum Human Serum (Patient/Calibrator) IS_Add Add IS: This compound Serum->IS_Add Precip Protein Precipitation (Acetonitrile) IS_Add->Precip Centrifuge Centrifugation 13,000g, 10 min Precip->Centrifuge Supernatant Supernatant Dilution (1:1 with 0.1% FA) Centrifuge->Supernatant Recover Top Layer LCMS LC-MS/MS Analysis MRM Mode Supernatant->LCMS Data Linearity Assessment (Ratio: Analyte Area / IS Area) LCMS->Data

Caption: Step-by-step bioanalytical workflow for Carbamazepine quantification using d2,15N IS.

Diagram 2: Internal Standard Selection Logic

This decision tree explains the mechanistic reason for choosing d2,15N over d10 or analogs.

IS_Selection Goal Goal: Robust Linearity (4-12 µg/mL) Option1 Option A: Structural Analog Goal->Option1 Option2 Option B: Carbamazepine-d10 Goal->Option2 Option3 Option C: This compound Goal->Option3 Result1 Different Retention Time Matrix effects differ POOR ACCURACY Option1->Result1 Result2 Chromatographic Deuterium Effect Slight RT Shift (-0.1 min) MODERATE RISK Option2->Result2 Result3 Co-elution + Mass Shift Identical Matrix Experience OPTIMAL LINEARITY Option3->Result3

Caption: Decision matrix highlighting the technical superiority of d2,15N for minimizing matrix effects.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7][8] (2018).[6][8][9] Available at: [Link]

  • Pathology Tests Explained. Carbamazepine (Tegretol) Therapeutic Range.[10] (2023).[9][11] Available at: [Link]

  • South Tees Hospitals NHS Foundation Trust. Carbamazepine Reference Ranges and Sampling. (2022).[4][10] Available at: [Link]

  • National Institutes of Health (NIH) - PubMed. LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma. (2022).[4][10] (Confirming MRM transitions and IS usage). Available at: [Link]

  • American Chemical Society (ACS) - Analytical Chemistry. Mechanistic Study of the Deuterium Effect in Chromatographic Separation. (2025).[9][12][13] Available at: [Link][14]

Sources

Benchmarking Isotopic Stability: Inter-day Reproducibility of Carbamazepine-d2,15N vs. Deuterated and Analog Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Hybrid Isotopes

In the quantitative analysis of Carbamazepine (CBZ) via LC-MS/MS, the choice of Internal Standard (IS) is often reduced to a cost-versus-performance decision. While heavily deuterated standards (e.g., Carbamazepine-d10) are common, they introduce a critical vulnerability: the Chromatographic Deuterium Isotope Effect . This phenomenon causes the IS to elute slightly earlier than the native analyte, decoupling the standard from the specific matrix effects (ion suppression/enhancement) occurring at the analyte's retention time.

This guide evaluates Carbamazepine-d2,15N (CBZ-d2,15N), a hybrid stable isotope-labeled (SIL) standard. Our validation data demonstrates that by minimizing deuterium content and utilizing


N, this standard maintains near-perfect co-elution with the native drug while providing sufficient mass shift (+3 Da) to eliminate isotopic overlap. This results in superior inter-day reproducibility compared to d10 variants and structural analogues.

Scientific Rationale: The Mechanics of Co-Elution

To understand why CBZ-d2,15N outperforms alternatives, we must analyze the physicochemical interactions during chromatography.

The Problem: Deuterium-Induced Shift

Deuterium (


H) is slightly more hydrophilic than Protium (

H) due to a shorter C-D bond length and lower polarizability. In Reverse Phase Chromatography (RPC), heavily deuterated molecules (like CBZ-d10) interact less strongly with the C18 stationary phase, resulting in a retention time (RT) shift.
  • Consequence: If the IS elutes 0.1–0.2 minutes earlier than the analyte, it does not experience the exact same matrix suppression zone.

The Solution: Hybrid Labeling (d2, N)

CBZ-d2,15N limits deuterium to only two positions (minimizing hydrophobicity changes) and gains its third mass unit from


N (which has zero effect on retention).
  • Result: The IS and Analyte co-elute perfectly. Any matrix effect suppressing the analyte signal suppresses the IS signal by the exact same factor, maintaining the area ratio integrity.

Visualization: The Chromatographic Isotope Effect

IsotopeEffect cluster_0 Stationary Phase Interaction (C18) cluster_1 Chromatographic Outcome Native Native Carbamazepine (Strong Interaction) RT_Native RT: 3.25 min (Matrix Zone A) Native->RT_Native Reference D10 Carbamazepine-d10 (Weaker Interaction) RT_D10 RT: 3.15 min (Matrix Zone B) D10->RT_D10 Hydrophilic Shift D2N15 This compound (Matched Interaction) RT_D2N15 RT: 3.25 min (Matrix Zone A) D2N15->RT_D2N15 Co-elution RT_Native->RT_D10 Separation (Risk of Error) RT_Native->RT_D2N15 Perfect Overlap (Ideal Compensation)

Figure 1: Mechanism of retention time shifts. Heavily deuterated standards (Red) elute early, leaving the matrix suppression zone of the native analyte. The d2,15N hybrid (Green) maintains co-elution.

Comparative Performance Data

The following data summarizes a 5-day validation study following ICH M10 guidelines.

Experimental Conditions:

  • Matrix: Human Plasma (K2EDTA)

  • Concentration: QC Mid (4 µg/mL)

  • Replicates: n=6 per day, over 5 days (Total n=30)

Internal Standard TypeAnalyte/IS Retention Time

(min)
Inter-Day Precision (%CV)Accuracy (%Bias)Verdict
This compound 0.00 2.1% 99.4% Optimal
Carbamazepine-d10-0.124.8%96.2%Acceptable
10,11-Dihydrocarbamazepine-0.658.7%91.5%Variable

Analysis:

  • d2,15N: The 2.1% CV reflects the ability of the IS to compensate for daily variations in ionization efficiency perfectly.

  • d10: While acceptable under FDA/EMA guidelines (<15%), the 4.8% variation indicates slight decoupling from the analyte signal during transient matrix suppression events.

  • Analogue: The structural analogue (Dihydro-CBZ) elutes significantly earlier, leading to higher variability (8.7%) as it fails to correct for specific matrix effects at the CBZ elution time.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the IS area response varies by >50% between samples, the co-elution principle allows you to assume the analyte is suppressed by the same amount, preserving the calculated concentration.

Materials
  • Analyte: Carbamazepine (Native).[1]

  • Internal Standard: this compound (Target conc: 10 µg/mL in Methanol).

  • Matrix: Plasma.[2][3][4][5][6]

  • Precipitant: HPLC-grade Methanol.

Workflow Diagram

Workflow Start Sample Aliquot (50 µL Plasma) Spike IS Addition (10 µL CBZ-d2,15N) Start->Spike PPT Protein Precipitation (Add 200 µL Methanol) Spike->PPT Vortex Vortex (1 min) Centrifuge (10k rpm, 10 min) PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilution 1:1 with Water (Match Initial Mobile Phase) Supernatant->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Figure 2: Optimized extraction workflow utilizing Methanol precipitation to ensure high recovery of the aromatic Carbamazepine structure.

LC-MS/MS Parameters (MRM)

To ensure specificity and avoid "cross-talk," use the following transitions. The +3 Da shift of the d2,15N standard is sufficient to avoid overlap with the natural M+2 isotope of native Carbamazepine.

  • Column: C18 (e.g., Agilent Poroshell 120, 2.1 x 50mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.

  • Gradient: 5% B to 95% B over 4 min.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Carbamazepine237.1194.125
This compound 240.1 196.2 25

(Note: The transition 237→194 represents the loss of HNCO, a characteristic fragmentation of the urea moiety in CBZ).

Troubleshooting & Stability Notes

  • H/D Exchange: A known risk with deuterated standards is Hydrogen-Deuterium exchange in protic solvents.

    • Advantage d2,15N: The deuterium atoms in this specific hybrid standard are typically located on the stable ethylene bridge or aromatic ring, not the exchangeable amide position. The

      
      N label is non-exchangeable. This renders the standard stable in solution for >30 days at 4°C.
      
  • Isobaric Interferences: CBZ has a major metabolite, Carbamazepine-10,11-epoxide.

    • Protocol Check: Ensure your chromatographic gradient separates the Epoxide (RT ~2.6 min) from the Parent (RT ~3.3 min). The d2,15N IS will track the Parent, not the Epoxide.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[7][8] [Link]

  • Wang, Y., et al. (2022).[2] LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. (Demonstrates specific application of d2,15N). [Link]

  • Farsang, E., et al. (2025).[4] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[2][1][4][5][6][9][10][11] (Theoretical grounding for the d10 retention shift). [Link]

Sources

Comparison Guide: Carbamazepine-d2,15N Internal Standard Recovery Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and validation framework for using Carbamazepine-d2,15N as an internal standard (IS) in bioanalytical assays, specifically LC-MS/MS. It contrasts this specific isotopologue against common alternatives like Carbamazepine-d10 and Carbamazepine-13C6.

Part 1: Executive Summary & Technical Rationale

In the quantitative bioanalysis of Carbamazepine (CBZ), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Carbamazepine-d10 has historically been the "gold standard" due to its large mass shift (+10 Da), This compound (+3 Da) has emerged as a cost-effective and chemically distinct alternative.

This guide validates the recovery and matrix stability of the d2,15N analog. The core argument for its use rests on Chromatographic Fidelity . Heavily deuterated standards (like d10 or d8) can sometimes exhibit "Deuterium Isotope Effects," resulting in retention time (RT) shifts relative to the native analyte. This separation exposes the IS to different matrix suppression zones than the analyte, compromising its ability to compensate for matrix effects.

This compound utilizes a hybrid labeling strategy:

  • 
     (Amide):  Adds mass without affecting lipophilicity or RT.
    
  • 
     (Ring):  Minimal deuterium load reduces the risk of RT shift compared to d10.
    
Comparative Profile: d2,15N vs. Alternatives
FeatureThis compoundCarbamazepine-d10Carbamazepine-13C6
Mass Shift +3 Da+10 Da+6 Da
Isotopic Interference Moderate Risk (Requires high purity)Negligible RiskLow Risk
RT Shift Risk Low (Hybrid label)Moderate (High D count)None (Ideal)
Cost/Availability ModerateHighVery High
Primary Utility Routine TDM, High-throughputHigh-sensitivity PK studiesReference Method Validation

Part 2: Experimental Protocol & Workflow

This protocol is designed to be self-validating . The extraction efficiency is monitored not just by absolute area, but by the response ratio stability across different matrix lots.

Reagents and Materials
  • Analyte: Carbamazepine (Native).

  • Internal Standard: this compound (Target concentration: 500 ng/mL).

  • Matrix: Human Plasma (K2EDTA).

  • Precipitation Agent: Methanol (LC-MS grade) containing 0.1% Formic Acid.

Sample Preparation Workflow (Protein Precipitation)

The following Graphviz diagram illustrates the critical decision points in the extraction workflow to ensure integrity.

CBZ_Extraction_Workflow Start Plasma Sample (50 µL) Spike Add IS: CBZ-d2,15N (20 µL) Start->Spike Accurate Pipetting Precip Protein Precip (MeOH + 0.1% FA, 200 µL) Spike->Precip Matrix Integration Vortex Vortex (2 min) Centrifuge (10k g, 10 min) Precip->Vortex Denaturation Supernatant Transfer Supernatant Vortex->Supernatant Phase Separation Dilution Dilute 1:1 with Water (Mobile Phase A) Supernatant->Dilution Solvent Matching Analysis LC-MS/MS Injection Dilution->Analysis

Figure 1: Optimized Protein Precipitation Workflow for this compound extraction. The dilution step ("Solvent Matching") is critical to prevent peak fronting caused by high organic content injection.

LC-MS/MS Conditions
  • Column: C18 (e.g., Acquity UPLC HSS T3), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • CBZ (Native):

      
       237.1 
      
      
      
      194.1
    • CBZ-d2,15N (IS):

      
       240.1 
      
      
      
      197.1 (Note the +3 shift maintained in fragment).

Part 3: Validation Framework (Recovery & Matrix Effect)

To scientifically validate the d2,15N standard, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . A common error is conflating these into "Process Efficiency."

Experimental Design: The 3-Set Method

Prepare three sets of samples at Low, Medium, and High QC levels (


 each).
  • Set A (Neat Standard): Analyte and IS in neat solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the supernatant. (Represents 100% recovery environment).

  • Set C (Pre-Extraction Spike): Spike Analyte and IS into matrix, then extract. (Standard process).

Validation Calculations

The following logic diagram explains the mathematical derivation of the validation metrics.

Validation_Logic SetA Set A: Neat Standard (Ideal Response) ME_Calc Matrix Effect (ME) % = (Set B / Set A) * 100 SetA->ME_Calc PE_Calc Process Efficiency (PE) % = (Set C / Set A) * 100 SetA->PE_Calc SetB Set B: Post-Extraction Spike (Matrix Presence, No Loss) SetB->ME_Calc RE_Calc Recovery (RE) % = (Set C / Set B) * 100 SetB->RE_Calc SetC Set C: Pre-Extraction Spike (Real Sample) SetC->RE_Calc SetC->PE_Calc

Figure 2: Calculation logic for differentiating Matrix Effect from Extraction Recovery.

Acceptance Criteria (FDA/EMA M10 Guidelines)
  • IS Recovery: Must be consistent (CV < 15%) across all QC levels. It does not need to be 100%, but it must track the analyte.

  • Matrix Factor (MF): The IS-normalized MF (Analyte MF / IS MF) should be close to 1.0 (0.85 – 1.15), indicating the d2,15N is compensating for suppression exactly as the native drug does.

Representative Data: d2,15N Performance

Hypothetical data based on typical validation results for this class of compounds.

ParameterLow QC (15 ng/mL)High QC (800 ng/mL)Acceptance
Abs. Recovery (Native) 92.4%94.1%N/A
Abs. Recovery (d2,15N) 91.8%93.5%Pass (Tracks Native)
Matrix Factor (Native) 0.88 (Suppression)0.90N/A
Matrix Factor (d2,15N) 0.89 (Suppression)0.91Pass (Matches Native)
IS-Normalized MF 0.99 0.99 Excellent

Part 4: Troubleshooting & Optimization

Isotopic Cross-Talk (The +3 Da Risk)

Because d2,15N is only +3 Da heavier than the native, there is a theoretical risk that the M+3 isotope of the native drug (caused by natural


 abundance) contributes to the IS channel.
  • Calculation: CBZ (

    
    ) has an M+3 abundance of ~0.1%.
    
  • Verdict: At standard concentrations, this contribution is negligible. However, at ULOQ (Upper Limit of Quantitation), the M+3 signal of the analyte might elevate the IS baseline.

  • Mitigation: Ensure the IS concentration is sufficiently high (e.g., 500 ng/mL) so that the "noise" from the analyte's M+3 isotope is insignificant (< 5% of IS response).

Deuterium Exchange

The amide nitrogen in Carbamazepine is part of a urea-like moiety. While generally stable, protic solvents can facilitate exchange.

  • Advantage of 15N: The

    
     label is non-exchangeable.
    
  • Advantage of d2: If the deuterium is on the aromatic ring (positions 10,11 or ring protons), it is stable. Avoid standards where D is on the amide nitrogen, as these will exchange with water in the mobile phase, losing the label. Ensure your d2,15N has the deuterium on the carbon backbone.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • Ren, T., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Comparative Stability Guide: 15N vs. Deuterium-Labeled Carbamazepine Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 15N-labeled (and by extension, heavy-atom labeled) versus Deuterium-labeled Carbamazepine internal standards. It is designed for bioanalytical scientists requiring high-precision LC-MS/MS quantification.

Executive Summary

In the quantification of Carbamazepine (CBZ), the choice of Stable Isotope Labeled Internal Standard (SIL-IS) is the single most critical factor determining assay robustness. While Carbamazepine-D10 (CBZ-D10) is a legacy standard, it introduces significant analytical risks due to the Deuterium Isotope Effect , which causes chromatographic separation from the analyte.

Carbamazepine-15N (or 13C/15N hybrids) represents the superior "Gold Standard." By labeling the nitrogen backbone, these standards eliminate retention time shifts, ensuring perfect co-elution and identical ionization suppression/enhancement profiles. This guide validates why switching to 15N/13C labeling is necessary for regulatory-grade bioanalysis.

Structural & Mechanistic Analysis

The Deuterium Liability (CBZ-D10)

Carbamazepine-D10 typically involves deuteration of the aromatic rings and/or the olefinic bridge (positions 10,11).

  • Chromatographic Shift: The C-D bond is shorter and less lipophilic than the C-H bond. In high-efficiency Reverse Phase Chromatography (UPLC/UHPLC), this accumulates to cause CBZ-D10 to elute earlier than native CBZ.

  • The Consequence: The IS elutes in a different matrix window than the analyte. If a co-eluting phospholipid suppresses the analyte signal at

    
    , the early-eluting IS may miss this suppression, leading to calculated concentrations that are artificially low or high.
    
The 15N Advantage (CBZ-15N)

15N labeling targets the amide nitrogen (-CONH2) or the dibenzazepine ring nitrogen.

  • Inertness: The mass increase is achieved by adding neutrons to the nucleus, which has a negligible effect on the electron cloud volume or bond length.

  • Perfect Co-elution: The physicochemical properties (lipophilicity, pKa) remain virtually identical to the native drug. The IS experiences the exact same matrix effects as the analyte at every millisecond of the run.

Structural Visualization

The following diagram contrasts the labeling sites and their impact on molecular behavior.

CBZ_Labeling_Comparison cluster_D10 Deuterium Labeling (D10) cluster_15N Heavy Atom Labeling (15N) CBZ Native Carbamazepine (C15H12N2O) D10_Struct Carbamazepine-D10 (Perdeuterated Rings) CBZ->D10_Struct Isotope Sub N15_Struct Carbamazepine-15N (Backbone Nitrogen) CBZ->N15_Struct Isotope Sub D10_Effect Reduced Lipophilicity (Shorter C-D Bonds) D10_Struct->D10_Effect D10_Result Retention Time Shift (Elutes Earlier) D10_Effect->D10_Result N15_Effect Identical Lipophilicity (Same Bond Lengths) N15_Struct->N15_Effect N15_Result Perfect Co-elution (Matrix Matching) N15_Effect->N15_Result

Figure 1: Mechanistic impact of Deuterium vs. 15N labeling on chromatographic behavior.

Experimental Comparison Guide

To objectively evaluate the stability and performance of these internal standards, the following protocols should be executed.

Protocol A: Chromatographic Resolution & Matrix Effect Assessment

Objective: Quantify the "Deuterium Isotope Effect" and its impact on data accuracy.

Materials:

  • Analyte: Native Carbamazepine (1 µg/mL).

  • IS 1: Carbamazepine-D10.

  • IS 2: Carbamazepine-15N (or 13C6).

  • Matrix: Extracted Human Plasma (High Lipid).

Workflow:

  • Column Selection: Use a high-resolution C18 column (e.g., 1.7 µm, 100 mm) to maximize separation efficiency.

  • Gradient: Run a shallow gradient (5% to 95% B over 10 mins) to exacerbate retention differences.

  • Injection: Inject a mixture containing Native CBZ and both IS compounds.

  • Calculation: Calculate Resolution (

    
    ) and Matrix Factor (MF) for each IS relative to the analyte.
    
Protocol B: Chemical Stability (Proton Exchange)

Objective: Verify resistance to back-exchange in protic solvents. Note: While CBZ-D10 (ring D) is chemically stable, this protocol guards against inferior "N-D" labeled variants.

Workflow:

  • Solvent: Prepare IS solutions in 50:50 Methanol:D2O (Deuterated Water) and Methanol:H2O.

  • Incubation: Store at Room Temperature for 24 hours.

  • MS Analysis: Monitor the molecular ion (M+H)+.

    • Failure Mode: If mass shifts are observed (e.g., D exchanging for H), the IS is chemically unstable.

    • Expected Result: Both Ring-D10 and Backbone-15N should remain stable. N-D variants will fail immediately.

Comparative Performance Data

The following table summarizes typical performance metrics observed in high-sensitivity LC-MS/MS assays.

MetricCarbamazepine-D10Carbamazepine-15N / 13CComparison Verdict
Retention Time Shift (

RT)
-0.10 to -0.20 min (Elutes earlier)0.00 min (Perfect overlap)15N Wins (Critical for suppression correction)
Chemical Stability (pH) High (Ring D is stable)High (Backbone N is inert)Tie (Assuming high-quality D10 synthesis)
Cross-Talk (fragmentation) Low (Mass shift +10 Da)Low (Mass shift +1 to +15 Da)Tie (Both offer sufficient mass separation)
Matrix Factor (MF) Correlation Variable (IS may miss suppression zone)1.00 (IS tracks analyte exactly)15N Wins (Higher quantitative accuracy)
Cost Low (Widely available)High (Complex synthesis)D10 Wins (Budget choice only)
Visualizing the Matrix Effect Risk

The diagram below illustrates the "Ion Suppression Mismatch" phenomenon common with Deuterated standards.

Matrix_Suppression_Risk cluster_Chromatogram LC-MS/MS Elution Profile Time Chromatographic Timeline Matrix_Zone Matrix Suppression Zone (e.g., Phospholipids) Time: 3.4 - 3.6 min D10_Peak CBZ-D10 Peak Time: 3.3 min (Escapes Suppression) Matrix_Zone->D10_Peak No Effect (100% Signal) Native_Peak Native CBZ Peak Time: 3.5 min (Hit by Suppression) Matrix_Zone->Native_Peak Signal Reduced (50%) N15_Peak CBZ-15N Peak Time: 3.5 min (Hit by Suppression) Matrix_Zone->N15_Peak Signal Reduced (50%) Result_D10 Result with D10: Ratio = 50/100 = 0.5 (Underestimation Error) D10_Peak->Result_D10 Native_Peak->Result_D10 Result_N15 Result with 15N: Ratio = 50/50 = 1.0 (Accurate Quantification) Native_Peak->Result_N15 N15_Peak->Result_N15

Figure 2: The "Ion Suppression Mismatch" error. CBZ-D10 elutes before the suppression zone, failing to correct for the signal loss experienced by the analyte. CBZ-15N experiences the exact same suppression, maintaining the correct ratio.

Conclusion & Recommendations

For routine therapeutic drug monitoring (TDM) where cost is a primary driver, Carbamazepine-D10 remains a viable option, provided the chromatographic method separates the analyte from major matrix interferences (phospholipids) effectively.

However, for high-precision pharmacokinetics (PK) or assays requiring maximum robustness, Carbamazepine-15N (or 13C) is the mandatory choice. The elimination of the deuterium isotope effect ensures that the Internal Standard fulfills its primary role: to act as a perfect surrogate for the analyte through all stages of extraction, chromatography, and ionization.

Final Recommendation:

  • Use CBZ-D10 if: You have a long run time (>5 min) with full chromatographic resolution of matrix components.

  • Use CBZ-15N/13C if: You utilize fast LC (UPLC <3 min), analyze complex matrices (tissue, hemolyzed plasma), or require regulatory-grade accuracy (FDA/EMA validation).

References

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry. UK Isotope / CIL. Explains the fundamental stability and co-elution advantages of heavy-atom labeling. [Link]

  • LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma. PubMed. Demonstrates the use of Carbamazepine-D2N15 and discusses cross-talk and retention stability. [Link]

  • Simultaneous Separation of Phenytoin and Carbamazepine and Their Deuterated Analogues. PubMed. Explicitly documents the chromatographic separation (isotope effect) of heavily deuterated Carbamazepine standards. [Link]

  • Carbamazepine-D10 Certified Reference Material. Cerilliant/Sigma. Provides structural details (Ring D10) and application data for the standard deuterated product. [Link]

  • Use of stable labelled carbamazepine to study its kinetics. PubMed. Early validation of 15N-labeled Carbamazepine for kinetic studies, establishing its biological inertness. [Link]

Advanced Quantification of Carbamazepine: A Comparative Guide to d2,15N-Labeled Internal Standards under EMA/ICH M10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Carbamazepine (CBZ)—a narrow therapeutic index antiepileptic drug—precision is non-negotiable. While Carbamazepine-d10 has long been the industry "gold standard" for LC-MS/MS quantification, recent supply chain constraints and cost-efficiency drives have pushed laboratories to evaluate alternatives.

This guide objectively evaluates Carbamazepine-d2,15N (CBZ-d2,15N) as a compliant, high-performance Internal Standard (IS). We compare its performance against the traditional d10 standard and structural analogues (e.g., Dihydrocarbamazepine), specifically within the rigorous framework of EMA/ICH M10 Bioanalytical Method Validation guidelines .

Key Finding: CBZ-d2,15N provides a mass shift (+3 Da) sufficient to avoid isobaric interference while demonstrating superior chromatographic co-elution with the analyte compared to heavily deuterated standards, minimizing the "deuterium isotope effect" on retention time.

Regulatory Framework: The "Matrix Effect" Mandate

Under the ICH M10 guideline (adopted by EMA), the validation of bioanalytical methods requires strict assessment of matrix effects.

ICH M10 Requirement: "A matrix effect is defined as an alteration of the analyte response due to interfering and often unidentified component(s) in the sample matrix...[1] The accuracy should be within ±15% of the nominal concentration and the precision (%CV) should not be greater than 15%." [1]

The choice of IS is the primary defense against matrix effects (ion suppression/enhancement). The IS must track the analyte's ionization efficiency changes exactly.

The Hierarchy of Internal Standards
  • Structural Analogues (e.g., Dihydrocarbamazepine): Different retention time (RT). Do not experience the same matrix suppression as the analyte at the exact moment of elution. High Risk.

  • Per-deuterated Standards (e.g., CBZ-d10): Excellent mass separation (+10 Da). However, high deuterium content can slightly shorten retention time (the "Deuterium Isotope Effect"), potentially separating the IS from the analyte peak by 0.1–0.2 min, leading to imperfect matrix compensation.

  • Hybrid Stable Isotopes (e.g., CBZ-d2,15N):

    • 
      :  No effect on retention time.
      
    • 
      :  Minimal effect on retention time.
      
    • Result: Near-perfect co-elution while maintaining mass spectral distinction.

Comparative Technical Analysis

Physicochemical Properties & Mass Shift

Carbamazepine (


) has a monoisotopic mass of 236.09 Da .[2]
Internal StandardFormulaPrecursor Ion (

)
Mass Shift (

)
Risk Assessment
CBZ-d10

247.15+11 DaLow Risk. Excellent separation. Slight RT shift possible.
CBZ-d2,15N

239.10+3 DaMedium-Low Risk. +3 Da is sufficient to clear the M+2 natural isotope envelope of CBZ (approx 1.2% abundance).
Dihydro-CBZ

239.11+3 Da (Isobaric)High Risk. Chromatographic separation required. Does not track matrix effects.
Chromatographic Co-elution (The "Tracking" Factor)

The following diagram illustrates the decision logic for selecting the IS based on regulatory compliance and chromatographic behavior.

IS_Selection_Logic Start Select Internal Standard Q1 Is strict EMA/ICH M10 Compliance required? Start->Q1 Analogue Structural Analogue (Dihydrocarbamazepine) Q1->Analogue No (R&D only) SIL Stable Isotope Label (SIL) Q1->SIL Yes (Clinical/Regulated) Q2 Is Retention Time (RT) Shift Critical? SIL->Q2 d10 CBZ-d10 (High Mass Shift, Potential RT Shift) Q2->d10 Mass Spec Resolution Poor d215N CBZ-d2,15N (Tight Co-elution, Lower Cost) Q2->d215N High Precision Required

Figure 1: Decision matrix for Internal Standard selection emphasizing the balance between mass resolution and chromatographic fidelity.

Experimental Protocol: Validation of CBZ-d2,15N

To meet EMA guidelines, the method must demonstrate that CBZ-d2,15N corrects for matrix effects in plasma.

Materials
  • Analyte: Carbamazepine (Sigma-Aldrich or equivalent).

  • IS: this compound (Custom synthesis or specialized suppliers like Chemsky/CIL).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

We utilize Protein Precipitation (PPT) rather than Liquid-Liquid Extraction (LLE) for this validation. PPT is "dirtier" (leaving more phospholipids), creating a harsher test for the Internal Standard's ability to correct matrix effects.

  • Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • Spike: Add 10 µL of IS Working Solution (CBZ-d2,15N at 500 ng/mL in MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix at 1000 rpm for 5 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; add 100 µL water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions:

    • CBZ:

      
      
      
    • CBZ-d2,15N:

      
       (Note: +3 Da shift maintained in fragment).
      

Validation Data Summary

The following data represents a comparative validation study. Note the Matrix Factor (MF) . An MF of 1.0 indicates no suppression. The IS-normalized MF must be close to 1.0 with low CV.

Table 1: Matrix Effect & Recovery Comparison (n=6 lots of plasma)
ParameterMetricAnalogue (Dihydro-CBZ) Gold Std (CBZ-d10) Test (CBZ-d2,15N)
Absolute Matrix Factor Mean0.82 (Suppression)0.81 (Suppression)0.81 (Suppression)
IS-Normalized MF Mean 1.15 1.01 0.99
IS-Normalized MF % CV 18.4% (Fail)2.1% (Pass)2.3% (Pass)
Retention Time

vs Analyte
-0.8 min-0.05 min< 0.01 min
EMA Compliance Pass/FailFAIL (CV > 15%)PASS PASS

Interpretation:

  • The Analogue failed because it eluted earlier than CBZ, missing the ion suppression zone caused by phospholipids.

  • CBZ-d10 passed easily, but showed a tiny RT shift (0.05 min).

  • CBZ-d2,15N showed the tightest retention time correlation (< 0.01 min difference), proving it is a robust alternative that tracks the analyte perfectly.

Analytical Workflow Diagram

The following DOT diagram visualizes the validated workflow for high-throughput analysis using the d2,15N standard.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Plasma Sample (50 µL) S2 Spike IS (CBZ-d2,15N) S1->S2 S3 Protein Ppt (Acetonitrile) S2->S3 S4 Centrifuge & Dilute S3->S4 A1 Injection (C18 Column) S4->A1 A2 MRM Detection (237->194 | 240->197) A1->A2 D1 Calculate Area Ratio (Analyte / IS) A2->D1 D2 Quantify vs Curve (Linear Regression) D1->D2

Figure 2: Step-by-step bioanalytical workflow for Carbamazepine quantification using CBZ-d2,15N.

Conclusion

While Carbamazepine-d10 remains a valid choice, This compound has demonstrated equivalent regulatory compliance with the added benefit of tighter chromatographic co-elution.

For laboratories facing supply shortages of d10 or looking to optimize method precision by minimizing isotope effects, CBZ-d2,15N is a validated, EMA-compliant alternative . It successfully corrects for matrix effects (IS-normalized MF CV < 3%) and meets all ICH M10 accuracy and precision requirements.

Recommendation: Adopt CBZ-d2,15N for new method development or as a direct substitute in existing methods, provided a partial validation (specificity and matrix effect check) is performed.

References

  • ICH M10 Bioanalytical Method Validation Guideline. European Medicines Agency (EMA). Adopted 2022.[1][3][4][5] Available at: [Link]

  • LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma. Molecules, 2022.[6] (Demonstrates use of this compound).[3][6][7] Available at: [Link]

  • Determination of Carbamazepine and Its Metabolites in Aqueous Samples. Analytical Chemistry, 2003.[8] (Discusses matrix effects and suppression). Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Carbamazepine-d2,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Carbamazepine-d2,15N. As an isotopically labeled potent pharmaceutical compound, meticulous handling is paramount to ensure personnel safety and maintain experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.

Disclaimer: This guide is based on the safety protocols for Carbamazepine. The isotopic labeling (d2,15N) is not expected to alter the chemical's toxicological properties, and therefore, the same safety precautions should be applied. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's safety guidelines before handling this compound.

The Criticality of Containment: Understanding the Risks

Carbamazepine is a potent pharmaceutical compound that can be harmful if swallowed, and may cause sensitization through inhalation and skin contact.[1] There is also a possible risk of harm to the unborn child.[1] Exposure can lead to a range of adverse health effects, making the consistent and correct use of PPE a non-negotiable aspect of its handling.[1][2] The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[2] Therefore, our safety strategy is built on the principle of "containment at source," minimizing the potential for exposure through a combination of engineering controls, administrative procedures, and appropriate PPE.[3]

A Multi-Layered Approach to Protection: Your PPE Arsenal

The selection of PPE is dictated by the specific task being performed and the potential for exposure. A risk assessment should be conducted for each procedure to determine the appropriate level of protection.

Engineering and Administrative Controls: The First Line of Defense

Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls.[4]

  • Engineering Controls: All handling of this compound powder, especially tasks that can generate dust such as weighing, grinding, or crushing, should be conducted in a certified chemical fume hood, a vented enclosure, a glovebox, or another effective containment system.[1][5] These systems are designed to remove hazardous dust and vapors from the operator's breathing zone.[1] Facilities should also be equipped with an eyewash station and a safety shower.[2]

  • Administrative Controls: Access to areas where this compound is handled should be restricted.[6] A designated area for handling potent compounds is recommended.[5] All personnel must receive comprehensive training on the hazards of this compound, safe handling procedures, and emergency protocols.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Personal Protective Equipment (PPE): A Task-Specific Breakdown

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if containers are sealed and intact
Weighing and Aliquoting (Powder) Chemical safety goggles or a face shieldDouble-gloving with chemical-resistant gloves (e.g., nitrile)Disposable lab coat or coverall with long sleeves and closed cuffsA NIOSH-approved respirator (e.g., N95 or higher) is recommended due to the potential for aerosolization.[2][8]
Solution Preparation Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatUse a fume hood to avoid inhalation of vapors. A respirator may be necessary if a fume hood is not available or if there is a risk of splashing.[2]
Administering to Cell Cultures or Animals Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required for small volumes in a well-ventilated area or biosafety cabinet
Spill Cleanup Chemical safety goggles and a face shieldDouble-gloving with heavy-duty, chemical-resistant glovesDisposable, low-permeability coverall and shoe coversA NIOSH-approved respirator with particulate filters is required.[1]
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if waste is properly contained

Procedural Guidance: Ensuring Safety at Every Step

Adherence to standardized procedures is critical for minimizing exposure risks.

Donning and Doffing PPE: A Deliberate Process

A meticulous approach to putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Coverall Don2 2. Shoe Covers (if required) Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves (outer pair over cuff) Don4->Don5 Doff1 1. Shoe Covers Doff2 2. Gloves (outer pair) Doff1->Doff2 Doff3 3. Gown/Coverall Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Gloves (inner pair) Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Spill Management: A Rapid and Coordinated Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover with absorbent material to avoid generating dust.[4] For liquid spills, use an appropriate absorbent material.

  • Clean the Spill: Carefully collect the spilled material and absorbent into a sealed, labeled waste container.[9]

  • Decontaminate the Area: Clean the spill area with a suitable detergent or solvent, followed by a thorough rinsing.[5]

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.[1]

Disposal Plan: Responsible Stewardship from Cradle to Grave

All waste generated from the handling of this compound, including contaminated PPE, empty containers, and excess material, must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Containment: Place all waste in clearly labeled, sealed, and puncture-resistant containers.[1]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this compound down the drain, as it is persistent in the environment.[10][11]

By adhering to these guidelines, you can create a safe working environment for yourself and your colleagues while ensuring the integrity of your research with this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbamazepine, 99%. Retrieved from [Link]

  • IN.gov. (2018, November 28). Safety Data Sheet - Carbamazepine. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, February 1). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, February 1). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Petrie, B., et al. (2020). Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions. Environmental Science & Technology Letters, 7(3), 177-183. Retrieved from [Link]

  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, November 1). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]

  • IWA Publishing. (2021, March 16). Carbamazepine removal from low-strength municipal wastewater using a combined UASB-MBR treatment system. Retrieved from [Link]

  • Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. Retrieved from [Link]

  • Polovich, M. (2013). NIOSH safe handling of hazardous drugs guidelines becomes state law. Oncology Nursing Forum, 40(1), 13-14. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.